Atropine sulphate
Descripción
Propiedades
Key on ui mechanism of action |
Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |
|---|---|
Número CAS |
5908-99-6 |
Fórmula molecular |
C34H50N2O11S |
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
bis([(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate);sulfuric acid;hydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m00../s1 |
Clave InChI |
JPKKQJKQTPNWTR-KQAYXBCTSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Apariencia |
White Solid |
Color/Form |
NEEDLES FROM DIL ALCOHOL |
melting_point |
106 °C |
Otros números CAS |
5908-99-6 |
Pictogramas |
Acute Toxic; Irritant |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Solubilidad |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Sulfate Hydrate; Atropine Sulfate Hydrate; Atropisol; Atropt; alpha-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate monohydrate |
Origen del producto |
United States |
Foundational & Exploratory
Atropine Sulfate's Mechanism of Action on Muscarinic Receptors: A Technical Guide
Abstract: Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid renowned for its potent and diverse pharmacological effects, which stem from its interaction with the muscarinic acetylcholine (B1216132) receptor system. It serves as a prototypical antimuscarinic agent, widely utilized in both clinical practice and pharmacological research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning atropine sulfate's action on muscarinic receptors. It details the principles of competitive antagonism, receptor subtype interactions, downstream signaling pathway modulation, and the key experimental methodologies used to characterize these interactions. Quantitative binding data are presented for comparative analysis, and core concepts are visualized through signaling pathway and workflow diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Atropine Sulfate: A Prototypical Antimuscarinic Agent
Atropine is a naturally occurring alkaloid derived from plants such as Atropa belladonna (Deadly Nightshade).[1][2] It is a racemic mixture of d- and l-hyoscyamine, with its pharmacological activity primarily attributed to the levo-isomer.[3] As a cornerstone of anticholinergic therapy, atropine functions by inhibiting the muscarinic actions of acetylcholine (ACh), the principal neurotransmitter of the parasympathetic nervous system.[3][4] This inhibition leads to a wide range of physiological effects, including increased heart rate, reduced glandular secretions, and relaxation of smooth muscle, making it indispensable in treating conditions like symptomatic bradycardia and organophosphate poisoning.[4][5][6]
The Muscarinic Acetylcholine Receptor Family (M1-M5)
Muscarinic acetylcholine receptors (mAChRs) are a family of five distinct G protein-coupled receptor (GPCR) subtypes, designated M1 through M5.[7] These receptors are distributed throughout the central and peripheral nervous systems and mediate the majority of the physiological effects of acetylcholine, excluding those at the neuromuscular junction and autonomic ganglia.[1] The five subtypes are broadly classified into two major signaling families based on their G protein coupling:
-
M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family.[1][7]
-
M2 and M4 receptors preferentially couple to G proteins of the Gi/o family.[7]
This differential coupling dictates the downstream cellular responses upon agonist binding, and consequently, the physiological outcomes of atropine's antagonist action.
Core Mechanism of Action: Competitive Antagonism
Reversible Binding at the Orthosteric Site
The primary mechanism of action of atropine is competitive antagonism at all five muscarinic receptor subtypes.[4][5][8] Atropine binds reversibly to the same site (the orthosteric site) on the muscarinic receptor that acetylcholine binds to.[3] By occupying this site, atropine physically prevents acetylcholine from binding and activating the receptor, thereby blocking the initiation of downstream signaling cascades.[9] This blockade is not absolute; it is a dynamic equilibrium where atropine and acetylcholine compete for the receptor.
Surmountable Nature of Blockade
A key characteristic of atropine's competitive antagonism is that it is "surmountable." This means the blockade can be overcome by increasing the concentration of the agonist (acetylcholine) at the receptor site.[3] For instance, the use of anticholinesterase agents, which prevent the enzymatic breakdown of acetylcholine, can raise synaptic ACh levels sufficiently to displace atropine from the receptor and restore muscarinic signaling.[3][9]
Interaction with Muscarinic Receptor Subtypes and Downstream Signaling
Receptor Subtype Non-Selectivity
Atropine is classified as a non-selective muscarinic antagonist, meaning it exhibits high affinity for all five muscarinic receptor subtypes without significant preference for any single one.[1][2][10] This lack of selectivity is responsible for its broad and often dose-limiting systemic side effects, as it simultaneously blocks diverse physiological functions mediated by different M receptors in various tissues.
Blockade of Gq-Coupled Pathways (M1, M3, M5)
Activation of M1, M3, and M5 receptors by acetylcholine leads to the stimulation of the Gq/11 protein pathway.[7] The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11] DAG and elevated Ca2+ levels co-activate protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in a physiological response, such as smooth muscle contraction or glandular secretion.[12] Atropine blocks the initial receptor activation step, thereby preventing this entire signaling cascade.
Blockade of Gi/o-Coupled Pathways (M2, M4)
The M2 and M4 receptor subtypes couple to inhibitory Gi/o proteins.[7] Upon activation by ACh, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13] This reduction in cAMP decreases the activity of protein kinase A (PKA). Simultaneously, the Gβγ subunits released from the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing an efflux of K+ and hyperpolarization of the cell membrane.[14] This mechanism is critical in cardiac tissue, where M2 receptor stimulation slows the heart rate.[13][14] Atropine's antagonism of M2 receptors prevents these inhibitory effects, leading to an increase in heart rate (tachycardia).[15]
References
- 1. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. apexbt.com [apexbt.com]
- 11. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Atropine - Wikipedia [en.wikipedia.org]
- 14. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 15. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
Atropine sulphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of atropine (B194438) sulphate, covering its core chemical structure, physicochemical properties, pharmacology, and key analytical methodologies. The information is presented to support research, development, and quality control activities involving this critical anticholinergic agent.
Chemical Structure and Physicochemical Properties
Atropine sulphate is the sulphate salt of atropine, a tropane (B1204802) alkaloid. It exists as a racemic mixture of d- and l-hyoscyamine (B7768854), with its biological activity primarily attributed to the l-hyoscyamine isomer.[1] It is chemically designated as (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl [(RS)-3-hydroxy-2-phenyl]propanoate hemisulfate hemihydrate.[2]
Caption: Chemical structure of this compound Monohydrate.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | [2] |
| Molecular Weight | 694.83 g/mol (Monohydrate); 676.82 g/mol (Anhydrous) | [2][3] |
| CAS Number | 5908-99-6 (Monohydrate); 55-48-1 (Anhydrous) | [2] |
| Appearance | Colorless crystals or a white crystalline powder. | [2][4][5] |
| Melting Point | 188 - 194 °C (with decomposition) | [2][6][7] |
| pKa | 9.94 ± 0.050 | [8][9] |
| Solubility | Water: Very soluble (1:0.5) Ethanol (95%): Freely soluble (1:5) Diethyl Ether: Practically insoluble | [2][4][5][10] |
Pharmacology
This compound is a potent antimuscarinic agent that acts as a competitive, non-selective antagonist of acetylcholine (B1216132) at muscarinic receptors (subtypes M1, M2, M3, M4, and M5).[1][10][11] It does not prevent the release of acetylcholine but rather blocks its binding to effector cells, thereby inhibiting the physiological responses associated with parasympathetic nerve stimulation.[11][12] This antagonism is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine.[1][13] The blockade of muscarinic receptors leads to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, sweat), relaxation of smooth muscle in the gastrointestinal and respiratory tracts, and pupil dilation (mydriasis).[11][12]
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
The effects of this compound are dose-dependent and vary across different organ systems:
-
Cardiovascular: Primarily blocks M2 receptors on the SA and AV nodes, antagonizing vagal influence and leading to tachycardia.[11][14] It is a first-line therapy for symptomatic bradycardia.[14]
-
Respiratory: Acts on M3 receptors to reduce bronchial secretions and relax bronchial smooth muscle, causing bronchodilation.[1][11][15]
-
Gastrointestinal: Decreases GI motility and spasm by blocking M3 receptors in the smooth muscle of the gut.[11]
-
Secretory Glands: Markedly reduces secretions from salivary, sweat, and bronchial glands.[12][15]
-
Ocular: Causes mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) by blocking muscarinic receptors in the iris sphincter and ciliary muscle.
Atropine is rapidly absorbed and distributed throughout the body. Its pharmacokinetic profile is characterized by a nonlinear relationship between dose and plasma concentration.[16][17]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value / Description | References |
| Absorption | Rapidly absorbed following intramuscular (IM) administration. | [15][16] |
| Peak Plasma Time | ~30 minutes post-IM injection. | [16] |
| Distribution | Widely distributed; crosses the blood-brain and placental barriers. | [13][15][18] |
| Protein Binding | ~44% | [16][17][18] |
| Metabolism | Hepatic, via enzymatic hydrolysis. Major metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid. | [13][16][18] |
| Elimination Half-Life | 2 - 4 hours (up to 10 hours reported). | [11][16] |
| Excretion | Primarily renal; 13-50% is excreted as the unchanged drug in urine. | [13][15][18] |
Experimental Protocols
This colorimetric test is a classic method for identifying tropane alkaloids.
Methodology:
-
Place 1 mg of this compound in a porcelain dish.
-
Add 3 drops of fuming nitric acid and evaporate to dryness on a water bath. A yellow residue will form.[2][19]
-
Cool the residue and dissolve it in 1-2 mL of acetone (B3395972) or N,N-dimethylformamide.[2][19]
-
Add a few drops of 3% methanolic potassium hydroxide (B78521) or tetraethylammonium (B1195904) hydroxide TS.[2][19]
-
Observation: A characteristic deep violet or red-purple color develops, indicating the presence of a tropic acid ester.[2][19]
HPLC is the standard method for the assay and impurity profiling of this compound. The following is a representative protocol based on common pharmacopeial and validated methods.[20][21][22]
Caption: General experimental workflow for HPLC assay of this compound.
Methodology Details:
-
Mobile Phase Preparation: Prepare a suitable buffer (e.g., 5 mmol potassium dihydrogen phosphate) and mix with an organic solvent like methanol or acetonitrile (B52724) in a defined ratio (e.g., 40:60 v/v).[20][21] The pH may be adjusted as needed (e.g., to pH 5.5).[20]
-
Standard Solution: Prepare a standard solution of USP Atropine Sulfate Reference Standard (RS) at a known concentration (e.g., 20-120 µg/mL) in the mobile phase.[20]
-
Sample Solution: Prepare the sample solution containing this compound at a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
System Suitability: Before analysis, inject the standard solution multiple times to verify system parameters such as resolution, tailing factor, and relative standard deviation (RSD), which should be below 2%.[20]
-
Calculation: The quantity of this compound in the sample is determined by comparing the peak area response of the sample to that of the standard.
The pKa of this compound can be accurately determined by measuring changes in its UV absorbance spectrum as a function of pH.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in deionized water.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).
-
Sample Preparation: For each pH value, prepare a sample by diluting an aliquot of the stock solution with the corresponding buffer.
-
Spectrophotometric Measurement: Record the UV absorbance spectrum for each sample over a relevant wavelength range (e.g., 200-300 nm).[23]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the molecule.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve.
-
For precise calculation, the Albert-Sergeant method can be applied to the absorbance data.[8][9] A recent study using this method established the pKa of this compound as 9.94 ± 0.050.[8][9]
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Atropine sulfate | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 5. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Atropine Sulfate (this compound) Powder Raw Material, API CAS 73791-47-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 12. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. nursingcenter.com [nursingcenter.com]
- 15. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. labeling.pfizer.com [labeling.pfizer.com]
- 18. pfizermedical.com [pfizermedical.com]
- 19. cdn.who.int [cdn.who.int]
- 20. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 21. RP-HPLC Method Development for Estimation of this compound in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 22. abap.co.in [abap.co.in]
- 23. Determination of Atropine Sulfate, Aminophylline and Vitamin by a Spectrophotometric Method with the Aid of Chemometrics | Scientific.Net [scientific.net]
An In-depth Technical Guide on the Synthesis and Biosynthesis of Atropine Sulphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438), a tropane (B1204802) alkaloid, is a core medicine in modern healthcare, primarily utilized for its anticholinergic properties. This technical guide provides a comprehensive overview of both the chemical synthesis and the natural biosynthetic pathways of its commercially prevalent salt form, atropine sulphate. We delve into a comparative analysis of synthetic methodologies, detailing reaction yields and conditions. Furthermore, this guide elucidates the complex enzymatic cascade responsible for atropine's production in plants of the Solanaceae family, presenting key enzymatic data and detailed experimental protocols for the isolation, quantification, and analysis of the crucial enzymes involved. Visualized pathways and experimental workflows are provided to facilitate a deeper understanding of the intricate processes governing the formation of this essential pharmaceutical compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that typically involves the synthesis of the tropane core, followed by esterification and salt formation. The foundational work by Sir Robert Robinson on the synthesis of tropinone (B130398), a key precursor, remains a landmark in organic synthesis.[1]
Synthesis of the Tropinone Precursor
The most notable method for synthesizing tropinone is the one-pot reaction developed by Robinson in 1917.[2] This biomimetic synthesis utilizes simple, readily available starting materials: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid (or acetone).[2][3] The reaction proceeds via a double Mannich reaction.[3] While Robinson's initial reported yield was 17%, subsequent improvements, particularly by conducting the reaction under buffered conditions, have increased the yield to over 90%.[1][2] An earlier synthesis by Willstätter in 1901, starting from cycloheptanone, was a multi-step process with a significantly lower overall yield of only 0.75%.[2]
From Tropinone to Atropine
The conversion of tropinone to atropine involves the reduction of the ketone and subsequent esterification with tropic acid. Tropine (B42219) is produced by the reduction of tropinone.[4] The esterification of tropine with tropic acid, or a derivative thereof, yields atropine.[5] Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine; the physiological activity is primarily due to the (-)-hyoscyamine enantiomer. The racemization of (-)-hyoscyamine yields atropine.
Formation of this compound
The final step in the production of the pharmaceutical-grade compound is the formation of the sulphate salt. This is typically achieved by treating the atropine free base with sulfuric acid in a suitable solvent system, followed by crystallization.[6] Various methods exist for the crystallization of this compound, often employing mixed solvent systems such as isopropanol/acetone (B3395972) or ethanol/2-butanone to yield stable crystalline forms.[7]
Quantitative Data on Chemical Synthesis
The following table summarizes the yields of various chemical synthesis routes for tropinone and this compound, providing a comparative overview of their efficiencies.
| Synthesis Step | Key Reagents | Reported Yield (%) | Reference |
| Tropinone Synthesis | |||
| Willstätter Synthesis | Cycloheptanone | 0.75 | [2] |
| Robinson's Original Synthesis | Succinaldehyde, Methylamine, Acetone | 17 | [2] |
| Robinson's Improved Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | >90 | [2] |
| Schöpf's Modification | Buffered reaction at pH 7 | 70-85 | [8] |
| This compound Synthesis | |||
| One-pot process | Tropic acid, Tropanol | ~90 (for atropine) | [9] |
| Crystallization of this compound | Atropine base, Sulfuric acid | ~95 | [9] |
Experimental Protocols for Chemical Synthesis
Materials:
-
Succinaldehyde
-
Methylamine
-
Calcium acetonedicarboxylate
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of calcium acetonedicarboxylate.
-
Add a solution of succinaldehyde and methylamine to the acetonedicarboxylate solution.
-
Allow the reaction mixture to stand at room temperature for a specified period (e.g., 24-48 hours).[10]
-
Acidify the reaction mixture with hydrochloric acid to Congo paper.[10]
-
Concentrate the acidified solution under vacuum.
-
Render the residue alkaline with sodium hydroxide and steam distill the tropinone.
-
The tropinone can be further purified by conversion to its dipiperonylidene derivative for identification and then regenerated.[11]
Materials:
-
Atropine base
-
Acetone
-
Sulfuric acid
-
Water
Procedure:
-
Dissolve atropine base in dichloromethane.[12]
-
Separately, prepare a solution of sulfuric acid in a mixture of acetone and dichloromethane, and add a small amount of water.[12]
-
Slowly add the sulfuric acid solution to the atropine base solution with stirring.
-
Heat the reaction mixture to reflux (approximately 40-42°C) for 3 hours.[12]
-
Cool the reaction mixture to allow for crystallization.
-
Filter the crystalline this compound and wash with dichloromethane followed by acetone.[12]
-
Dry the product under reduced pressure.[12]
Biosynthesis of Atropine
Atropine is a secondary metabolite produced by various plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane).[5] The biosynthesis of atropine is a complex enzymatic pathway that originates from amino acids.
The Biosynthetic Pathway
The biosynthesis of the tropane ring of atropine begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine. The pathway then proceeds through the following key steps:
-
N-methylation of Putrescine: The first committed step is the methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[13]
-
Oxidative Deamination and Cyclization: N-methylputrescine is oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[3]
-
Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation serves as a precursor for the formation of tropinone, the first intermediate with the characteristic tropane ring structure.
-
Reduction of Tropinone: Tropinone is stereospecifically reduced to tropine by the enzyme tropinone reductase I (TR-I).[14] Another enzyme, tropinone reductase II (TR-II), reduces tropinone to pseudotropine, which leads to the biosynthesis of other alkaloids.[14] The higher activity of TR-I directs the metabolic flow towards tropine production.[14]
-
Formation of Littorine: Tropine is then esterified with phenyllactic acid (derived from L-phenylalanine) to form littorine.
-
Conversion to Hyoscyamine (B1674123): Littorine undergoes a rearrangement to form hyoscyamine aldehyde, which is then reduced to (-)-hyoscyamine.[5]
-
Racemization to Atropine: Finally, the racemization of (-)-hyoscyamine results in the formation of atropine.[5]
Key Enzymes in Atropine Biosynthesis
The following table summarizes the available kinetic data for the key enzymes involved in the atropine biosynthetic pathway.
| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Source Organism | Reference |
| Putrescine N-methyltransferase | PMT | Putrescine | 277 | - | 0.16 - 0.39 | Datura stramonium | [15][16] |
| S-adenosyl-L-methionine | 203 | - | [15] | ||||
| Tropinone Reductase I | TR-I | Tropinone | 4180 | 81.20 nkat mg⁻¹ | 2.40 | Datura stramonium | [17][18] |
| Hyoscyamine 6β-hydroxylase | H6H | L-Hyoscyamine | 35 | - | - | Hyoscyamus niger | [19] |
| 2-Oxoglutarate | 43 | - | - | [19] | |||
| Hyoscyamine | 50 | - | - | Datura metel | [20] | ||
| 2-Oxoglutarate | 50 | - | - | [20] |
Note: Kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.
Experimental Protocols for Biosynthesis Studies
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
5% Hydrochloric acid
-
Dichloromethane
-
Ammonium (B1175870) hydroxide (25%)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Extract a known weight of the powdered plant material with methanol.
-
Evaporate the methanol extract to dryness.
-
Dissolve the dry extract in 5% hydrochloric acid.
-
Wash the acidic aqueous phase with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Basify the aqueous extract to pH 10 with ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous phase with dichloromethane (repeat 5 times).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude alkaloid extract.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid
-
B: Acetonitrile with 0.1% trifluoroacetic acid
Gradient Elution:
-
A linear gradient from 5% B to 100% B over 15 minutes.
Detection:
-
210 nm
Procedure:
-
Prepare a standard stock solution of atropine of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50-200 µg/mL).
-
Dissolve the crude alkaloid extract in the mobile phase and filter through a 0.45 µm membrane.
-
Inject the sample and standards onto the HPLC system.
-
Quantify the atropine content in the sample by comparing the peak area to the calibration curve.
Principle: The activity of TR-I is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm, which corresponds to the reduction of tropinone to tropine.
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.4)
-
Tropinone (100 mM)
-
NADPH (200 µM)
-
Purified recombinant TR-I enzyme (5 µg)
Procedure:
-
Combine the buffer, tropinone, and NADPH in a cuvette.
-
Initiate the reaction by adding the TR-I enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).
Visualizing the Pathways and Workflows
Chemical Synthesis of this compound
Caption: Chemical synthesis pathway of this compound.
Biosynthesis of Atropine
Caption: Biosynthetic pathway of atropine in plants.
Experimental Workflow for Atropine Quantification
Caption: Workflow for atropine quantification in plants.
Conclusion
This technical guide has provided a detailed examination of the synthetic and biosynthetic routes to this compound. The chemical synthesis, particularly the Robinson synthesis of tropinone, offers a high-yield pathway to this crucial precursor. The biosynthesis in plants, a complex enzymatic process, is now well-understood, with key enzymes identified and characterized. The provided experimental protocols offer a foundation for researchers to engage in the practical aspects of atropine synthesis, extraction, and analysis. The continued study of both synthetic and biosynthetic pathways is crucial for ensuring a stable supply of this essential medicine and for the potential development of novel analogues with improved therapeutic profiles.
References
- 1. Atropine [chm.bris.ac.uk]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Atropine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. eajem.com [eajem.com]
- 6. Cas 55-48-1,Atropine sulfate | lookchem [lookchem.com]
- 7. CN117003746A - Atropine sulfate crystal form and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. scribd.com [scribd.com]
- 12. WO2014102829A1 - Crystalline atropine sulfate - Google Patents [patents.google.com]
- 13. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 14. Tropinone - Wikipedia [en.wikipedia.org]
- 15. Putrescine N-methyltransferase--the start for alkaloids. | Semantic Scholar [semanticscholar.org]
- 16. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification and characterization of hyoscyamine 6 beta-hydroxylase from root cultures of Hyoscyamus niger L. Hydroxylase and epoxidase activities in the enzyme preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Atropine Sulphate: A Competitive Antagonist of Acetylcholine - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438), a tropane (B1204802) alkaloid, is a well-established and potent competitive antagonist of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][2] This technical guide provides an in-depth analysis of the pharmacological profile of atropine sulphate, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cholinergic pharmacology.
Introduction
This compound is the sulfate (B86663) salt of atropine, a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[1] It acts as a non-selective, reversible competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][3] By binding to these receptors, atropine prevents ACh from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.[3][4] This antagonism has a wide range of physiological consequences, including increased heart rate, reduced secretions, and relaxation of smooth muscles.[3] Its clinical applications are diverse, ranging from the treatment of bradycardia and organophosphate poisoning to use as a pre-anesthetic medication.[3][5]
Mechanism of Action: Competitive Antagonism
Atropine's primary mechanism of action is the competitive blockade of muscarinic receptors.[6][7] It binds reversibly to the same site as acetylcholine but does not activate the receptor.[8] This antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist (acetylcholine).[9] This classic competitive interaction is characterized by a parallel rightward shift of the agonist's dose-response curve in the presence of atropine, without a change in the maximal response.[8][9]
Signaling Pathways Affected by Atropine
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through various signaling cascades.[10] Atropine, by blocking these receptors, inhibits these downstream pathways. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] The M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][12] The βγ subunits of Gi/o can also directly modulate ion channels, such as inwardly rectifying potassium channels.[10]
Figure 1: Atropine's blockade of muscarinic receptor signaling pathways.
Quantitative Pharmacological Data
The affinity and potency of atropine have been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for atropine's interaction with muscarinic receptors.
Table 1: Binding Affinity of Atropine at Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| M1 | [3H]-NMS | CHO cells | 1.27 ± 0.36 | [13] |
| M2 | [3H]-NMS | CHO cells | 3.24 ± 1.16 | [13] |
| M3 | [3H]-NMS | CHO cells | 2.21 ± 0.53 | [13] |
| M4 | [3H]-NMS | CHO cells | 0.77 ± 0.43 | [13] |
| M5 | [3H]-NMS | CHO cells | 2.84 ± 0.84 | [13] |
| Muscarinic (non-selective) | [3H]-QNB | Human Cerebral Arteries | 1.1 x 10⁻⁸ M (11 nM) | [14] |
| Muscarinic (non-selective) | [3H]-QNB | Dog Cerebral Arteries | 0.9 x 10⁻⁸ M (9 nM) | [14] |
Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. [3H]-NMS: [3H]-N-methylscopolamine; [3H]-QNB: [3H]-Quinuclidinyl benzilate; CHO: Chinese Hamster Ovary.
Table 2: Functional Inhibitory Potency of Atropine
| Receptor Subtype | Assay Type | Tissue/Cell Line | IC50 (nM) | Reference |
| M1 | - | - | 2.22 ± 0.60 | [13] |
| M2 | - | - | 4.32 ± 1.63 | [13] |
| M3 | - | - | 4.16 ± 1.04 | [13] |
| M4 | - | - | 2.38 ± 1.07 | [13] |
| M5 | - | - | 3.39 ± 1.16 | [13] |
| Muscarinic (non-selective) | ACh-induced InsP1 accumulation | Rabbit Aorta Smooth Muscle | 55 ± 4.3 | [15] |
| Muscarinic (non-selective) | ACh-induced cAMP reduction | Rabbit Aorta Endothelium | 63.2 ± 5.2 µM | [15] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Antagonist Dissociation Constants from Functional Assays
| Tissue/Preparation | Agonist | pA2 / pKB | Reference |
| Human Umbilical Vein | Acetylcholine | 9.67 ± 0.12 (pKB) | [16] |
| Human Forearm Vasculature | Methacholine | 8.03 ± 0.03 (pA2) | [17] |
| Human Sphincter Pupillae | Carbachol | ~9.15 - 9.4 (pA2 from 0.4-0.7 nM Kd) | [18] |
| Guinea Pig Atria | - | ~9.1 | [19] |
| Guinea Pig Ileum | - | ~9.1 | [19] |
| Mouse Urinary Bladder | 5-methylfurmethide | 8.90 (pKB) | [20] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of atropine's antagonist properties.
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of atropine by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Membrane Preparation: Tissues or cells expressing muscarinic receptors (e.g., rat brain, CHO cells transfected with specific muscarinic receptor subtypes).[10][21]
-
Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).[10][14]
-
Unlabeled Ligand: this compound.[10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[21]
-
Wash Buffer: Ice-cold assay buffer.[21]
-
Scintillation Cocktail. [21]
-
96-well plates, cell harvester, glass fiber filters, and a scintillation counter.[21]
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[21]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[21]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[21]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of atropine to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Figure 2: Workflow for a competitive radioligand binding assay.
Isolated Tissue Functional Assay and Schild Analysis
This protocol is used to characterize the competitive antagonism of atropine in a functional tissue preparation.
Objective: To determine the pA2 value of atropine, confirming its competitive antagonism against an agonist like acetylcholine on an isolated smooth muscle preparation.
Materials:
-
Isolated Tissue: Guinea pig ileum, rat ileum, or rabbit jejunum are commonly used.[8][22]
-
Physiological Salt Solution: e.g., Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[22]
-
Agonist: Acetylcholine chloride.[22]
-
Antagonist: this compound.[22]
-
Organ Bath: With a tissue holder, aeration tube, and a force-displacement transducer connected to a data acquisition system.[8]
Procedure:
-
Tissue Preparation: Isolate a segment of the tissue (e.g., ileum) and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension.[23]
-
Control Dose-Response Curve (DRC): Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the bath and recording the contractile response.[24]
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a fixed concentration of atropine to the bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibrium.[24][25]
-
DRC in the Presence of Antagonist: In the continued presence of atropine, generate a second cumulative concentration-response curve for acetylcholine.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of atropine.
-
Data Analysis (Schild Plot):
-
Calculate the EC50 (concentration of agonist producing 50% of the maximal response) for each acetylcholine DRC (control and in the presence of different atropine concentrations).[24]
-
Calculate the dose ratio (r) for each concentration of atropine: r = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Plot log(r-1) on the y-axis against the negative log of the molar concentration of atropine (-log[Atropine]) on the x-axis.[24]
-
The x-intercept of the resulting linear regression line is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[16]
-
Figure 3: Logical workflow for performing a Schild analysis.
Conclusion
This compound remains a cornerstone pharmacological tool and therapeutic agent due to its well-defined mechanism as a competitive antagonist of muscarinic acetylcholine receptors. This guide has provided a comprehensive overview of its mechanism of action, summarized key quantitative data regarding its binding affinity and functional potency, and detailed the standard experimental protocols for its characterization. The data consistently demonstrate atropine's high affinity for all muscarinic receptor subtypes, and functional assays confirm its competitive, surmountable antagonism. The methodologies presented herein provide a robust framework for the continued study of atropine and the development of novel muscarinic receptor modulators.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. youtube.com [youtube.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Expt. 9 Effect of atropine on DRC of acetylcholine using rat ileum | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. apexbt.com [apexbt.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptsimlab.com [rjptsimlab.com]
- 24. rsisinternational.org [rsisinternational.org]
- 25. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
A Technical Guide to the History, Discovery, and Pharmacology of Atropine from Atropa belladonna
Executive Summary: This whitepaper provides a comprehensive technical overview of the history and discovery of atropine (B194438), a tropane (B1204802) alkaloid derived from the deadly nightshade plant, Atropa belladonna. It traces the journey of this compound from its use in antiquity as a poison and cosmetic to its isolation, chemical characterization, and eventual synthesis in the 19th and 20th centuries. This guide details the foundational experimental protocols for its extraction from natural sources and elucidates its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Quantitative data, key experimental workflows, and the relevant signaling pathways are presented in structured tables and diagrams to serve as a resource for researchers, scientists, and professionals in drug development.
Historical Context: From Ancient Poison to Renaissance Cosmetic
The plant Atropa belladonna, commonly known as deadly nightshade, has a rich and often dark history intertwined with medicine, cosmetics, and toxicology.[1][2] Its potent properties were recognized in antiquity. In the fourth century BC, Theophrastus described the use of a related nightshade plant, mandrake (Mandragora), for treating wounds, gout, and sleeplessness.[2][3] By the first century AD, the Greek physician Dioscorides identified that wine made from mandrake could serve as an anesthetic for surgery.[3][4]
The plant's name, bestowed by Carl Linnaeus in the 18th century, reflects its dual nature.[2] The genus name Atropa is derived from Atropos, one of the Three Fates in Greek mythology who was responsible for cutting the thread of life, a nod to its lethal toxicity.[2][5][6] The species name belladonna, Italian for "beautiful woman," refers to the practice during the Renaissance of using juice from the berries to dilate the pupils, an effect considered cosmetically alluring.[1][5] This cosmetic use was also practiced by Cleopatra in the first century BC, who used extracts from the Egyptian henbane plant, another nightshade, to similar effect.[3][5] Beyond cosmetics, the plant was notoriously used as a poison in Ancient Rome.[1][2]
The Dawn of Alkaloid Chemistry: Isolation and Discovery
The transition from crude plant extract to purified active principle began in the 19th century with the rise of modern chemistry. The German chemist Friedlieb Ferdinand Runge initiated the first pharmacological studies of belladonna extracts.[2][3][5]
The pivotal breakthrough occurred in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated the active substance in a pure crystalline form.[2][3][5] He named this compound atropine .[3] Independently, in 1833, the chemists Philipp Lorenz Geiger and Ludwig Hesse also reported the isolation of the alkaloid.[2][6] This achievement marked a significant milestone in phytochemistry, allowing for the systematic study of the compound's effects and properties, free from the confounding variables present in crude extracts.
| Table 1: Key Milestones in the History and Discovery of Atropine | |
| Era/Year | Development |
| 4th Century BC | Theophrastus documents the medicinal use of mandrake, a related nightshade plant.[2][3] |
| 1st Century AD | Dioscorides describes the anesthetic properties of wine of mandrake for surgery.[3][4] |
| Renaissance | Juice from Atropa belladonna berries is used cosmetically by women to dilate their pupils.[5] |
| 1753 | Carl Linnaeus names the plant Atropa belladonna.[2][6] |
| Early 1800s | Friedlieb Ferdinand Runge conducts the first modern pharmacological studies of belladonna extracts.[3][5] |
| 1831 | Heinrich F. G. Mein isolates atropine in pure crystalline form.[3][4][5][6] |
| 1833 | Geiger and Hesse independently isolate and describe atropine.[2][6] |
| 1901 | Richard Willstätter achieves the first total synthesis of atropine.[3][5] |
Elucidation of Structure and Total Synthesis
Following its isolation, the next major challenge was determining atropine's chemical structure. Atropine is an ester derived from the alcohol tropine (B42219) and tropic acid.[7] The structural elucidation was a complex undertaking, with significant contributions from chemist Albert Ladenburg.[7][8] The definitive structure was ultimately confirmed through the work of Richard Willstätter.[7]
In 1901, Willstätter also accomplished the first total synthesis of atropine, a landmark achievement in organic chemistry that confirmed its structure and opened the door for the synthetic production of atropine and related compounds.[3][5] The synthesis involves the reaction of tropine with tropic acid.[4][5] It is now understood that naturally occurring l-hyoscyamine (B7768854) readily racemizes to form d,l-hyoscyamine (atropine) during the extraction process.[7][9]
| Table 2: Physicochemical Properties of Atropine | |
| Property | Value |
| Chemical Formula | C₁₇H₂₃NO₃[3] |
| Molar Mass | 289.375 g·mol⁻¹[3] |
| Appearance | Colorless crystals or white crystalline powder.[9] |
| Taste | Bitter.[9] |
| Melting Point | 115–116 °C[9] |
| Optical Activity | Optically inactive (a racemic mixture of d- and l-hyoscyamine).[7][9] |
| Bioavailability | 25%[3] |
| Elimination Half-life | Approximately 2 hours.[3] |
| Metabolism | ≥50% hydrolyzed to tropine and tropic acid.[3] |
| Excretion | 15–50% excreted unchanged in urine.[3] |
Experimental Protocols for Atropine Extraction
The isolation of atropine from plant material like Atropa belladonna leaves is a classic example of acid-base extraction for purifying alkaloids. While modern methods like High-Performance Liquid Chromatography (HPLC) are now used for analysis, the fundamental principles of extraction remain the same.[10]
Generalized Extraction Protocol
The following protocol is a synthesis of methodologies described in the literature.[9][11][12] The core principle is to manipulate the pH to control the solubility of the alkaloid in aqueous and organic solvents.
-
Basification and Initial Extraction: The dried, powdered plant material is moistened with an aqueous alkaline solution, typically sodium carbonate.[9][12] This converts the atropine salts present in the plant into their free base form. The free base is soluble in nonpolar organic solvents and is extracted using a solvent like ether or benzene.[9][13]
-
Acidification and Purification: The organic extract, containing the atropine free base and other lipid-soluble impurities (e.g., pigments, resins), is then treated with an acidified aqueous solution (e.g., dilute acetic or hydrochloric acid).[9][12] This protonates the basic nitrogen atom of the atropine, forming a water-soluble salt. The atropine salt partitions into the aqueous layer, while many non-alkaloidal impurities remain in the organic layer, which is then discarded.[9]
-
Precipitation of Alkaloid: The acidic aqueous solution containing the atropine salt is made alkaline again with sodium carbonate.[11][13] This deprotonates the atropine, causing the less water-soluble free base to precipitate out of the solution.
-
Isolation and Racemization: The crude alkaloid precipitate is collected by filtration, washed, and dried.[13] It is then redissolved in a suitable solvent like alcohol.[11][12] A base (e.g., sodium hydroxide) is added to facilitate the racemization of any remaining optically active l-hyoscyamine into the optically inactive atropine (d,l-hyoscyamine).[11][12]
-
Crystallization: The final step involves purifying the crude atropine by recrystallization from a solvent such as acetone (B3395972) to obtain pure crystals.[12][14]
Chemical Identification: The Vitali-Morin Test
A classic qualitative test for identifying atropine and other tropane alkaloids is the Vitali-Morin test.[9][15]
-
A small amount of the sample is treated with fuming nitric acid and evaporated to dryness on a steam bath, which yields a yellow residue.[9]
-
A few drops of a freshly prepared alcoholic solution of potassium hydroxide (B78521) are added to the cooled residue.[9]
-
The appearance of a violet color indicates the presence of a tropane nucleus, characteristic of atropine.[9][11]
Pharmacological Profile: Mechanism of Action
Atropine's physiological effects stem from its action on the parasympathetic nervous system. This system, which governs "rest and digest" functions, uses the neurotransmitter acetylcholine to act on muscarinic acetylcholine receptors.[3][5]
Atropine is a non-selective, competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[3][5] It reversibly binds to these receptors, thereby preventing acetylcholine from binding and exerting its normal effects.[16] This antagonism can be overcome by increasing the local concentration of acetylcholine.[16]
The clinical effects of atropine are a direct result of this blockade:
-
Cardiovascular: By blocking M2 receptors on the sinoatrial node of the heart, atropine inhibits the vagal nerve's action, leading to an increased heart rate (tachycardia). This makes it useful for treating symptomatic bradycardia.[3][17][18]
-
Secretions: It inhibits secretions from salivary, sweat, and bronchial glands, leading to dry mouth and skin. This property is utilized to reduce secretions during surgery.[5][16]
-
Ophthalmology: Topical application blocks muscarinic receptors in the circular pupillary sphincter muscle of the eye, preventing contraction and leading to pupil dilation (mydriasis).[3] It also paralyzes the ciliary muscle, resulting in an inability to focus on near objects (cycloplegia).[5]
-
Smooth Muscle: It relaxes visceral smooth muscles, such as those in the gastrointestinal tract, making it an effective antispasmodic.[17][19]
-
Antidote: Atropine is a critical antidote for poisoning by organophosphate insecticides and nerve agents. These agents inhibit acetylcholinesterase, leading to a massive overaccumulation of acetylcholine and a state of cholinergic crisis. Atropine counteracts these effects by blocking the muscarinic receptors from this excess acetylcholine.[3][19]
Conclusion
The journey of atropine from the deadly nightshade plant is a paradigm of the evolution of pharmacology and drug discovery. Its history spans millennia, from a tool of poisoners and cosmeticians to a purified, synthesized, and indispensable therapeutic agent. The isolation of atropine in the 1830s was a foundational moment in alkaloid chemistry, enabling the precise study of its dose-response relationship and mechanism of action. For modern researchers, the story of atropine underscores the value of natural products as a source of novel therapeutics and highlights the power of chemical and pharmacological sciences to transform a potent toxin into a life-saving medicine. Its role as a non-selective muscarinic antagonist continues to be of significant clinical importance in ophthalmology, cardiology, and emergency medicine.
References
- 1. gbif.org [gbif.org]
- 2. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 5. eajem.com [eajem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Atropine [chm.bris.ac.uk]
- 8. riviste.fupress.net [riviste.fupress.net]
- 9. Isolation of Atropine [biosmartnotes.com]
- 10. scribd.com [scribd.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. Isolation, Identification And Analysis Of Atropine | PPTX [slideshare.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 18. summahealth.org [summahealth.org]
- 19. Belladonna: Medicinal Uses and Safety [healthline.com]
Atropine Sulphate and the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulphate, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its ability to cross the blood-brain barrier allows for significant and complex effects on the central nervous system (CNS), ranging from therapeutic interventions to severe toxicity.[3][4] This guide provides an in-depth examination of the pharmacological actions of atropine sulphate on the CNS. It details the underlying molecular mechanisms, dose-dependent physiological and behavioral effects, and summarizes key quantitative data from preclinical and clinical studies. Furthermore, it outlines common experimental protocols for investigating atropine's central effects and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
Atropine has a long history of medicinal and toxicological significance.[5] Its primary mechanism of action is the competitive, reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][6] In the CNS, acetylcholine is a crucial neurotransmitter involved in regulating arousal, attention, learning, memory, and motor control. By blocking the action of acetylcholine at muscarinic receptors, atropine can profoundly disrupt these functions.[4][7]
The effects of atropine on the CNS are highly dose-dependent.[7][8] At low, therapeutic doses, it can cause mild central vagal excitation and respiratory stimulation.[8] As the dose increases, more pronounced CNS effects emerge, including restlessness, irritability, disorientation, hallucinations, and delirium.[7] At toxic doses, initial stimulation is followed by depression, leading to coma, respiratory failure, and death.[7][9] Understanding this dose-response relationship is critical for both therapeutic applications, such as the treatment of organophosphate poisoning, and for managing its toxic potential.[4][10]
Mechanism of Action in the Central Nervous System
Atropine's central effects are mediated by its antagonism of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors widely distributed throughout the brain.[11][12]
-
M1 Receptors: Predominantly found in the cortex, hippocampus, and thalamus, M1 receptors are involved in higher cognitive functions like memory, attention, and perception.[4][13] Blockade of these postsynaptic receptors by atropine is a primary contributor to its cognitive-impairing and deliriant effects.[13][14]
-
M2 Receptors: These receptors often act as inhibitory presynaptic autoreceptors, regulating the release of acetylcholine.[6] Blockade of these receptors can paradoxically increase acetylcholine release, though the predominant effect of atropine is postsynaptic blockade. Low doses of atropine may cause a paradoxical bradycardia, potentially through a central mechanism involving these receptors.[6][15]
-
M4 and M5 Receptors: These receptors are also present in the CNS, and their blockade likely contributes to the overall spectrum of atropine's central effects.[15]
By blocking these receptors, atropine inhibits the "rest and digest" functions of the parasympathetic nervous system that are mirrored in the CNS, leading to a state of central excitation.[6][16] This anticholinergic activity disrupts the delicate balance of neurotransmission, also affecting dopaminergic and serotonergic systems, which can contribute to symptoms like agitation, hallucinations, and psychosis.[4]
Signaling Pathway: Atropine's Antagonism of Muscarinic Receptors
Caption: Competitive antagonism of a postsynaptic M1 muscarinic receptor by atropine.
Quantitative Data on CNS Effects
The following tables summarize quantitative data regarding atropine's binding affinity, dosage, and observed effects on the central nervous system.
Table 1: Receptor Binding and Pharmacokinetics
| Parameter | Value | Species | Notes |
| Muscarinic Receptor Binding Affinity (Ki) | 0.4–0.7 nM | Animal/Human | Non-selective for all five subtypes (M1-M5).[1] |
| Plasma Half-life | 2 to 4 hours | Human | Pharmacokinetics are nonlinear.[17] |
| CNS Penetration | High | Human/Animal | Atropine is a tertiary amine that readily crosses the blood-brain barrier.[3][18] |
| LD50 (Oral) | Est. 453 mg/person | Human | Incapacitating at doses of 10 to 20 mg.[6][15] |
Table 2: Dose-Dependent CNS Effects in Humans
| Dose (Intramuscular, /70 kg) | CNS Effects | Onset & Duration | Reference |
| < 0.5 mg | Paradoxical bradycardia (central effect), mild stimulation.[6][15] | - | [6][15] |
| 1.5 mg | No significant effects on performance detected. | - | [19] |
| 3.0 mg | Occasional impairments in accuracy and speed of performance. | Begins ~1.5 hrs post-drug, returns to baseline by 7-9 hrs. | [19] |
| 6.0 mg | Reliable impairments in accuracy and speed of performance. | Begins ~1.5 hrs post-drug, returns to baseline by 7-9 hrs. | [19] |
| >10 mg | Restlessness, irritability, disorientation, hallucinations, delirium.[6][7] | - | [6][7] |
| Toxic Doses | CNS stimulation followed by depression, coma, respiratory failure.[7][9] | - | [7][9] |
Experimental Protocols
Investigating the CNS effects of atropine involves a variety of preclinical and clinical methodologies.
Preclinical Animal Models
-
Objective: To assess the effects of atropine on cognition, memory, and motor control.
-
Animal Model: Rodents (rats, mice) are commonly used. For example, adult female Long-Evans rats have been used to study effects on auditory evoked potentials.[20] Rhesus monkeys have been used to test effects on motor control.[21]
-
Drug Administration: this compound is typically dissolved in sterile saline and administered via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection. Doses can range widely, from 0.250 mg/kg to 40 mg/kg in rats, depending on the effect being studied.[20] Atropine methylnitrate, a quaternary derivative that does not readily cross the blood-brain barrier, is often used as a peripheral control.[18][21]
-
Behavioral Assays:
-
Electrophysiology:
-
Electroencephalography (EEG): Skull screw electrodes are used to record cortical activity. Atropine is known to induce EEG changes similar to delirium.[22]
-
Evoked Potentials: Brainstem Auditory Evoked Potentials (BAEPs) and Cortical Auditory Evoked Potentials (CAEPs) can be recorded to assess sensory processing. High-dose atropine (40 mg/kg) has been shown to increase BAEP amplitudes while decreasing CAEP amplitudes in rats.[20]
-
Workflow for Preclinical Auditory Evoked Potential Study
Caption: A typical experimental workflow for studying atropine's effects on evoked potentials.
Human Volunteer Studies
-
Objective: To determine the dose-dependent effects of atropine on physiological and cognitive performance in healthy adults.
-
Study Design: Randomized, double-blind, placebo-controlled crossover studies are the gold standard.
-
Participants: Healthy adult volunteers, often male, are recruited.
-
Drug Administration: Atropine is typically administered intramuscularly (i.m.) or intravenously (i.v.). Doses in performance studies have ranged from 1.5 mg to 6.0 mg per 70 kg body weight.[19]
-
Assessments:
-
Cognitive Tests: Computerized test batteries assessing logical reasoning, short-term memory, and arithmetic (e.g., Performance Assessment Battery).[19] The Digit Symbol Substitution Test (DSST) is also used.[19]
-
Psychomotor Tests: Tasks measuring hand-eye coordination (e.g., Circular Lights test).[19]
-
Physiological Monitoring: Continuous monitoring of heart rate, blood pressure, and pupil diameter.[19]
-
Subjective Ratings: Questionnaires to assess mood, alertness, and other subjective feelings.
-
Key CNS Effects and Clinical Implications
Cognitive and Memory Impairment
One of the most significant central effects of atropine is the impairment of cognitive function, particularly learning and memory.[23] This is attributed to the blockade of M1 receptors in the hippocampus and cortex.[4] Studies have shown that atropine can selectively impair logical memory and digit span.[24][25] This "cholinergic deficiency hypothesis" is a cornerstone of delirium research, and atropine is often used in animal models to induce a delirium-like state.[22] In clinical settings, postoperative cognitive dysfunction has been linked to the use of atropine as a premedication, with studies showing that patients receiving atropine had significant short-term memory deficits compared to those receiving glycopyrrolate (B1671915), a peripherally acting anticholinergic.[23]
Delirium and Psychosis
At higher doses, atropine can induce a state of delirium characterized by confusion, agitation, disorientation, and hallucinations.[4][10] This is often referred to as a central anticholinergic syndrome.[13][14] The mechanism involves widespread disruption of cholinergic neurotransmission, affecting perception and attention.[13] This is a major concern in the treatment of organophosphate poisoning, where high doses of atropine are required to counteract peripheral muscarinic overstimulation but can themselves cause severe CNS toxicity.[4] The symptoms of atropine-induced delirium can include incoherent speech, restlessness, and both visual and auditory hallucinations.[4]
Logical Progression of Atropine's CNS Effects
Caption: Dose-dependent progression of this compound's effects on the CNS.
Conclusion
This compound exerts profound and dose-dependent effects on the central nervous system through its non-selective antagonism of muscarinic acetylcholine receptors. While its ability to counteract central and peripheral cholinergic overstimulation is life-saving in cases of nerve agent and pesticide poisoning, its capacity to cross the blood-brain barrier also leads to significant side effects, including cognitive impairment and delirium. The data and protocols summarized in this guide provide a framework for understanding these complex actions. Further research, potentially utilizing subtype-selective muscarinic antagonists, is essential to refine therapeutic strategies, minimize adverse CNS effects, and further elucidate the critical role of the cholinergic system in brain function.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Medical Pharmacology: Antimuscarinic Effects: Organ Systems [pharmacology2000.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacological management of anticholinergic delirium ‐ theory, evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atropine eye-drop-induced acute delirium: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-dependent effects of atropine sulfate on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Delirium - Wikipedia [en.wikipedia.org]
- 23. Comparison of the effects of atropine and glycopyrrolate on cognitive function following general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cris.tau.ac.il [cris.tau.ac.il]
Atropine Sulphate: A Deep Dive into its Cellular and Molecular Mechanisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the cellular and molecular effects of atropine (B194438) sulphate, a cornerstone anticholinergic agent. Delving beyond its established clinical applications, this document elucidates the intricate signaling pathways and molecular interactions that underpin its pharmacological activity. The information presented herein is intended to support further research and drug development endeavors by providing a detailed understanding of atropine's mechanism of action at a fundamental level.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Atropine sulphate functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It competitively binds to all five subtypes of mAChRs (M1-M5), thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), and inhibiting its effects.[2][3] This antagonism is reversible and surmountable, meaning that an increased concentration of acetylcholine can overcome the blocking effects of atropine.[1][4] The primary therapeutic action of atropine stems from its inhibition of smooth muscles and glands innervated by postganglionic cholinergic nerves.[5]
Receptor Binding Affinity and Potency
Atropine exhibits high affinity for all five muscarinic receptor subtypes, with inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) in the nanomolar range. This broad-spectrum antagonism is a key determinant of its diverse physiological effects.
| Receptor Subtype | IC50 (nM) | Ki (nM) | Species/System | Reference |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | Not Specified | [6] |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | Not Specified | [6] |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | Not Specified | [6] |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 | Not Specified | [6] |
| M4 | 0.39 | - | Human | [7][8] |
| M4 | 0.71 | - | Chicken | [7][8] |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 | Not Specified | [6] |
Table 1: In vitro binding affinities and inhibitory concentrations of atropine for muscarinic acetylcholine receptor subtypes.
Impact on Intracellular Signaling Pathways
The binding of atropine to mAChRs initiates a cascade of intracellular events by modulating the activity of G-proteins and downstream second messengers. The specific signaling pathway affected is dependent on the mAChR subtype expressed in a given cell type.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptor subtypes are coupled to the Gq/11 family of G-proteins.[9] Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] Atropine, by blocking these receptors, inhibits this signaling cascade, leading to a decrease in intracellular calcium levels and reduced PKC activation. For instance, acetylcholine-induced accumulation of inositol-monophosphate (InsP1) in rabbit aorta smooth muscle cells is inhibited by atropine.[12]
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 receptor subtypes are coupled to the Gi/o family of G-proteins.[9] Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[13] Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in cellular excitability, particularly in cardiac tissue.[13] Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects, leading to an increase in cAMP levels and a disinhibition of voltage-gated calcium channels, as well as a reduction in potassium efflux.[13] This is the primary mechanism by which atropine increases heart rate.[1]
Non-Muscarinic Molecular Effects
While the primary effects of atropine are mediated through mAChR antagonism, some studies have reported non-muscarinic actions that may contribute to its overall pharmacological profile.
Inhibition of Phosphodiesterase 4 (PDE4)
Recent evidence suggests that atropine can act as an allosteric inhibitor of cAMP-specific phosphodiesterase type 4 (PDE4).[14] This inhibition leads to an increase in intracellular cAMP levels, independent of its effects on muscarinic receptors.[14] This mechanism may contribute to some of the cardiac effects of atropine, such as increased contractility and heart rate, particularly after β-adrenergic stimulation.[14]
Modulation of Calcium Channels
Some studies have indicated that atropine can directly affect calcium conductances in a manner that is not related to muscarinic receptor blockade.[15] In cultured mouse spinal cord neurons, atropine has been shown to block calcium conductances through a mechanism that is not reversed by the muscarinic agonist carbachol.[15] This suggests a direct interaction with membrane calcium channels.
Effects on Epithelial-Mesenchymal Transition (EMT)
In the context of cancer research, atropine has been shown to suppress epithelial-mesenchymal transition (EMT) in drug-resistant breast cancer cells.[16][17] In silico docking analysis suggests a potential binding of atropine to E-cadherin and ZEB-2, two key molecules in the regulation of EMT.[16] This effect appears to be independent of its muscarinic receptor antagonism.
Experimental Protocols
A variety of experimental techniques are employed to study the cellular and molecular effects of this compound. Below are brief overviews of some key methodologies.
Radioligand Binding Assays
This technique is used to determine the binding affinity of atropine for different muscarinic receptor subtypes. The general principle involves incubating a preparation of cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The displacement of the radiolabeled ligand by increasing concentrations of unlabeled atropine is then measured to calculate its binding affinity (Ki).
Second Messenger Assays
To investigate the impact of atropine on intracellular signaling, various assays are used to measure the levels of second messengers like cAMP and IP3. For cAMP, techniques such as Förster Resonance Energy Transfer (FRET)-based biosensors can be used in living cells to monitor real-time changes in cAMP concentration in response to atropine and other stimuli.[14] For IP3, accumulation assays are performed, often using radioimmunoassays or more modern fluorescence-based methods.
In Vitro Phosphodiesterase (PDE) Activity Assays
To confirm the direct inhibitory effect of atropine on PDE4, in vitro activity assays are conducted. These assays typically involve incubating purified PDE4 enzyme with its substrate, cAMP, in the presence and absence of atropine. The rate of cAMP hydrolysis to AMP is then measured to determine the inhibitory effect of atropine.
Conclusion
This compound's cellular and molecular effects are predominantly driven by its competitive antagonism of all five muscarinic acetylcholine receptor subtypes. This leads to the modulation of Gq/11 and Gi/o-coupled signaling pathways, resulting in a wide range of physiological responses. Furthermore, emerging evidence of non-muscarinic effects, such as the inhibition of PDE4 and direct modulation of calcium channels, adds another layer of complexity to its pharmacological profile. A thorough understanding of these intricate molecular mechanisms is crucial for the continued development of more selective and effective therapeutic agents targeting the cholinergic system.
References
- 1. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 14. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-muscarinic effects of atropine on calcium conductances in cultured mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atropine Is a Suppressor of Epithelial-Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atropine Is a Suppressor of Epithelial–Mesenchymal Transition (EMT) That Reduces Stemness in Drug-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulphate: A Technical Guide to Metabolism and Enzymatic Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438), a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with widespread clinical applications. Its therapeutic efficacy and duration of action are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive overview of the metabolism of atropine sulphate, with a primary focus on the enzymatic hydrolysis pathways that govern its biotransformation. We will delve into the key enzymes involved, present quantitative pharmacokinetic data, detail relevant experimental protocols for its study, and visualize the core metabolic and analytical processes.
Introduction
Atropine is an ester formed from the aromatic tropic acid and the organic base tropine (B42219).[1][2] It is a racemic mixture of d-hyoscyamine and l-hyoscyamine (B7768854), with the l-hyoscyamine enantiomer being responsible for most of its physiological effects.[3] As a core medicine on the World Health Organization's "Essential Drugs List," its applications range from treating bradycardia and organophosphate poisoning to use as a mydriatic and cycloplegic agent in ophthalmology.[4] The metabolism of atropine is crucial for its clearance and involves two primary routes: enzymatic hydrolysis and oxidation by hepatic enzymes.[5][6] Understanding these pathways is essential for predicting drug interactions, understanding species-specific differences in sensitivity, and developing new therapeutic strategies.
This compound Metabolic Pathways
The biotransformation of atropine occurs predominantly in the liver.[6][7][8] The drug is converted into several metabolites through hydrolysis and oxidation, which are then excreted, primarily in the urine.[3][6]
Enzymatic Hydrolysis
The majority of an atropine dose is eliminated via the cleavage of its ester bond, a reaction catalyzed by various esterases.[6][9] This hydrolysis yields two main products: tropine and tropic acid.[9][10] The activity of these esterases varies significantly between species. While some rabbits possess a specific serum "atropinesterase" (atropine acylhydrolase, EC 3.1.1.10) that rapidly hydrolyzes atropine, this enzyme activity is largely absent or minimal in humans.[11][12] In humans, other less specific enzymes, such as human carboxylesterases (hCE1 and hCE2) and butyrylcholinesterase (BChE), are believed to contribute to this process, albeit at a much slower rate.[13][14][15]
Oxidation
A secondary metabolic route involves oxidation by microsomal mono-oxygenase enzymes in the liver.[5] This pathway leads to the formation of metabolites such as atropine-N-oxide and noratropine (B1679849) (N-demethylated atropine).[5][9][10] These oxidative steps contribute to the diversification of metabolites found in urine.
The major metabolites identified in human urine after administration of atropine are:
-
Unchanged Atropine: Approximately 13% to 60% of the dose is excreted unchanged.[3][6][9]
-
Noratropine: Accounts for about 24% of the metabolites.[5][10]
-
Atropine-N-oxide: Represents about 15% of the metabolites.[5][10]
-
Tropine: A product of hydrolysis, accounting for about 2%.[5][10]
-
Tropic Acid: The other hydrolysis product, making up about 3%.[5][10]
Organophosphate pesticides can inhibit the metabolism of atropine, likely by interfering with the esterase activity.[5][6][9]
Quantitative Pharmacokinetic Data
The pharmacokinetics of atropine can be nonlinear and are influenced by age, with children under two and the elderly showing prolonged elimination.[5][6] Key quantitative parameters are summarized below.
| Parameter | Value | Species | Notes | Citations |
| Plasma Half-Life | 2 to 4 hours | Human | Biphasic elimination with a rapid phase (t½ ≈ 2 hrs) and a slow phase (t½ ≈ 13 hrs) has been described. | [1][9] |
| Ocular Half-Life | ~2.5 hours (± 0.8 hours) | Human | After ocular administration. | [9] |
| Volume of Distribution (Vd) | 1.0 to 1.7 L/kg | Human | Indicates wide distribution in tissues. | [9] |
| Plasma Protein Binding | ~44% | Human | Saturable in the 2-20 mcg/mL concentration range. | [6][9] |
| Urinary Excretion (Unchanged) | 13% to 60% | Human | Varies between studies. | [3][6][9] |
| Major Urinary Metabolites | Noratropine (24%)Atropine-N-oxide (15%)Tropine (2%)Tropic Acid (3%) | Human | Percentage of administered dose recovered in urine. | [5][10] |
| Total Plasma Clearance | 2.9 to 6.8 mL/min/kg | Human | [5] | |
| Renal Plasma Clearance | ~660 mL/min | Human | Suggests significant tubular secretion. | [5][16] |
Experimental Protocols
The analysis of atropine and its metabolites, as well as the characterization of its enzymatic hydrolysis, requires robust analytical methods.
Protocol: Quantification of Atropine in Plasma by HPLC
This protocol describes a common method for determining atropine concentrations in biological matrices for pharmacokinetic studies.
Objective: To accurately quantify the concentration of atropine in human plasma samples.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (e.g., Homatropine or Deuterated Atropine)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 2.5)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) reagents (e.g., dichloromethane)
-
Plasma samples (human, heparinized)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 4 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of this compound (~1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from approximately 5 µg/mL to 250 µg/mL.[4][17]
-
Sample Preparation (Extraction):
-
To 1 mL of plasma sample, add a known amount of internal standard.
-
Perform LLE by adding an appropriate organic solvent (e.g., 5 mL dichloromethane), vortexing, and centrifuging to separate the layers.
-
Alternatively, use an SPE cartridge conditioned for basic compounds.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for atropine and the internal standard.
-
Calculate the ratio of the atropine peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.
-
Determine the concentration of atropine in the unknown samples by interpolation from the calibration curve.
-
Protocol: In Vitro Enzymatic Hydrolysis of Atropine
This protocol allows for the study of atropine hydrolysis by specific enzymes or tissue preparations.
Objective: To determine the rate of atropine hydrolysis catalyzed by an enzyme source (e.g., purified butyrylcholinesterase or liver microsomes).
Methodology: Spectrophotometric or HPLC-based measurement of substrate depletion or product formation over time.
Reagents and Materials:
-
This compound stock solution
-
Enzyme solution (e.g., purified human plasma BChE, liver microsomes)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Stopping Reagent (if necessary, e.g., strong acid or organic solvent)
-
Reagents for detection (if using a colorimetric assay)
Procedure:
-
Reaction Setup: In a temperature-controlled cuvette or microcentrifuge tube (e.g., at 25°C), combine the reaction buffer and the atropine solution to a final desired concentration (e.g., 0.025 to 0.20 mM).[14]
-
Initiation: Start the reaction by adding a known concentration of the enzyme solution.
-
Monitoring:
-
Spectrophotometric Method: If a chromogenic change occurs upon hydrolysis or can be coupled to a secondary reaction, monitor the change in absorbance at a specific wavelength continuously. For BChE-catalyzed hydrolysis of atropine, the reaction can be monitored directly by the small change in absorbance due to the cleavage of the ester bond.[14]
-
HPLC Method: At discrete time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add a stopping reagent to quench the enzymatic activity. Analyze the samples via the HPLC protocol described above (4.1) to measure the decrease in atropine concentration or the increase in tropine concentration.
-
-
Data Analysis:
-
Plot the concentration of atropine remaining (or product formed) versus time.
-
Determine the initial reaction velocity (v₀) from the linear portion of the curve.
-
If performing the experiment at various substrate concentrations, kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) can be determined by fitting the data to the Michaelis-Menten equation. For atropine hydrolysis by BChE, the affinity is weak (high Kₘ), so the reaction often follows first-order kinetics in the tested concentration range.[14][19]
-
Conclusion
The metabolism of this compound is a multifaceted process dominated by enzymatic hydrolysis, with a secondary contribution from oxidative pathways. While significant species variation exists, in humans, the hydrolysis is a relatively slow process mediated by general carboxylesterases, leading to a plasma half-life of 2-4 hours. The primary metabolites—noratropine, atropine-N-oxide, tropine, and tropic acid—along with a substantial portion of the unchanged drug, are eliminated via the kidneys. The detailed experimental protocols provided herein offer a foundation for researchers to conduct pharmacokinetic studies and investigate the enzymatic mechanisms underlying atropine's biotransformation. A thorough understanding of these processes is paramount for optimizing therapeutic use, avoiding adverse drug interactions, and guiding future drug development efforts.
References
- 1. litfl.com [litfl.com]
- 2. rg.bioflux.com.ro [rg.bioflux.com.ro]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. Atropine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. I: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Bioavailability of Atropine Sulphate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of atropine (B194438) sulphate across various animal models. Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, making it a critical drug in both veterinary and human medicine for its anticholinergic properties.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is fundamental for drug development, toxicology studies, and establishing safe and effective dosing regimens.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors located at postganglionic parasympathetic neuroeffector sites.[1] This inhibition prevents the signal transduction cascade normally initiated by ACh, leading to a range of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, and reduced gastrointestinal motility.[1][4] The pharmacological effects of atropine are dose-dependent.[1]
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Pharmacokinetics Across Animal Models
The pharmacokinetic profile of atropine sulphate exhibits significant variability depending on the animal species, route of administration, and dosage. This variability is crucial for interspecies scaling and predicting human pharmacokinetics.
Dogs: In dogs, the route of administration significantly impacts atropine's absorption and half-life. Endobronchial administration leads to a higher maximal plasma concentration (Cmax) and a longer elimination half-life compared to the endotracheal route.[5] Following intramuscular (IM) injection, atropine is rapidly absorbed, with a reported absorption half-time of approximately 7 minutes and an elimination half-life of around 52 minutes.[6]
Horses: In equine models, topical ophthalmic administration of this compound results in substantial systemic bioavailability, with values around 68-69%.[7][8] This systemic exposure can lead to side effects like decreased intestinal motility.[7][9] Following intravenous (IV) administration, atropine has a short terminal half-life of approximately 0.8 hours.[7][8] Population pharmacokinetic modeling suggests a total body clearance of about 1.95 L/kg·h.[10]
Rats: Rats possess a serum enzyme, atropine esterase, which can rapidly hydrolyze atropine, potentially affecting its efficacy and pharmacokinetic profile.[1] Studies have shown significant differences in Cmax and Tmax depending on the IM injection method; a jet spray injection resulted in a higher Cmax and shorter Tmax compared to a conventional needle injection.[11] The oral bioavailability of atropine in rats has been reported to be approximately 21.6%.[12] After IV administration (10 mg/kg), the clearance was found to be around 3.5 L/h/kg.[13]
Rabbits: The presence of atropine esterase is also a notable factor in rabbits, which can lead to rapid hydrolysis and reduced efficacy of the drug.[14] Consequently, glycopyrrolate (B1671915) is often considered a more effective anticholinergic agent in this species.[15][16] However, studies on ophthalmic administration in New Zealand rabbits have shown that sustained-release formulations can significantly increase the mean residence time (MRT) and the area under the drug concentration-time curve (AUC) in tear fluids and aqueous humor compared to conventional eye drops.[17]
Guinea Pigs: In guinea pigs, the pharmacokinetics of atropine were evaluated as part of a co-formulation with obidoxime (B3283493) for nerve agent treatment. The study found that the pharmacokinetic profiles of atropine and obidoxime were similar whether they were administered as single drugs or as a combined co-formulation, indicating no significant PK interactions between the two compounds in this model.[18][19]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from various studies in different animal models.
| Animal Model | Route of Administration | Dose | Cmax | Tmax | t1/2 (Half-life) | Bioavailability (%) | Clearance (Cl) | Volume of Distribution (Vd) | Source |
| Dog | Endobronchial | 0.02 mg/kg | 40.0 ± 7.8 ng/mL | 5 min | 39.3 ± 5.2 min | - | - | - | [5] |
| Dog | Endotracheal | 0.02 mg/kg | 23.9 ± 5 ng/mL | - | 28.0 ± 7.9 min | - | - | - | [5] |
| Dog | Intramuscular (IM) | ~2 mg (total) | 33 ng/mL | - | 52 min | - | 44 mL/min/kg | 3.2 L/kg | [6] |
| Horse | Intravenous (IV) | 1 mg (total) | - | - | 0.8 h | 100% (Reference) | 1.9 L/h·kg | 1.7 L/kg (Vss) | [7][8] |
| Horse | Topical (Ophthalmic) | 1 mg (total) | - | - | - | 69% | - | - | [7][8] |
| Rat | Intravenous (IV) | 10 mg/kg | 274.25 ± 53.66 ng/mL | - | - | 100% (Reference) | ~3.5 L/h/kg | ~3 L/kg (Vc) | [12][13] |
| Rat | Oral (i.g.) | 50 mg/kg | - | - | - | 21.62% | - | - | [12] |
| Rat | IM (Jet Spray) | 8.0 mg/kg | 650 ng/mL | 30 min | - | - | - | - | [11] |
| Rat | IM (Needle) | 8.0 mg/kg | 488 ng/mL | 58 min | - | - | - | - | [11] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; Vss: Volume of distribution at steady state; Vc: Volume of the central compartment.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies compiled from the cited literature.
Caption: A typical experimental workflow for an animal pharmacokinetic study.
A. Animal Models and Preparation
-
Species and Strain: Specific pathogen-free (SPF) animals are commonly used, such as Sprague-Dawley rats, Beagle dogs, New Zealand rabbits, and Standardbred horses.[6][10][17][20]
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[19]
-
Preparation: Animals are often fasted overnight before dosing to minimize variability in drug absorption, especially for oral administration studies. Water is typically provided ad libitum.
B. Drug Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile saline (0.9% sodium chloride) or water for injection.[21] The pH may be adjusted to a range of 3.0-6.5.[21]
-
Routes and Doses:
-
Intravenous (IV): Administered as a bolus or infusion, typically into a major vein (e.g., cephalic, jugular). This route serves as the reference for bioavailability calculations.
-
Intramuscular (IM): Injected into a suitable muscle mass (e.g., quadriceps). Studies may compare different injection technologies like conventional needles versus jet injectors.[11]
-
Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades.
-
Oral (PO) / Intragastric (i.g.): Administered via oral gavage.
-
Topical (Ophthalmic): Applied directly to the eye as drops or a continuous infusion via a subpalpebral lavage system.[7][8]
-
C. Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Matrix Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis to ensure sample stability.[22]
D. Bioanalytical Methods The quantification of atropine in biological matrices requires sensitive and specific analytical methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying atropine and its metabolites.[12][22] It involves chromatographic separation on a column (e.g., C18) followed by mass spectrometric detection.[22][23]
-
Radioreceptor Assay (RRA): This method measures the concentration of a drug by its ability to competitively displace a radiolabeled ligand from its receptor.[6][13] For atropine, this involves using membranes from rat cerebral cortex and a radiolabeled antagonist like [3H]-scopolamine.[6]
-
Radioimmunoassay (RIA): This technique uses antibodies to measure the concentration of atropine.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for atropine quantification, often with a C18 column and a mobile phase consisting of a buffer and an organic modifier like methanol.[24]
Conclusion
The pharmacokinetics of this compound are highly variable across different animal models, which can be attributed to factors such as species-specific metabolic pathways (e.g., atropine esterase in rats and rabbits), body size, and physiological differences. The route of administration profoundly influences its bioavailability and rate of absorption, with parenteral and topical ophthalmic routes showing rapid and significant systemic exposure. The data summarized in this guide underscore the importance of selecting appropriate animal models and employing robust experimental and bioanalytical methodologies to accurately characterize the ADME properties of this compound for preclinical safety and efficacy evaluation.
References
- 1. Atropine Sulfate – Rat Guide [ratguide.com]
- 2. vetscraft.com [vetscraft.com]
- 3. vetlexicon.com [vetlexicon.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical ophthalmic atropine in horses, pharmacokinetics and effect on intestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. madbarn.com [madbarn.com]
- 10. Frontiers | Plasma atropine concentrations associated with decreased intestinal motility in horses [frontiersin.org]
- 11. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced ophthalmic bioavailability and stability of atropine sulfate via sustained release particles using polystyrene sulfonate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and efficacy of atropine sulfate/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nnpub.org [nnpub.org]
- 24. RP-HPLC Method Development for Estimation of this compound in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
Atropine Sulfate: A Technical Guide for Studying the Parasympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of atropine (B194438) sulfate (B86663) as a fundamental pharmacological tool for the investigation of the parasympathetic nervous system (PNS). Atropine's specific mechanism of action allows for the targeted blockade of parasympathetic signaling, enabling researchers to elucidate the role of this system in various physiological and pathophysiological processes. This document outlines its mechanism, summarizes quantitative data from key studies, provides detailed experimental protocols, and illustrates critical pathways and workflows.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
The parasympathetic nervous system, responsible for "rest-and-digest" functions, primarily utilizes acetylcholine (ACh) as its neurotransmitter.[1][2] In the final step of parasympathetic signaling, postganglionic neurons release ACh, which acts on muscarinic acetylcholine receptors (mAChRs) located on target effector organs like the heart, smooth muscle, and secretory glands.[1][3]
Atropine sulfate functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4][5][6] It does not prevent the release of acetylcholine but competes with it for binding sites on the effector cells.[7][8] By blocking these receptors, atropine effectively inhibits the downstream effects of parasympathetic nerve stimulation.[9][10] This blockade leads to a range of physiological responses, including increased heart rate, reduced glandular secretions, and relaxation of smooth muscle.[4]
References
- 1. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Video: Parasympathetic Signaling [jove.com]
- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Articles [globalrx.com]
- 10. Articles [globalrx.com]
Methodological & Application
Atropine Sulphate Dosage Calculation for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of atropine (B194438) sulphate in in vivo rodent studies. The information is intended to guide researchers in accurately calculating dosages and implementing standardized procedures for various experimental applications, including its use as a pre-anesthetic agent, an antidote for organophosphate poisoning, and in cardiovascular research.
Mechanism of Action
Atropine is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (M1, M2, M3, M4, and M5).[1][2][3] By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system, leading to a range of physiological responses.[1] Its primary actions include increasing heart rate, reducing salivary and bronchial secretions, and decreasing gastrointestinal motility.[1][4]
Data Presentation: Dosage Guidelines
The following tables summarize recommended dosage ranges for atropine sulphate in mice and rats for different research applications. It is crucial to note that the optimal dose may vary depending on the specific strain, age, sex, and health status of the animal, as well as the experimental conditions. Therefore, these ranges should be considered a starting point, and dose optimization studies may be necessary.
Table 1: this compound Dosage Guidelines for Mice
| Application | Dosage Range (mg/kg) | Route of Administration | Reference(s) |
| Pre-anesthetic | 0.02 - 0.05 | IM, SQ, IP | [5] |
| Pre-anesthetic | 0.04 - 0.10 | SC | [6] |
| Organophosphate Poisoning | Titrate to effect | IM, IV | [7] |
Table 2: this compound Dosage Guidelines for Rats
| Application | Dosage Range (mg/kg) | Route of Administration | Reference(s) |
| Pre-anesthetic | 0.05 - 0.1 | SC | [8] |
| Organophosphate Poisoning | 0.5 (repeated as needed) | 1/4 IV, remainder SC or IM | [9] |
| Cardiovascular Studies (Vagal Blockade) | 0.04 | IV or SC | [10] |
| Chronic Administration | 10 | Not Specified | [11] |
Experimental Protocols
Stock Solution Preparation (0.1% this compound)
A 0.1% solution of this compound (equivalent to 1 mg/mL) is a common stock concentration for rodent studies.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Sodium chloride
-
Benzyl (B1604629) alcohol (as a preservative, optional)
-
Sterile glass bottles (amber colored)
-
0.2 µm sterile syringe filter
-
Sterile syringes and needles
-
pH meter and adjustment solutions (Sulfuric acid or sodium hydroxide)
Procedure:
-
In an aseptic environment, dissolve 1 gram of this compound and 9 grams of sodium chloride in approximately 900 mL of Water for Injection with continuous stirring.[9][12]
-
If a preservative is required, add 15 mL of benzyl alcohol to the solution and continue stirring until fully dissolved.[9][12]
-
Adjust the pH of the solution to a range of 3.0-6.5 using sulfuric acid or sodium hydroxide.[9][12]
-
Bring the final volume to 1000 mL with Water for Injection.[9][12]
-
Sterilize the final solution by passing it through a 0.2 µm filter into sterile, amber-colored glass bottles.[9]
-
Store the solution protected from light at a controlled room temperature (15-30°C).[13] The shelf-life is typically 2 years.[9]
Dose Calculation and Administration
General Formula for Dose Calculation:
Volume to Administer (mL) = (Desired Dose (mg/kg) x Animal's Body Weight (kg)) / Concentration of Stock Solution (mg/mL)
Example Calculation for a 25g Mouse (Pre-anesthetic):
-
Desired Dose: 0.05 mg/kg
-
Animal's Body Weight: 25 g = 0.025 kg
-
Stock Solution Concentration: 1 mg/mL
-
Volume to Administer = (0.05 mg/kg * 0.025 kg) / 1 mg/mL = 0.00125 mL or 1.25 µL
Protocol 1: Atropine as a Pre-anesthetic Agent in Mice
Objective: To reduce salivary and bronchial secretions and prevent vagal-induced bradycardia during anesthesia.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile saline for dilution (if necessary)
-
Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthetic agent
Procedure:
-
Weigh the mouse accurately.
-
Calculate the required volume of this compound solution based on a dose of 0.02-0.05 mg/kg.[5]
-
Administer the calculated volume via subcutaneous (SC), intraperitoneal (IP), or intramuscular (IM) injection approximately 15 minutes before the induction of anesthesia.[5][8]
-
Proceed with the anesthetic protocol.
-
Monitor the animal's heart rate and respiratory secretions throughout the procedure.
Protocol 2: Atropine for Organophosphate Poisoning in Rats
Objective: To counteract the muscarinic effects of organophosphate toxicity.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile saline
-
Syringes and needles for IV, IM, and SC injections
Procedure:
-
Weigh the rat accurately.
-
The initial recommended dose is 0.5 mg/kg.[9]
-
Administer one-quarter of the total dose intravenously (IV) and the remaining three-quarters subcutaneously (SC) or intramuscularly (IM).[9]
-
Monitor the animal for signs of atropinization, which include dilated pupils, cessation of salivation, and an increase in heart rate.[14]
-
Repeat the dosing at 3-4 hour intervals for 1-2 days, or as needed, based on the severity of the poisoning and the animal's response.[9] Higher doses may be necessary in severe cases.[9]
Protocol 3: Atropine in Cardiovascular Studies in Rats (Vagal Blockade)
Objective: To investigate the role of the parasympathetic nervous system in cardiovascular regulation.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile saline
-
Equipment for monitoring cardiovascular parameters (e.g., ECG, blood pressure transducer)
-
Catheters for IV administration (if applicable)
Procedure:
-
Anesthetize the rat and instrument it for cardiovascular monitoring according to the specific experimental design.
-
Record baseline cardiovascular parameters.
-
Administer this compound at a dose of 0.04 mg/kg via intravenous (IV) or subcutaneous (SC) injection to induce vagal blockade.[10]
-
Repeat the ECG and other cardiovascular measurements after 15 minutes (for IV administration) or 30 minutes (for SC administration) to assess the effect of vagal blockade.[10]
-
Continue with the experimental protocol, taking into account the established vagal blockade.
Mandatory Visualizations
Signaling Pathway: Atropine's Mechanism of Action
Caption: Mechanism of Atropine as a competitive antagonist of Acetylcholine.
Experimental Workflow: Atropine Administration in Rodents
Caption: General experimental workflow for atropine administration in rodents.
Safety Precautions and Potential Adverse Effects
-
Handling: this compound is a potent drug and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Overdose: Signs of atropine overdose in rodents can include excessive thirst, dry mucous membranes, tachycardia, and central nervous system stimulation or depression.[13]
-
Contraindications: Use with caution in animals with pre-existing cardiac conditions, glaucoma, or urinary retention.[15]
-
Drug Interactions: Atropine's effects can be potentiated by other anticholinergic drugs.[16]
-
Monitoring: Closely monitor animals for adverse reactions, especially during and immediately after administration. Ensure animals have free access to water, as atropine can cause thirst.
These application notes and protocols are intended as a guide. Researchers should always adhere to their institution's approved animal care and use protocols and consult with a veterinarian for any specific concerns or questions regarding the use of this compound in their studies.
References
- 1. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. youtube.com [youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. hsc.unm.edu [hsc.unm.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. litfl.com [litfl.com]
- 8. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. idexx.com [idexx.com]
- 11. Chronic atropine administration diminishes the contribution of vasoactive intestinal polypeptide to heart rate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATROPINE SULFATE INJECTABLE SOLUTION [dailymed.nlm.nih.gov]
- 14. resources.wfsahq.org [resources.wfsahq.org]
- 15. new.vetscripts.co.za [new.vetscripts.co.za]
- 16. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Application Notes and Protocols for Atropine Sulphate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of atropine (B194438) sulphate in in vitro cell culture experiments. Atropine sulphate is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it a valuable tool for investigating cholinergic signaling pathways and their roles in various cellular processes.
Mechanism of Action
Atropine competitively and reversibly blocks muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine (ACh) and other muscarinic agonists.[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist for these receptors.[4][5] This blockade can impact numerous downstream signaling cascades, including the Gq/phospholipase C pathway and the Gi/adenylyl cyclase pathway, depending on the receptor subtype and cell type.[6] For instance, in some cell types, atropine has been shown to affect the JAK2/STAT3 signaling pathway.[7]
Atropine's primary function in a research setting is to elucidate the role of muscarinic receptor activation in cellular responses such as proliferation, apoptosis, and signal transduction.
Data Summary
The following tables summarize quantitative data from various cell culture experiments using this compound. These values should be considered as a starting point, and optimal concentrations may vary depending on the cell line, experimental conditions, and specific research question.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Application | Effective Concentration | Incubation Time | Observed Effect | Citation |
| Human Corneal Epithelial Cells (HCECs) | Cytotoxicity Study | > 0.3125 g/L | Dose- and time-dependent | Growth retardation, apoptosis | [8] |
| Human Corneal Epithelial Cells (HCECs) | Cytotoxicity Study | 0.05% - 0.8% | 2 - 32 hours | Decreased cell viability, increased apoptosis | [7] |
| Mouse Retinal Ganglion Cells (αRGCs) | Electrophysiology | 300 µM | Not specified | Significant decrease in spike frequency of ON αRGCs | [1] |
| Mouse Retinal Ganglion Cells (αRGCs) | Electrophysiology | 500 µM | Not specified | Significant effect on spike frequencies in both ON and OFF αRGCs | [1] |
| Human Neuroblastoma SH-SY5Y cells | Calcium Imaging | 100 µM | Not specified | Inhibition of acetylcholine-induced intracellular calcium increase | [9] |
Table 2: Preparation of this compound Stock Solution
| Parameter | Recommendation |
| Solvent | Sterile distilled water or Phosphate-Buffered Saline (PBS) |
| Stock Concentration | 1-10 mM is a common starting point. A 1 mM stock solution of this compound (MW: 694.83 g/mol ) is 0.6948 mg/mL. |
| Preparation | Dissolve this compound powder in the chosen solvent. Vortex until fully dissolved. |
| Sterilization | Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube. |
| Storage | Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. Diluted solutions can be stored at 4°C for several days.[10] |
Experimental Protocols
General Cell Culture Treatment Protocol
This protocol outlines a general workflow for treating adherent cells with this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM)
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared medium containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis: Following incubation, proceed with the desired downstream assays, such as cytotoxicity assays, cell proliferation assays, or protein/RNA extraction for signaling pathway analysis.
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
Cells treated with this compound in a 96-well plate (as per Protocol 3.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Add MTT Reagent: After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan Crystals:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound competitively blocks muscarinic acetylcholine receptors.
Experimental Workflow for this compound Treatment
References
- 1. Frontiers | The Effect of Low-Dose Atropine on Alpha Ganglion Cell Signaling in the Mouse Retina [frontiersin.org]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nursingcenter.com [nursingcenter.com]
- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High‐concentration atropine induces corneal epithelial cell apoptosis via miR‐30c‐1/SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Atropine Sulfate: The Gold Standard Positive Control in Anticholinergic Assays
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
Atropine (B194438), a tropane (B1204802) alkaloid, is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its high affinity and non-selective nature across all five muscarinic receptor subtypes (M1-M5) make atropine sulfate (B86663) an indispensable tool in pharmacological research.[1][2] It serves as a robust positive control in a variety of in vitro assays designed to identify and characterize novel anticholinergic compounds. These notes provide detailed protocols for key anticholinergic assays and summarize the expected quantitative data when using atropine sulfate as a positive control.
Mechanism of Action and Signaling Pathways
Atropine functions by competitively and reversibly binding to the orthosteric site of muscarinic receptors, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists.[2][4] This blockade inhibits the downstream signaling cascades initiated by receptor activation.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways:[5][6][7]
-
Gq/11 Pathway (M1, M3, and M5 receptors): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8]
-
Gi/o Pathway (M2 and M4 receptors): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[5][6]
The following diagrams illustrate these canonical signaling pathways.
Data Presentation: Atropine Sulfate as a Reference Compound
The potency of atropine sulfate can be quantified by various parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the pA2 value. These values are crucial for validating assay performance and for comparing the potency of novel anticholinergic compounds.
| Parameter | M1 | M2 | M3 | M4 | M5 | Assay Type | Reference(s) |
| IC50 (nM) | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | Competitive Binding | [1] |
| Ki (nM) | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | Competitive Binding ([3H]-NMS) | [1] |
| pA2 | - | 7.36 ± 0.43 | 9.41 ± 0.23 | 7.47 ± 0.14 | - | Functional (Muscle Contraction) | [9] |
| pA2 (longitudinal muscle) | - | 6.44 ± 0.1 | 9.09 ± 0.16 | 7.54 ± 0.40 | - | Functional (Muscle Contraction) | [9] |
| pA2 (atropine) | - | - | - | - | - | 8.72 ± 0.28 (circular), 8.60 ± 0.08 (longitudinal) | [9] |
Note: Assay conditions such as radioligand, tissue/cell type, and agonist used can influence these values. The data presented are representative examples.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to muscarinic receptors. Atropine is used both as a positive control and to define non-specific binding.
Protocol:
-
Membrane Preparation : Prepare cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest.[10]
-
Reagent Preparation :
-
Assay Buffer : e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand : Prepare a working solution of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) at a concentration close to its Kd.[10]
-
Atropine Sulfate (for NSB) : Prepare a high concentration stock (e.g., 1 µM) to define non-specific binding.[10][11]
-
Atropine Sulfate (Positive Control) : Prepare a serial dilution series (e.g., from 10⁻¹¹ M to 10⁻⁴ M) to generate a competition curve.[11]
-
Test Compounds : Prepare serial dilutions of test compounds.
-
-
Assay Setup : In a 96-well plate, add the following in triplicate:
-
Total Binding (TB) wells : 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane preparation.
-
Non-Specific Binding (NSB) wells : 50 µL Atropine (for NSB), 50 µL radioligand, 100 µL membrane preparation.[11]
-
Competition wells : 50 µL of Atropine or test compound dilution, 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation : Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[10]
-
Filtration : Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[10]
-
Counting : Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis :
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium following receptor activation by an agonist. Antagonists, like atropine, will inhibit this response.
Protocol:
-
Cell Culture : Plate cells expressing the target Gq-coupled muscarinic receptor in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading :
-
Remove culture medium and wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Compound Addition :
-
Wash the cells to remove excess dye.
-
Add serial dilutions of atropine sulfate (positive control) or test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation : Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection : Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis :
-
Determine the percentage of inhibition of the agonist response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Functional Assay: cAMP Measurement (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, which is stimulated by forskolin (B1673556), upon activation of Gi-coupled receptors. Antagonists will reverse the agonist-induced decrease in cAMP.
Protocol:
-
Cell Culture : Culture cells expressing the target Gi-coupled muscarinic receptor.
-
Cell Treatment :
-
Pre-treat cells with serial dilutions of atropine sulfate (positive control) or test compounds for a specific duration.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).
-
-
Cell Lysis : Lyse the cells to release intracellular cAMP.
-
cAMP Detection : Quantify the amount of cAMP using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technology.
-
Data Analysis :
-
Calculate the reversal of the agonist-induced inhibition of cAMP production for each antagonist concentration.
-
Plot the response against the logarithm of the antagonist concentration to determine the EC50 value.
-
Conclusion
Atropine sulfate's well-defined pharmacological profile as a non-selective muscarinic antagonist makes it an essential positive control for validating the performance and accuracy of anticholinergic assays. The protocols and reference data provided here serve as a comprehensive guide for researchers to effectively utilize atropine sulfate in their drug discovery and development efforts, ensuring the reliability and reproducibility of their findings.
References
- 1. apexbt.com [apexbt.com]
- 2. Anticholinergics: Atropine | Pharmacology Mentor [pharmacologymentor.com]
- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Atropine Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438), an anticholinergic agent, is a critical component in various pharmaceutical formulations, including injections and ophthalmic solutions.[1] Its therapeutic efficacy is dependent on accurate dosage, necessitating a reliable and robust analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This application note presents a detailed, validated isocratic reverse-phase HPLC (RP-HPLC) method for the determination of Atropine Sulphate in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and suitable for routine quality control analysis.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The separation is achieved on a C18 column. The mobile phase consists of a mixture of a buffer and an organic solvent.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Standard HPLC with UV Detector | Standard HPLC with UV Detector | Standard HPLC with UV Detector |
| Column | Shimadzu C18 (150mm × 4.6mm, 3μm)[2] | C18 column[3] | Thermo Hypersil C18 (250mm x 4.6mm i.d. 5μm)[2] |
| Mobile Phase | Buffer: Methanol (B129727) (40:60 v/v), pH 5.5[2] | Methanol: 5 mmol potassium dihydrogen phosphate (B84403) buffer (50:50, v/v)[3] | 0.02M Potassium dihydrogen ortho Phosphate Buffer pH 4: Methanol (75:25 v/v)[2] |
| Flow Rate | 1.0 ml/min[2] | 1.0 ml/min[3] | 1.5 ml/min[2] |
| Detection Wavelength | 210 nm[2] | 264 nm[3] | 210 nm[2] |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Column Temperature | Ambient | Ambient | Ambient |
| Run Time | Not Specified | < 10 minutes | 10 minutes[2] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Protocols
Preparation of Mobile Phase (based on Condition 1)
-
Buffer Preparation: Prepare a suitable buffer solution and adjust the pH to 5.5 using an appropriate acid or base.
-
Mobile Phase Mixture: Mix the prepared buffer and methanol in a 40:60 volume/volume ratio.
-
Degassing: Degas the mobile phase using a vacuum filtration system or by sonication for at least 15 minutes to remove dissolved gases.
Preparation of Standard Stock Solution
-
Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.[2]
-
Dissolve the standard in the mobile phase.
-
Make up the volume to 100 ml with the mobile phase to obtain a concentration of 1000 µg/ml.[4]
-
Sonicate the solution for 10-20 minutes to ensure complete dissolution.[2]
Preparation of Working Standard Solutions (for Calibration Curve)
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20-120 µg/ml).[2]
Preparation of Sample Solution (from Injection Formulation)
-
Take a volume of the injection formulation equivalent to 100 mg of this compound and transfer it to a 100 ml volumetric flask.[2]
-
Add the mobile phase to dissolve the sample.
-
Make up the volume to 100 ml with the mobile phase.
-
Sonicate the solution for 20 minutes.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (e.g., a mid-range concentration) five or six times.[2]
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0%.[2]
Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas.
-
Plot a calibration curve of peak area versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Results and Discussion
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Method Validation Data
| Parameter | Result |
| Linearity Range | 20-120 µg/ml[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.58% to 99.94%[2] |
| Precision (%RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.019 µg/ml[2] |
| Limit of Quantification (LOQ) | 0.059 µg/ml[2] |
| Retention Time | Approximately 4.797 minutes[3] |
The method demonstrates excellent linearity over the tested concentration range. The high percentage recovery indicates the accuracy of the method, while the low relative standard deviation values for intra-day and inter-day precision studies confirm its reproducibility. The low LOD and LOQ values signify the sensitivity of the method.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies. The comprehensive validation ensures the reliability of the results, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 2. nnpub.org [nnpub.org]
- 3. RP-HPLC Method Development for Estimation of this compound in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
Application Note: Quantitative Analysis of Atropine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantitative analysis of atropine (B194438) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation technique for sample preparation, followed by a rapid and efficient chromatographic separation. The method has been validated for accuracy, precision, linearity, and recovery, demonstrating its suitability for pharmacokinetic studies and toxicological screening.
Introduction
Atropine is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It is widely used in medicine for various purposes, including the treatment of bradycardia, ophthalmic applications, and as an antidote for organophosphate poisoning. Accurate and reliable quantification of atropine in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose. This document provides a comprehensive protocol for the quantitative determination of atropine in human plasma.
Experimental Protocols
Materials and Reagents
-
Atropine sulfate (B86663) (Reference Standard)
-
Atropine-d3 or Scopolamine (B1681570) (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of atropine and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the atropine stock solution with a 50:50 (v/v) methanol/water mixture to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 ng/mL to 50 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3 ng/mL, 5 ng/mL, and 40 ng/mL).[1][2]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., Atropine-d3 or Scopolamine at 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.[2]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 v/v Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
Column: A C18 column, such as a Zorbax XDB-C18 (50 mm x 2.1 mm, 1.8 µm), is suitable.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 25 psi
-
Collision Gas: Nitrogen
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Atropine (Quantifier) | 290.2 | 124.2 | 150 | 35 |
| Atropine (Qualifier) | 290.2 | 93.1 | 150 | 45 |
| Atropine-d3 (IS) | 293.2 | 127.2 | 150 | 35 |
Data Presentation
Table 1: Calibration Curve Data
A typical calibration curve for atropine in human plasma is constructed by plotting the peak area ratio of atropine to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is used.
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) | Precision (%RSD) |
| 0.1 | 0.012 | 98.5 | 6.8 |
| 0.2 | 0.025 | 101.2 | 5.1 |
| 0.5 | 0.061 | 102.8 | 3.5 |
| 1.0 | 0.124 | 99.3 | 2.8 |
| 5.0 | 0.615 | 97.9 | 2.1 |
| 10.0 | 1.238 | 98.6 | 1.9 |
| 25.0 | 3.091 | 100.5 | 1.5 |
| 50.0 | 6.185 | 101.1 | 2.3 |
Linear Range: 0.1 - 50 ng/mL, Correlation Coefficient (r²): >0.995[1][2]
Table 2: Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 0.3 | 103.5 | 5.2 | 105.1 | 6.8 |
| Medium | 5.0 | 98.9 | 3.1 | 99.8 | 4.5 |
| High | 40.0 | 101.2 | 2.5 | 102.3 | 3.7 |
Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤15% (≤20% for LLOQ).[1][2][3]
Table 3: Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 91.5 | 96.8 |
| High | 40.0 | 94.2 | 98.1 |
| Internal Standard | 100 | 92.8 | 97.5 |
Extraction recovery was determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples. Matrix effect was evaluated by comparing the response of analytes in post-extraction spiked plasma to that in pure solution.[1][3]
Visualizations
References
- 1. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
Application Notes and Protocols: Preparing Atropine Sulphate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulphate is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it an essential tool in pharmacological research and drug development.[1][2][3] It is utilized in a wide range of in-vitro and in-vivo studies to investigate cholinergic signaling pathways and to screen for novel therapeutics. Proper preparation, storage, and quality control of atropine sulphate solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.
Chemical and Physical Properties
This compound is the sulfate (B86663) salt of atropine, a tropane (B1204802) alkaloid.[4] It typically exists as a colorless or white crystalline powder and is odorless.[5][6][7] It is highly soluble in water, making it suitable for preparing aqueous solutions for various experimental applications.[4][5][6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble (1:0.5 or 2500 mg/mL) | [1][5] |
| Alcohol (Ethanol) | Freely soluble (1:5 or 200 mg/mL) | [1][5] |
| Glycerol | Soluble (1:2.5 or 400 mg/mL) | [1][5] |
| Diethyl ether | Practically insoluble | [7] |
Table 2: Stability of this compound Solutions
| Concentration | Solvent/Vehicle | Storage Condition | Duration | Stability | Reference |
| 0.1 mg/mL (0.01%) | 0.9% Sodium Chloride | 25 °C | 6 months | >94.7% of initial concentration | [8] |
| 0.4 mg/mL | Not specified | Room Temperature | 8 days | No significant change | [8] |
| Various | Plastic Syringes | Room Temperature | 24 hours | 1-2% decrease | [9] |
| 0.01% | Artificial Tears / BSS | Refrigerated (unopened) | 6 months | 90-110% of initial concentration | [10] |
| 0.01% | Artificial Tears / BSS | Room Temperature (unopened) | 2-3 months | <90% after 4 months | [10] |
| 0.01% | Artificial Tears / BSS | Refrigerated/Room Temp (in-use) | 30 days | 90-110% of initial concentration | [10] |
| Not specified | Aqueous Solution | 4 °C | Several days | Stable | [1] |
BSS: Balanced Salt Solution
Table 3: pH Profile of this compound Solutions
| Solution Type | pH Range | Reference |
| 2% solution in water | 4.5 - 6.2 | [11] |
| Injections | 3.0 - 6.5 | [11] |
| Region of maximal stability | 3.0 - ~5.0 | [6] |
| Ophthalmic Solution | 3.5 - 6.0 | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 694.83 g/mol for monohydrate)[13]
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound monohydrate needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 694.83 g/mol = 0.0069483 g = 6.95 mg
-
-
Weighing: Carefully weigh 6.95 mg of this compound powder using an analytical balance and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile, purified water to the conical tube.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. A clear, colorless solution should be obtained.[7]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, purified water.
-
Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. Aqueous solutions can also be sterilized by autoclaving at 120°C if the pH is kept below 6.[5][6]
-
Labeling and Storage: Label the tube clearly with the compound name, concentration, date of preparation, and initials. Store the stock solution at 2-8°C, protected from light.[11][13] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Quality Control of this compound Solutions
This protocol outlines a basic quality control check using UV-Vis spectrophotometry to confirm the concentration. For rigorous validation, HPLC is recommended.[14][15]
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Sterile, purified water (as blank)
Procedure:
-
Prepare a dilution: Prepare a suitable dilution of the stock solution to fall within the linear range of the spectrophotometer. For example, dilute the 10 mM stock solution to a final concentration of approximately 0.5 mg/mL.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 225 nm.[16]
-
Blank Measurement: Fill a cuvette with the same solvent used to prepare the solution (e.g., purified water) and use it to zero the spectrophotometer.
-
Sample Measurement: Measure the absorbance of the diluted this compound solution.
-
Concentration Verification: While a full standard curve is required for accurate quantification, a spot check of the absorbance can help verify the preparation. The absorbance should be consistent between batches of solutions prepared using the same protocol. For a more quantitative assessment, a standard curve with known concentrations of a certified reference standard should be prepared.[13][17]
Mandatory Visualizations
Caption: Atropine's mechanism of action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 3. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 6. Atropine sulfate CAS#: 55-48-1 [m.chemicalbook.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. アトロピン 硫酸塩 一水和物 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 14. scirp.org [scirp.org]
- 15. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 16. uspnf.com [uspnf.com]
- 17. cdn.who.int [cdn.who.int]
Atropine Sulfate for Mydriasis Induction in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of atropine (B194438) sulfate (B86663) to induce mydriasis (pupil dilation) in animal research. Atropine sulfate is a potent, non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely used in ophthalmology.[1][2] Its ability to block the action of acetylcholine on the iris sphincter muscle and the ciliary muscle results in pupil dilation and cycloplegia (paralysis of accommodation), making it an invaluable tool for various research applications, including ophthalmic examinations, studies on myopia, and pre-clinical evaluations of ocular drugs.[1][3][4][5]
Mechanism of Action
Atropine sulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][4] In the eye, it primarily blocks M3 receptors on the iris sphincter muscle and the ciliary muscle.[4] The parasympathetic nervous system releases acetylcholine, which normally binds to these receptors to cause pupillary constriction (miosis).[3][6] By inhibiting this action, atropine allows the sympathetically innervated iris dilator muscle to act unopposed, leading to mydriasis.[1][6]
Signaling Pathway of Atropine-Induced Mydriasis
Caption: Signaling pathway of acetylcholine at the M3 muscarinic receptor in the iris sphincter muscle and its inhibition by Atropine.
Quantitative Data on Atropine-Induced Mydriasis
The efficacy and duration of atropine-induced mydriasis can vary significantly depending on the animal species, atropine concentration, and pigmentation of the iris.[7][8] The following tables summarize quantitative data from various studies.
Rabbits
| Concentration | Animal Model | Peak Mydriasis Time | Duration of Mydriasis | Mean Pupil Diameter Increase | Reference |
| 1% | Healthy Pet Rabbits | 45 minutes | > 12 hours | +2.4 mm | [9] |
| 2% | Pigmented Rabbits | Not Specified | > 96 hours | Not Specified | [7][8] |
| 2% | Albino Rabbits | Not Specified | 43.5 hours (t1/2) | Not Specified | [7][8] |
| 0.02% (with BAK, pH 7) | Dutch Belted Rabbits | Not Specified | Not Specified | Statistically significant increase vs. formulation without BAK at pH 4 | [10] |
Mice
| Concentration | Animal Model | Onset of Action | Duration of Mydriasis | Effect | Reference |
| 0.1%, 0.5%, 1% | C57BL/6 (B6) wildtype | < 1 minute | ~10 days (extrapolated) | Complete suppression of pupil responses | [11] |
Non-Human Primates
| Concentration | Peak Dilation Time | Mean Peak Pupil Diameter | Duration of Effect | Reference |
| 1% | 8 hours | 7.08 mm | > 4 days | [12] |
| 0.5% | 16 hours | 7.08 mm | Pupil size was 6.09 mm at the end of Day 4 | [12] |
| 0.25% | 12 hours | 6.81 mm | Remained over 6.5 mm until the end of Day 2 | [12] |
| 0.125% | 8 - 12 hours | 6.71 mm | Not Specified | [12] |
| 0.0625% | 8 - 12 hours | 6.56 mm | Not Specified | [12] |
Dogs
| Concentration & Route | Peak Mydriasis Time | Maximum Pupil Diameter | Reference |
| 1% Topical | 30-60 minutes | 12.1 ± 1.7 mm | [13][14] |
| 0.06 mg/kg IM | 25 minutes | Not specified, but significant increase | [15] |
Cats
| Concentration | Onset of Mydriasis | Duration of Mydriasis | Notes | Reference |
| 1% | 20-40 minutes | Up to 96 hours | Caused more adverse effects than 0.1% | [13][16] |
| 0.1% | 40 minutes | Not specified, but significant mydriasis | Better tolerated than 1% | [16] |
Horses
| Concentration | Onset of Mydriasis | Duration of Mydriasis | Notes | Reference |
| 1% | Within 6-12 hours | > 14 days | A single dose was administered. | [17][18] |
Guinea Pigs
| Concentration | Onset of Mydriasis | Duration of Mydriasis | Notes | Reference |
| 1% | Within 1 hour | 3 to 4 days | A single drop was administered. | [19] |
Experimental Protocols
The following are generalized protocols. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
General Experimental Workflow
Caption: A typical experimental workflow for an in vivo mydriasis study.
Protocol 1: Mydriasis Induction and Measurement in Rabbits
Materials:
-
New Zealand White or Dutch Belted rabbits
-
Vehicle control (sterile saline)
-
Digital caliper or a specialized pupillometer
-
Restraining device for rabbits
Procedure:
-
House the animals in a controlled environment with a consistent light-dark cycle.
-
Acclimatize the animals to the handling and measurement procedures to minimize stress.
-
Measure the baseline pupil diameter of both eyes for each animal.
-
Gently restrain the rabbit.
-
Administer a single drop (approximately 30-50 µL) of the atropine sulfate solution to one eye. The contralateral eye can serve as an untreated control.[6]
-
Measure the pupil diameter of both eyes at predetermined time points (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 12 hours, and at 24, 48, and 72 hours post-instillation).[9]
-
Record all observations, including the degree of mydriasis and any signs of ocular irritation.
Protocol 2: Mydriasis Induction and Measurement in Mice
Materials:
-
C57BL/6 mice or other appropriate strain
-
Atropine sulfate ophthalmic solution (e.g., 0.1%, 0.5%, or 1%)[11]
-
Video image-processing system for pupil measurement
-
Restraining method suitable for mice
Procedure:
-
Acclimate the mice to the restraint and measurement setup.
-
Grasp the mouse by the neck to restrain it for the procedure.[11]
-
Record the baseline light-induced pupil response.
-
Instill a single drop of the atropine solution into one eye.
-
Measure the pupil diameter and light response at various time points. Due to the long duration of action, measurements can be taken over several days to track recovery.[11]
Protocol 3: Mydriasis Induction and Measurement in Non-Human Primates
Materials:
-
Non-human primates (species as per study design)
-
Atropine sulfate ophthalmic solution at various concentrations (e.g., 0.0625% to 1%)[12]
-
Variable pupillometer (e.g., NeurOptics® VIP™-200)[12]
-
Appropriate sedation as required for animal welfare and procedural accuracy.
Procedure:
-
Acclimatize the animals to the pupil measurement procedure over several weeks.[12]
-
Obtain baseline pupil size measurements.
-
Topically administer the chosen concentration of atropine sulfate.
-
Measure pupil size at multiple time points (e.g., 20, 40, 60 minutes, 4, 8, 12, 16 hours, and then twice daily for up to 4 days).[12]
-
Monitor for any adverse reactions.
Safety and Considerations
-
Systemic Absorption: Topical administration of atropine can lead to systemic absorption, potentially causing effects such as increased heart rate and reduced gastrointestinal motility.[5][17] Monitor animals for any systemic side effects, especially with frequent or high-concentration dosing.
-
Ocular Irritation: Observe for any signs of ocular irritation, such as redness, swelling, or discharge.[5]
-
Light Sensitivity: Mydriasis causes sensitivity to light. Animals should be housed in an environment with controlled lighting to avoid discomfort or retinal damage.[22]
-
Species-Specific Differences: The dose, onset, and duration of action of atropine can vary widely between species. It is crucial to consult literature specific to the animal model being used.
-
Contamination: Use proper application techniques to avoid contaminating the dropper bottle and the eye.[21][22]
-
Washout Period: Due to the long-lasting effects of atropine, ensure an adequate washout period is allowed between treatments in crossover study designs.[12]
These application notes and protocols provide a framework for the in vivo use of atropine sulfate for mydriasis induction in animal research. Careful planning, adherence to ethical guidelines, and precise execution of these protocols are essential for obtaining reliable and reproducible results.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Atropine's Mechanism of Action [medicoverhospitals.in]
- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 5. Atropine Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 6. benchchem.com [benchchem.com]
- 7. An explanation for the long duration of mydriatic effect of atropine in eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Pupillographic evaluation of the time course of atropine effects in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Changes in intraocular pressure and horizontal pupil diameter during use of topical mydriatics in the canine eye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of topical and systemic atropine sulfate on intraocular pressure and pupil diameter in the normal canine eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. llufb.llu.lv [llufb.llu.lv]
- 16. Evaluation of 0.1% and 1% atropine eyedrops in cats: A comparative study of tolerance, stability, and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. researchgate.net [researchgate.net]
- 19. tvst.arvojournals.org [tvst.arvojournals.org]
- 20. Atropine Sulfate Opthalmic Solution, USP 1% [allivet.com]
- 21. vetrxdirect.com [vetrxdirect.com]
- 22. boerumhillvet.com [boerumhillvet.com]
Application Notes and Protocols: Atropine Sulfate for Vagal Nerve Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing atropine (B194438) sulfate (B86663) for the blockade of vagal nerve stimulation effects in a research setting. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo and ex vivo models, summarizes key quantitative data, and includes visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Vagal nerve stimulation (VNS) is a crucial technique in physiological and pharmacological research, allowing for the investigation of the parasympathetic nervous system's role in regulating various bodily functions, most notably cardiovascular control. The vagus nerve, a key component of the parasympathetic nervous system, releases acetylcholine (B1216132) (ACh) as its primary neurotransmitter.[1] ACh acts on muscarinic receptors on target organs, such as the heart, leading to effects like bradycardia (slowing of the heart rate) and a reduction in atrioventricular (AV) conduction.[1][2]
Atropine sulfate is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] By binding to these receptors, atropine effectively blocks the action of ACh, thereby preventing the physiological effects of vagal nerve stimulation.[1][2] This property makes atropine an invaluable tool for researchers to isolate and study vagal-dependent physiological responses.
Mechanism of Action
Atropine sulfate functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors (M1, M2, M3, M4, and M5 subtypes) on the postsynaptic membranes of effector cells.[2] In the context of the heart, vagal nerve stimulation releases acetylcholine, which primarily binds to M2 muscarinic receptors on the sinoatrial (SA) and atrioventricular (AV) nodes.[1] This activation of M2 receptors, which are coupled to Gi-proteins, leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK). The resulting increase in potassium efflux hyperpolarizes the cell membrane, making it more difficult to reach the threshold for an action potential, thus slowing the heart rate.[1]
Atropine, by occupying the binding site on the M2 receptor, prevents these downstream effects of acetylcholine, thereby blocking the vagally-induced bradycardia and allowing the heart rate to increase.
Quantitative Data
The following tables summarize key quantitative data for atropine sulfate relevant to its use in blocking vagal nerve stimulation.
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 2.22 ± 0.60 nM | M1 | [2] |
| IC50 | 4.32 ± 1.63 nM | M2 | [2] |
| IC50 | 4.16 ± 1.04 nM | M3 | [2] |
| IC50 | 2.38 ± 1.07 nM | M4 | [2] |
| IC50 | 3.39 ± 1.16 nM | M5 | [2] |
| Table 1: Inhibitory Concentration (IC50) of Atropine for Muscarinic Receptor Subtypes. |
| Animal Model | Atropine Sulfate Dose | Route of Administration | Observed Effect | Reference |
| Rat | 5-80 mg/kg | Intravenous | Dose-dependent reduction in heart rate and blood pressure | [3] |
| Rat | 10 mg/kg/day for 10 days | Not specified | Chronic administration affects VIP synthesis and modifies heart rate regulation | [4] |
| Dog | 0.04 mg/kg | Intravenous | Blockade of vagally-induced bradycardia | |
| Human | 2 µg/kg (low dose) | Intravenous | Bradycardia and increased vagal activity | [5] |
| Human | 15 µg/kg (high dose) | Intravenous | Tachycardia due to peripheral muscarinic blockade | [5] |
| Human | 0.03 mg/kg | Oral | Insignificant changes in heart rate | [6] |
| Human | 0.02 mg/kg | Intramuscular | Significant increase in heart rate | [6] |
| Table 2: Exemplary Doses of Atropine Sulfate and Observed Effects in Different Species. |
Experimental Protocols
In Vivo Vagal Nerve Stimulation and Atropine Blockade in an Anesthetized Rat Model
This protocol describes the procedure for electrical stimulation of the vagus nerve in an anesthetized rat and the subsequent blockade of its effects using atropine sulfate.
4.1.1. Materials:
-
Male Wistar rats (250-350 g)
-
Anesthetic (e.g., urethane, isoflurane)
-
Atropine sulfate solution (0.1% injectable solution)[7]
-
Heparinized saline
-
Bipolar cuff electrode
-
Electrical stimulator
-
Data acquisition system for recording ECG and blood pressure
-
Surgical instruments
-
Ventilator (optional)
4.1.2. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent. Anesthesia depth should be monitored regularly throughout the experiment.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Cannulate the trachea to ensure a patent airway. Mechanical ventilation can be employed if necessary.
-
Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.[8] Fill the cannulas with heparinized saline to prevent clotting.
4.1.3. Vagal Nerve Isolation and Electrode Placement:
-
Make a midline cervical incision to expose the underlying muscles.
-
Carefully dissect the soft tissues to isolate the left or right cervical vagus nerve. The vagus nerve runs alongside the carotid artery.
-
Place a bipolar cuff electrode around the isolated vagus nerve.[8]
4.1.4. Vagal Nerve Stimulation and Data Recording:
-
Connect the electrode to an electrical stimulator.
-
Record baseline heart rate and blood pressure for a stable period (e.g., 10-15 minutes).
-
Initiate vagal nerve stimulation with appropriate parameters (e.g., frequency: 10-20 Hz; pulse width: 0.5 ms; current: 1-2 mA; duration: 10-30 seconds).[4] These parameters should be optimized for the specific experimental goals.
-
Observe and record the characteristic drop in heart rate (bradycardia) and blood pressure in response to vagal stimulation.
4.1.5. Atropine Administration and Post-Stimulation:
-
Administer a bolus of atropine sulfate (e.g., 0.5-1 mg/kg) intravenously through the cannulated jugular vein.
-
Allow a sufficient time for the drug to take effect (typically a few minutes).
-
Repeat the vagal nerve stimulation using the same parameters as before.
-
Record the heart rate and blood pressure responses. A successful blockade will be indicated by the absence or significant attenuation of the bradycardic and hypotensive effects of vagal stimulation.
4.1.6. Data Analysis:
-
Calculate the change in heart rate and mean arterial pressure from baseline during vagal stimulation before and after atropine administration.
-
Perform statistical analysis to determine the significance of the atropine-induced blockade.
Ex Vivo Isolated Perfused Heart Preparation with Vagal Nerve Stimulation
This protocol describes the preparation of an isolated mammalian heart with intact vagal innervation for studying the direct cardiac effects of vagal stimulation and its blockade by atropine.
4.2.1. Materials:
-
Rabbit or rat
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Bipolar stimulating electrode
-
Atropine sulfate
-
Surgical instruments
-
ECG recording electrodes
4.2.2. Heart Isolation and Perfusion:
-
Anesthetize the animal and perform a thoracotomy.
-
Rapidly excise the heart with the aortic arch and a segment of the vagus nerves intact.
-
Immediately place the heart in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C.
4.2.3. Vagal Nerve Stimulation and Atropine Application:
-
Carefully dissect and isolate one of the vagus nerves.
-
Place a bipolar stimulating electrode on the isolated nerve.
-
Record baseline heart rate via ECG.
-
Stimulate the vagus nerve with appropriate parameters to induce bradycardia.
-
Introduce atropine sulfate into the perfusate at a known concentration (e.g., 1-10 µM).
-
After a period of equilibration, repeat the vagal nerve stimulation and record the response.
Visualizations
Signaling Pathway of Vagal Nerve Stimulation and Atropine Blockade
Caption: Signaling pathway of vagal nerve stimulation and its blockade by atropine sulfate.
Experimental Workflow for In Vivo Vagal Blockade Study
Caption: A typical experimental workflow for an in vivo vagal nerve blockade study.
Preparation of Atropine Sulfate Solution
For research purposes, a 0.1% injectable solution of atropine sulfate can be prepared.[7] A common formulation involves dissolving 1 gram of atropine sulfate and 9 grams of sodium chloride in water for injection to make a total volume of 1000 ml.[7] For preservation, benzyl (B1604629) alcohol (15 ml) can be added.[7] The pH of the solution should be adjusted to approximately 4.2 (within a range of 3.0-6.5).[7] The solution should be prepared under aseptic conditions and stored in a dark, airtight container.[9]
Considerations and Troubleshooting
-
Anesthesia: The choice of anesthetic can influence cardiovascular parameters and autonomic tone. It is crucial to maintain a stable plane of anesthesia throughout the experiment.
-
Atropine Dosage: The dose of atropine required for complete vagal blockade can vary between species and even individuals. It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental model. Low doses of atropine (<0.5 mg in humans) can paradoxically cause a transient bradycardia due to central vagal stimulation.[10]
-
Route of Administration: Intravenous administration of atropine provides the most rapid and predictable onset of action.[11] Intramuscular and subcutaneous routes have a slower onset.[6]
-
Specificity: While atropine is a potent muscarinic antagonist, it does not differentiate between the various muscarinic receptor subtypes at typical research concentrations.
-
Side Effects: At higher doses, atropine can cause side effects such as tachycardia, mydriasis (pupil dilation), and dry mouth. These should be considered when interpreting experimental results.
References
- 1. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of large doses of atropine sulfate on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic atropine administration diminishes the contribution of vasoactive intestinal polypeptide to heart rate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central vagotonic effects of atropine modulate spectral oscillations of sympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Cardiac-Cycle-Synchronized Selective Vagal Stimulation on Heart Rate and Blood Pressure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. [Effects of intravenous and intramuscular atropine on bradycardia during spinal anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Atropine Sulfate in Organophosphate Poisoning Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] Inhibition of AChE leads to an accumulation of ACh at nerve synapses, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1][2] This can manifest as a range of symptoms including excessive secretions, bronchospasm, bradycardia, muscle weakness, seizures, and ultimately, respiratory failure, which is the primary cause of death.[1][2]
Atropine (B194438) sulfate (B86663) is a cornerstone therapy in the management of OP poisoning.[3][4] It acts as a competitive antagonist at muscarinic acetylcholine receptors, effectively blocking the effects of ACh overstimulation at these sites.[5][6][7] These notes provide an overview of the mechanism, quantitative data, and experimental protocols relevant to the use of atropine sulfate in a research context.
Mechanism of Action
Atropine sulfate functions as a parasympatholytic (anticholinergic) agent by competitively and reversibly blocking muscarinic acetylcholine receptors (M1, M2, M3, M4, M5).[6] In the context of OP poisoning, organophosphates phosphorylate the serine hydroxyl group of AChE, inactivating the enzyme.[1][8] This leads to an accumulation of acetylcholine in the synaptic cleft. Atropine does not prevent the release of acetylcholine or reactivate the inhibited AChE; instead, it competes with the excess acetylcholine at the effector cells, primarily counteracting the severe muscarinic effects such as bronchorrhea, bronchoconstriction, salivation, and bradycardia.[2][9] It is important to note that atropine does not alleviate the nicotinic effects of OP poisoning, such as muscle fasciculations and paralysis.[10]
Caption: Atropine blocks muscarinic receptors to prevent cholinergic crisis.
Data Presentation: Dosage and Biomarkers
Quantitative data from clinical and preclinical studies are essential for designing new experiments. The following tables summarize typical dosage regimens and key biochemical markers.
Table 1: Atropine Sulfate Dosage Regimens in Research
| Subject | Indication | Dosage | Frequency / Titration | Reference(s) |
|---|---|---|---|---|
| Human (Adult) | OP Poisoning | 2 - 3 mg (initial IV bolus) | Every 20-30 minutes; dose may be doubled until secretions are controlled. | [11] |
| Human (Adult) | Severe OP Poisoning | Up to 20 mg or more | Titrated to effect (clearing of bronchial secretions). | [11] |
| Human (Adult) | Maintenance Infusion | ~0.005 - 0.06 mg/kg/hr | Adjusted based on clinical signs and AChE activity. | [12][13] |
| Dog / Cat | OP Poisoning | 0.2 - 2.0 mg/kg | Every 3-6 hours as needed; may be given as a constant rate infusion. | [10][14] |
| Horse / Pig | OP Poisoning | 0.1 - 0.2 mg/kg (IV) | Repeated every 10 minutes as needed. | [10] |
| Cattle / Sheep | OP Poisoning | 0.6 - 1.0 mg/kg | Combination of IV, IM, or SC routes; repeated as needed. |[10] |
Table 2: Key Biochemical Markers for Assessing Atropine Therapy
| Marker | Sample | Significance in OP Poisoning Research | Typical Findings & Correlation with Atropine Need | Reference(s) |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) Activity | Red Blood Cells | A reliable indicator of synaptic AChE function and poisoning severity. | <10% of normal: Severe poisoning, high atropine doses required. 10-30% of normal: Moderate poisoning, moderate atropine need. >30% of normal: Mild poisoning, minimal or no atropine required. | [13][15] |
| Butyrylcholinesterase (BuChE) Activity | Plasma | A sensitive marker for OP exposure, though its function is less understood. | Activity is inhibited by OPs; used to confirm exposure. | [1][16] |
| S-hyoscyamine Concentration | Plasma | Measures the pharmacologically active enantiomer of atropine. | Therapeutic concentrations of ~5 nmol/L are often sufficient when RBC-AChE is 10-30% of normal. |[13] |
Experimental Protocols
Protocol 1: Preparation of Atropine Sulfate Solution for Research
This protocol describes the extemporaneous preparation of a sterile 1 mg/mL atropine sulfate solution for injection, suitable for animal studies or in vitro applications.
Materials:
-
Sterile, pharmaceutical-grade atropine sulfate powder
-
Sterile 0.9% sodium chloride for injection
-
Sterile empty IV bags or vials
-
Sterile syringes and needles
-
0.22 µm or 0.45 µm sterile syringe filter
-
Laminar flow hood or other aseptic environment
-
Amber or light-blocking bags/covers
Procedure:
-
Perform all steps using sterile technique within a laminar flow hood.[17]
-
Stock Solution (Optional, for larger volumes): Reconstitute a known quantity of atropine sulfate powder with a small volume of 0.9% sodium chloride. For example, add 10 mL of saline to a 5 g container of atropine sulfate powder.[17]
-
Dilution: Withdraw the required volume of the stock solution (or weigh a smaller amount of powder directly) and inject it into a larger volume of 0.9% sodium chloride to achieve the final desired concentration (e.g., 1 mg/mL).[17]
-
Filtration: To ensure sterility, draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile container (e.g., IV bag or vial).
-
Storage: The prepared solution should be stored in airtight containers, protected from light using an amber bag or by storing it in a dark place.[18][19]
-
Stability: A 1 mg/mL solution in 0.9% sodium chloride is stable for at least 72 hours at temperatures between 4°C and 36°C when protected from light.[19] A 2 mg/mL solution can be stable for up to one year when stored at 5°C or 23°C.[20]
Protocol 2: In Vivo Efficacy Study of Atropine in an Animal Model of OP Poisoning
This protocol provides a general framework for evaluating the efficacy of atropine sulfate in a rodent model. Guinea pigs and nonhuman primates are considered highly relevant models as they have low levels of circulating carboxylesterases, similar to humans.[21]
Caption: Workflow for an in vivo study of atropine in OP poisoning.
Methodology:
-
Animal Model: Use an appropriate species (e.g., Wistar rats or Hartley guinea pigs).
-
Acclimatization & Baseline: Allow animals to acclimatize for at least one week. Record baseline body weight and collect blood for baseline AChE activity measurement.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, OP + Vehicle, OP + Atropine, OP + Atropine + Oxime).
-
Poisoning Induction: Administer a predetermined sublethal or lethal dose of an OP agent (e.g., dichlorvos, parathion) via an appropriate route (e.g., subcutaneous, intraperitoneal).
-
Symptom Monitoring: Observe animals for the onset of cholinergic signs (e.g., salivation, tremors, lacrimation, respiratory distress).
-
Treatment Administration: Once clear signs of poisoning are established, administer treatments. Atropine sulfate is typically given intramuscularly (IM) or intravenously (IV).
-
Post-Treatment Monitoring: Continuously monitor animals for survival, changes in clinical signs (using a scoring system), and body weight. Collect blood samples at set time points (e.g., 1, 4, 24 hours post-treatment) to measure AChE reactivation.
-
Data Analysis: Analyze survival rates using Kaplan-Meier curves. Compare clinical scores and AChE activity levels between groups using appropriate statistical tests (e.g., ANOVA).
Combined Therapy with Oximes
While atropine manages the muscarinic symptoms, it does not reactivate the inhibited AChE enzyme. Oximes, such as pralidoxime (B1201516) (2-PAM), are cholinesterase reactivators that can cleave the phosphate (B84403) group from the enzyme, thereby restoring its function.[6][10] The combination of atropine and an oxime provides a more comprehensive treatment by addressing both the cause (inhibited enzyme) and the effect (excess acetylcholine).[22] However, the clinical efficacy of oximes has been a subject of debate, and their effectiveness is dependent on the specific OP compound, the dose, and the time of administration.[22][23][24]
Caption: Atropine treats symptoms while oximes reactivate the enzyme.
References
- 1. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Treatment of organophosphate poisoning. Experience of nerve agents and acute pesticide poisoning on the effects of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. Atropine (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Severe acute organophosphate poisoning managed with 2-month prolonged atropine therapy: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. Atropine sulfate as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. scribd.com [scribd.com]
- 19. Stability of atropine sulfate prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of Low-Dose Atropine in Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atropine (B194438), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has been a subject of extensive research for its efficacy in controlling myopia progression.[1][2] While high-dose atropine has demonstrated significant effects, its clinical use is hampered by side effects.[3][4] Consequently, long-term administration of low-dose atropine has emerged as a promising therapeutic strategy. These application notes provide a comprehensive overview of the current understanding of low-dose atropine's mechanism of action, a summary of its efficacy and safety in research models, and detailed protocols for its application in pre-clinical studies.
Mechanism of Action
The precise mechanism by which low-dose atropine inhibits myopia progression is not fully elucidated but is believed to be multifactorial, involving signaling pathways in the retina, choroid, and sclera.[1][2] It is understood that atropine's effect is not primarily through its influence on accommodation, as it has been shown to be effective in animal models lacking accommodative muscle function.[1]
Key proposed mechanisms include:
-
Retinal Pathway: Atropine may act on muscarinic receptors in the retina, potentially M1 and M4 subtypes, to modulate retinal signaling.[1][5] This can lead to an increase in dopamine (B1211576) release from amacrine cells, a neurotransmitter known to inhibit axial elongation.[1][6]
-
Choroidal and Scleral Pathways: Atropine has been observed to induce choroidal thickening.[1][7] It is also thought to directly affect scleral fibroblasts, inhibiting extracellular matrix (ECM) remodeling and reducing scleral hypoxia, thereby preventing excessive axial elongation.[7][8] Atropine may downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in the sclera and choroid.[8]
Signaling Pathway Diagram
Caption: Proposed mechanisms of action for low-dose atropine in myopia control.
Efficacy and Safety Data from Research Models
The efficacy of low-dose atropine in controlling myopia progression has been evaluated in numerous animal studies and human clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Low-Dose Atropine in Animal Models of Myopia
| Animal Model | Myopia Induction Method | Atropine Concentration | Administration Route | Duration | Key Findings | Reference |
| Chick | Form-Deprivation Myopia (FDM) | 50mM | Intravitreal Injection | 4 days | Significant protection against FDM. | [9] |
| Chick | Lens-Induced Myopia (LIM) | 150 nmoles | Daily Topical Application | 6 days | ~65% reduction in refractive shift and ~70% reduction in axial elongation. | [10] |
| Mouse | Form-Deprivation Myopia (FDM) | Not Specified | Not Specified | Not Specified | Significantly reduced axial elongation and ECM remodeling. Restored choroidal and scleral thickness. | [7][8] |
Table 2: Efficacy of Low-Dose Atropine in Human Clinical Trials
| Study | Atropine Concentration(s) | Duration | Mean Reduction in Myopia Progression (Diopters/Year) vs. Placebo/Control | Mean Reduction in Axial Elongation (mm/Year) vs. Placebo/Control | Reference |
| ATOM2 | 0.5%, 0.1%, 0.01% | 2 years | 0.90 D, 0.82 D, 0.71 D (vs. historical placebo) | Not significantly different for 0.01% | [11][12] |
| LAMP | 0.05%, 0.025%, 0.01% | 1 year | 0.54 D, 0.35 D, 0.22 D | 0.21 mm, 0.12 mm, 0.05 mm | [5][12] |
| CHAMP | 0.01%, 0.02% | 3 years | 0.01% showed significant slowing of SER progression | 0.01% and 0.02% significantly slowed mean axial elongation | [13][14][15] |
Table 3: Safety and Side Effects of Long-Term Low-Dose Atropine
| Study/Report | Atropine Concentration | Common Adverse Effects | Serious Adverse Events | Reference |
| CHAMP Trial | 0.01%, 0.02% | Photophobia, allergic conjunctivitis, eye irritation, mydriasis. | No serious ocular treatment-emergent adverse events. | [15] |
| Australian School Children Study | 0.01%, 0.005% | Dilated pupils (more common in blue eyes), dry/irritated eyes, headaches. | Not reported. | [16][17] |
| General Review | 0.01% - 0.5% | Photophobia, near-vision blur, transient pupil dilation. Systemic effects (dry mouth, flushing) are rare with low doses. | Acute glaucoma (rare). | [3][18] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the long-term administration of low-dose atropine in research models.
Protocol 1: Induction of Form-Deprivation Myopia (FDM) in a Chick Model and Treatment with Topical Atropine
Objective: To evaluate the efficacy of topical low-dose atropine in preventing form-deprivation myopia in chicks.
Materials:
-
White Leghorn chicks (post-hatch day 3-5)
-
Translucent plastic occluders (diffusers)
-
Atropine sulfate (B86663) solution (e.g., 0.01%, 0.05% in sterile saline)
-
Vehicle control (sterile saline)
-
A-scan ultrasonography or high-frequency ultrasound for axial length measurement
-
Autorefractor for refractive error measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: House chicks in a temperature- and light-controlled environment with a 12:12 hour light-dark cycle.
-
Baseline Measurements: Under light anesthesia, measure the baseline refractive error and axial length of both eyes for each chick.
-
Myopia Induction: Attach a translucent occluder over one eye (the treated eye) of each chick using a Velcro ring or other suitable method. The contralateral eye serves as a within-animal control.[10]
-
Treatment Administration:
-
Divide the chicks into treatment and control groups.
-
Instill one drop of the designated atropine solution or vehicle into the treated eye once daily, typically in the evening.
-
-
Monitoring:
-
Perform daily health checks on all animals.
-
After the treatment period (e.g., 7-14 days), remove the occluders.
-
Measure the final refractive error and axial length of both eyes under anesthesia.
-
-
Data Analysis:
-
Calculate the change in refractive error and axial length for both the treated and control eyes.
-
Compare the changes between the atropine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of Atropine's Effect on Scleral Hypoxia in a Mouse Model of FDM
Objective: To investigate the effect of long-term low-dose atropine administration on scleral hypoxia in a mouse model of form-deprivation myopia.
Materials:
-
C57BL/6 mice (e.g., 3 weeks old)
-
Goggles with a diffuser for one eye
-
Atropine sulfate solution (e.g., 0.1%)
-
Vehicle control (sterile saline)
-
Hypoxyprobe™-1 (pimonidazole HCl) kit
-
Primary antibody against HIF-1α
-
Fluorescently labeled secondary antibodies
-
Tissue embedding medium (e.g., OCT)
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Animal Preparation and Myopia Induction:
-
Acclimatize mice to the housing conditions.
-
Fit a goggle with a diffuser over one eye to induce FDM. The other eye serves as a control.
-
-
Treatment:
-
Administer daily topical drops of atropine or vehicle to the FDM eye for the duration of the experiment (e.g., 4 weeks).
-
-
Hypoxia Assessment:
-
At the end of the treatment period, administer Hypoxyprobe™-1 systemically (e.g., intraperitoneal injection) according to the manufacturer's instructions.
-
After a designated time for the probe to distribute, euthanize the mice and enucleate the eyes.
-
-
Immunofluorescence Staining:
-
Fix, cryoprotect, and embed the eyes in OCT.
-
Prepare frozen sections of the posterior eye cup.
-
Perform immunofluorescence staining for pimonidazole (B1677889) adducts (to detect hypoxia) and HIF-1α.
-
-
Imaging and Analysis:
-
Capture fluorescent images of the sclera and choroid.
-
Quantify the fluorescence intensity to determine the levels of hypoxia and HIF-1α expression.
-
Compare the results between the atropine-treated and vehicle-treated groups.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying low-dose atropine in animal models.
References
- 1. reviewofmm.com [reviewofmm.com]
- 2. eprajournals.com [eprajournals.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sm-hs.eu [sm-hs.eu]
- 7. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
- 8. The role of atropine in myopia control: insights into choroidal and scleral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Administration of Nicotine Can Inhibit Myopic Growth in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. A safety and efficacy profile for low-dose atropine | Myopia Profile [myopiaprofile.com]
- 14. reviewofoptometry.com [reviewofoptometry.com]
- 15. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 16. mdpi.com [mdpi.com]
- 17. The Effect of Long-Term Low-Dose Atropine on Refractive Progression in Myopic Australian School Children - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
Troubleshooting & Optimization
Atropine Sulphate Aqueous Solutions: Technical Support & Stability Guide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with atropine (B194438) sulphate in aqueous solutions. Below you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of atropine sulphate degradation in an aqueous solution?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The ester linkage in the atropine molecule is susceptible to cleavage, yielding tropine (B42219) and tropic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]
Q2: What is the optimal pH for ensuring the stability of an this compound solution?
Aqueous solutions of atropine are most stable in the pH range of 3 to 5.[3] The pH of minimum hydrolysis (maximum stability) varies slightly with temperature, from approximately 4.1 at 0°C to 3.2 at 100°C.[1][2][3] Both proton-catalyzed (at very low pH) and hydroxyl-catalyzed (at neutral to high pH) hydrolysis occurs, making the acidic range of pH 3-5 optimal for minimizing degradation.
Q3: How does temperature impact the stability of the solution?
Temperature significantly accelerates the degradation of this compound. As with most chemical reactions, higher temperatures increase the rate of hydrolysis. For long-term storage, refrigeration at 2-8°C is often recommended to prolong shelf-life, especially for compounded solutions.[3] Commercial preparations are typically stored at controlled room temperature (20°C to 25°C).
Q4: Should I protect my this compound solutions from light?
Yes, it is recommended to protect this compound solutions from light to prevent potential decomposition.[4] While hydrolysis is the primary degradation pathway, photostability studies are a standard part of forced degradation testing to ensure the compound is not susceptible to photodegradation.
Q5: What are the main degradation products I should monitor in my stability study?
The principal degradation products to monitor depend on the pH of the solution.
-
Acidic to Neutral Conditions: The main products are Tropine and Tropic Acid due to hydrolysis.
-
Basic (Alkaline) Conditions: In addition to hydrolysis, atropine can undergo dehydration to form Apoatropine .
A robust stability-indicating method should be able to separate this compound from these key degradation products.
Troubleshooting Guide
Issue: My this compound solution is losing potency faster than expected.
Rapid loss of potency is almost always linked to improper formulation or storage conditions. Use the following decision tree to diagnose the potential cause.
References
Atropine Sulphate Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing atropine (B194438) sulphate concentrations in specific assays.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of atropine sulphate?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It binds to all five subtypes of muscarinic receptors (M1-M5), blocking the binding of the endogenous agonist acetylcholine and thereby inhibiting parasympathetic nervous system effects.[1] This results in effects such as increased heart rate, reduced secretions, and relaxation of smooth muscles.[1]
Q2: What is the difference between atropine and this compound?
A2: Atropine is the active alkaloid, while this compound is the sulphate salt of atropine. This compound is much more soluble in water than atropine base, making it the preferred form for most experimental and clinical applications.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is highly soluble in water. For in vitro experiments, a stock solution of 1-10 mM in sterile distilled water or a suitable buffer is common. Store stock solutions at 4°C for short-term use (a few days) or in aliquots at -20°C for long-term storage to minimize freeze-thaw cycles. Protect solutions from light.[3]
Assay-Specific Guidance
Q4: What is a typical concentration range for this compound in a receptor binding assay?
A4: The concentration of this compound used will depend on the specific radioligand and its affinity for the receptor. For competitive binding assays using a radiolabeled antagonist like [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), a wide range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) is used to generate a full competition curve. To determine non-specific binding, a high concentration of unlabeled atropine (typically 1-10 µM) is used.
Q5: What concentration of this compound should I use in a functional assay with isolated smooth muscle (e.g., rat ileum)?
A5: In isolated tissue preparations like the rat ileum, this compound is used to antagonize agonist-induced contractions (e.g., by acetylcholine or carbachol). A common approach is to pre-incubate the tissue with a fixed concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) before generating an agonist concentration-response curve. This will produce a rightward shift in the agonist's curve, characteristic of competitive antagonism.
Q6: Are there recommended starting concentrations for cell-based assays?
A6: Yes, the optimal concentration will depend on the cell type, the muscarinic receptor subtype(s) expressed, and the assay endpoint. For cell lines like CHO-K1 or HEK293, which are often used for expressing recombinant receptors, concentrations ranging from nanomolar to micromolar are typically tested. It is always recommended to perform a concentration-response experiment to determine the optimal concentration for your specific system.
Data Presentation: this compound Affinity and Potency
The following tables summarize key quantitative data for this compound across various assays.
Table 1: this compound Affinity (Ki) and IC50 Values for Muscarinic Receptor Subtypes
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | IC50 (nM) |
| M1 | Human | Radioligand Binding | [³H]-Pirenzepine | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | Human | Radioligand Binding | [³H]-AF-DX 384 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | Human | Radioligand Binding | [³H]-4-DAMP | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | Human | Radioligand Binding | [³H]-NMS | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | Human | Radioligand Binding | [³H]-NMS | 2.84 ± 0.84 | 3.39 ± 1.16 |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay Type | Tissue/Cell Line | Agonist | Observed Effect | Effective Concentration Range |
| Smooth Muscle Contraction | Isolated Rat Ileum | Acetylcholine | Inhibition of contraction | 1 nM - 1 µM |
| Smooth Muscle Relaxation | Rat Aorta | Phenylephrine/Carbachol | Biphasic: Contraction restoration, then relaxation | 10 nM - 1 µM (restoration), 1 µM - 100 µM (relaxation) |
| Calcium Mobilization | CHO-Gαqi5-GPR88 cells | (1R,2R)-2-PCCA | Inhibition of agonist-induced calcium flux | Assay-dependent; typically nM to µM range |
| Cell Viability | MDA-MB-231 & T47D Breast Cancer Cells | - | Reduction in cell proliferation | IC50 < 15 µM |
| Cell Viability | Normal Breast Cells | - | - | IC50 > 50 µM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay using [³H]-QNB
This protocol describes a method to determine the binding affinity of this compound for muscarinic receptors in a membrane preparation.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
[³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand.
-
This compound for competition and determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-QNB (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: this compound (10 µM final concentration), [³H]-QNB, and membrane preparation.
-
Competition: Serial dilutions of this compound, [³H]-QNB, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay on Isolated Rat Ileum
This protocol outlines the procedure for studying the antagonistic effect of this compound on acetylcholine-induced contractions of isolated rat ileum.
Materials:
-
Male Wistar rat.
-
Physiological salt solution (e.g., Tyrode's solution).
-
Student Organ Bath with an isotonic transducer and kymograph or data acquisition system.
-
Acetylcholine chloride stock solution.
-
This compound solution.
Procedure:
-
Tissue Preparation: Humanely sacrifice a rat and isolate a section of the ileum. Place the tissue in physiological salt solution.
-
Organ Bath Setup: Mount a segment of the ileum in the organ bath containing physiological salt solution, maintained at 37°C and aerated. Attach one end to the aeration tube and the other to the isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with regular changes of the physiological salt solution.
-
Control Agonist Response: Record a baseline, then add increasing concentrations of acetylcholine to the organ bath to obtain a cumulative concentration-response curve. Wash the tissue thoroughly between additions to allow it to return to baseline.
-
Antagonist Incubation: After washing out the last dose of acetylcholine and allowing the tissue to return to baseline, add a known concentration of this compound to the organ bath and incubate for a set period (e.g., 20-30 minutes).
-
Agonist Response in Presence of Antagonist: While the this compound is still present, repeat the cumulative addition of acetylcholine to obtain a second concentration-response curve.
-
Data Analysis: Plot the responses against the log concentration of acetylcholine for both curves. The presence of this compound should cause a rightward shift of the curve. This data can be used for Schild analysis to determine the pA2 value of atropine.
References
Troubleshooting atropine sulphate insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with atropine (B194438) sulphate during their experiments.
Frequently Asked Questions (FAQs)
Q1: My atropine sulphate is not dissolving completely in water at room temperature. What could be the issue?
A1: While this compound is generally considered very soluble in water, several factors can affect its dissolution.[1]
-
Purity of Water: Ensure you are using high-purity water (e.g., distilled, deionized, or Milli-Q water). Impurities in the water can affect solubility.
-
pH of the Solution: The pH of the aqueous solution plays a crucial role. Atropine, being a weak base, is more soluble in acidic conditions where it exists in its ionized form.[2] The optimal pH for this compound stability and solubility is between 3.5 and 6.5.[3] If your water is neutral or slightly alkaline, it can hinder dissolution.
-
Temperature: Solubility of this compound in water increases with temperature.[2]
-
Particle Size: The particle size of the this compound powder can influence the dissolution rate. Finer powders have a larger surface area and tend to dissolve faster.
Q2: I observe a precipitate forming in my this compound solution over time. What is causing this?
A2: Precipitation in an this compound solution can be due to several reasons:
-
pH Shift: A change in the pH of the solution to a more alkaline range can cause the atropine to convert to its less soluble free base form, leading to precipitation.[2]
-
Hydrolysis: this compound can undergo hydrolysis, especially at a pH outside its optimal stability range (pH 3.5-6.5).[3] This degradation can lead to the formation of less soluble byproducts. The main degradation products are tropine (B42219) and tropic acid under acidic conditions, and apoatropine (B194451) under basic conditions.[4]
-
Supersaturation: If the solution was prepared at a higher temperature and then cooled, it might have become supersaturated. In such a state, the solution holds more solute than it can normally at that temperature, making it unstable and prone to precipitation.
-
Interaction with Container: Although less common, interactions with the storage container material could potentially lead to precipitation, especially over extended periods.
Q3: Can I heat the solution to dissolve the this compound faster?
A3: Yes, gently warming the solution can significantly increase the solubility of this compound.[5] However, it is crucial to avoid excessive heat or prolonged heating, as this can accelerate the degradation of the compound. For preparing injectable solutions, warming may be used if necessary, followed by cooling before use.[6]
Q4: What is the recommended pH for an aqueous solution of this compound?
A4: The recommended pH for aqueous solutions of this compound is generally between 3.5 and 6.5.[3] The minimum hydrolysis, and therefore maximum stability, occurs at a pH of approximately 3.5.[3] For ophthalmic solutions, the pH is often adjusted to be compatible with the eye while maintaining stability.
Q5: In which solvents, other than water, is this compound soluble?
A5: this compound is also soluble in other polar solvents. It is freely soluble in ethanol (B145695) and glycerin.[1] It is practically insoluble in diethyl ether.[7]
Troubleshooting Guide
Issue: Incomplete Dissolution
If you are experiencing incomplete dissolution of this compound, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting incomplete dissolution of this compound.
Issue: Precipitation in Solution
If you observe precipitation in your this compound solution, use this guide to identify and resolve the issue:
Caption: Logical steps to address precipitation in this compound solutions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 2000 | [1] |
| Ethanol | 200 | [1] |
| Glycerin | 400 | [1] |
| Diethyl Ether | Practically Insoluble | [7] |
Table 2: Factors Influencing Aqueous Solubility and Stability of this compound
| Factor | Effect on Solubility | Effect on Stability | Recommendations |
| pH | Increases at lower (acidic) pH[2] | Optimal stability at pH 3.5 - 6.5[3] | Adjust pH to the acidic range for better dissolution and stability. |
| Temperature | Increases with higher temperature[2] | Higher temperatures can increase hydrolysis rate[8] | Use gentle warming to aid dissolution, but store solutions at recommended temperatures (e.g., 2-8°C or room temperature) for long-term stability.[9] |
| Light | No direct effect on solubility | Can cause degradation[7] | Protect solutions from light during storage. |
Experimental Protocols
Protocol for Preparation of a 1% (10 mg/mL) this compound Aqueous Solution
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile container (e.g., volumetric flask)
-
Sterile 0.22 µm syringe filter
-
pH meter
-
Solutions for pH adjustment (e.g., dilute sulphuric acid or sodium hydroxide)
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile container.
-
Add a portion of the Sterile Water for Injection (approximately 70-80% of the final volume).
-
Agitate the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if dissolution is slow.
-
Allow the solution to cool to room temperature if it was warmed.
-
Check the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to be within the range of 3.5 to 6.5 using a dilute solution of sulphuric acid or sodium hydroxide, adding it dropwise while monitoring the pH.
-
Add Sterile Water for Injection to reach the final desired volume.
-
Mix the solution thoroughly.
-
For sterile applications, filter the solution through a sterile 0.22 µm syringe filter into a final sterile container.
-
Store the solution in a tightly closed container, protected from light.[7]
Experimental Workflow for Assessing Solution Stability
Caption: A typical experimental workflow for evaluating the stability of this compound solutions.
Signaling Pathway
Atropine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It blocks the binding of the neurotransmitter acetylcholine (ACh) to these receptors, thereby inhibiting the downstream signaling pathways. The following diagram illustrates the general signaling pathway of M1/M3/M5 muscarinic receptors, which are coupled to Gq proteins, and how atropine intervenes.
Caption: Atropine competitively antagonizes the muscarinic acetylcholine receptor, blocking downstream signaling.
References
- 1. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. DailyMed - ATROPINE SULFATE solution [dailymed.nlm.nih.gov]
Atropine sulphate shelf life and proper storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life, proper storage, and use of atropine (B194438) sulphate in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf life for solid atropine sulphate powder?
A1: For optimal stability, solid research-grade this compound powder should be stored in tightly sealed containers protected from light.[1] A Certificate of Analysis from one supplier specifies a shelf life of 3 years when stored at -20°C and 2 years when stored at 4°C.[2] It is crucial to refer to the manufacturer's certificate of analysis (CoA) for specific storage recommendations and expiration dates, as stability can vary.[3]
Q2: How should I store this compound solutions?
A2: Aqueous solutions of this compound are most stable at a pH between 3 and 5.[4] Stock solutions should be stored in aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[2] It's recommended to avoid repeated freeze-thaw cycles.[2] Solutions can be sterilized in an autoclave if the pH is maintained below 6, but aseptic filtration is also a common practice.[4]
Q3: Can I store this compound solutions in plastic containers?
A3: While some studies have shown this compound to be stable in polypropylene (B1209903) syringes for extended periods, others have reported a significant decrease in concentration, potentially due to the drug binding to plastic components.[5] If plastic containers must be used, it is advisable to conduct stability studies for the specific container type and storage conditions. For long-term storage, glass vials are generally preferred.
Q4: What are the common degradation products of this compound?
A4: The primary degradation products of this compound in aqueous solution are tropic acid, atropic acid, and apoatropine.[6] The formation of these products is influenced by factors such as pH and temperature.
Q5: I am having trouble dissolving this compound powder. What should I do?
A5: this compound is generally very soluble in water.[1] If you are experiencing solubility issues, ensure you are using this compound, not atropine base, as the latter is less soluble in water. The solubility of this compound increases with temperature.[7] You can also try gentle warming and stirring. Ensure the pH of your solvent is appropriate, as atropine is more soluble in acidic conditions.[7]
Shelf Life and Storage Conditions Summary
| Form | Storage Temperature | Shelf Life | Container | Key Considerations |
| Solid Powder | -20°C | 3 years[2] | Tightly sealed, light-resistant | Refer to manufacturer's CoA. |
| 4°C | 2 years[2] | Tightly sealed, light-resistant | Refer to manufacturer's CoA. | |
| Aqueous Solution | -80°C | 6 months[2] | Aliquoted in tightly sealed glass vials | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[2] | Aliquoted in tightly sealed glass vials | Avoid repeated freeze-thaw cycles. | |
| 5°C ± 3°C | Up to 1 year (for some formulations) | Polypropylene syringes, polyethylene (B3416737) bottles | Protect from light. Stability can be concentration-dependent. | |
| 23°C - 25°C | Varies (days to months) | Polypropylene syringes, polyethylene bottles | Protect from light. Less stable at room temperature. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degraded this compound solution. | Prepare fresh solutions from a reliable stock of this compound powder. Check the expiration date and storage conditions of the powder. |
| Incorrect concentration of this compound. | Verify calculations and ensure accurate weighing and dilution. Consider performing a concentration analysis (e.g., by HPLC) if the issue persists. | |
| pH of the experimental buffer is affecting drug activity. | Ensure the pH of your buffer system is compatible with this compound and the biological system under investigation. Atropine is most stable in acidic conditions.[7] | |
| Precipitate forms in the solution upon storage | pH shift or supersaturation. | Check the pH of the solution. Ensure the concentration is not above its solubility limit at the storage temperature. |
| Reduced potency of the stock solution over time | Improper storage (e.g., exposure to light, elevated temperature). | Store solutions protected from light and at the recommended temperature.[8] Aliquot stock solutions to minimize freeze-thaw cycles. |
| Interaction with storage container. | If using plastic containers, consider switching to glass vials for long-term storage to avoid potential binding of the drug to the plastic.[5] |
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
This protocol is a common method for studying the effects of muscarinic antagonists like atropine on smooth muscle contraction.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved animal care and use protocols.
-
Isolate a segment of the ileum and place it in aerated Tyrode's solution.
-
Gently flush the ileal segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
2. Experimental Setup:
-
Suspend each ileum segment in an isolated tissue bath containing Tyrode's solution, maintained at 37°C and continuously aerated.
-
Connect one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Allow the tissue to equilibrate for at least 30 minutes, washing with fresh Tyrode's solution every 15 minutes.
3. Data Acquisition:
-
Record isometric contractions using a force transducer connected to a data acquisition system.
-
After equilibration, induce a submaximal contraction with a standard agonist like acetylcholine (B1216132) to check for tissue viability.
-
To test the effect of atropine, pre-incubate the tissue with varying concentrations of this compound for a set period before adding the agonist.
-
Construct a dose-response curve for the agonist in the presence and absence of the antagonist to determine the inhibitory effect of atropine.
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of acetylcholine on muscarinic M3 receptors in smooth muscle and the inhibitory effect of atropine.
Caption: Atropine blocks acetylcholine binding to M3 receptors, inhibiting contraction.
Experimental Workflow: Troubleshooting Unexpected Results
The following diagram outlines a logical workflow for troubleshooting unexpected results in an experiment using this compound, such as the isolated guinea pig ileum assay.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. abmole.com [abmole.com]
- 3. 硫酸阿托品 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. bloomtechz.com [bloomtechz.com]
- 8. scribd.com [scribd.com]
Minimizing side effects of atropine sulphate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the side effects of atropine (B194438) sulphate in their animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of atropine sulphate observed in animal studies?
A1: The most frequently reported side effects are related to atropine's anticholinergic properties and include mydriasis (pupil dilation), tachycardia (increased heart rate), reduced salivation (dry mouth), and decreased gastrointestinal motility.[1][2][3][4] In dogs, high doses can cause tachycardia, while in rats, adrenal gland hypertrophy has been observed with repeated inhalation.[1] Photosensitivity and blurred vision can also occur due to mydriasis.[4][5]
Q2: Are there species-specific differences in sensitivity to this compound?
A2: Yes, there is considerable interspecies variation in tolerance to atropine.[6] For instance, herbivorous animals like rabbits and sheep are generally more resistant than carnivorous animals because they can synthesize the enzyme atropine esterase, which breaks down atropine.[6] Horses are particularly sensitive, with doses above 0.01 mg/kg (subcutaneous) potentially causing severe colic due to its paralytic effect on the gastrointestinal tract.[6]
Q3: What is the recommended dosage range for this compound in common laboratory animals?
A3: Dosages vary significantly depending on the species, the intended therapeutic effect, and the route of administration. For small animals, non-emergent intravenous doses are typically 0.01–0.02 mg/kg, while higher doses of 0.04 mg/kg may be used in emergencies.[7] For pre-anesthetic use in dogs, doses around 0.03 mg/kg BW have been used.[8] In dogs, an intravenous dose of 0.04 mg/kg is recommended for an atropine response test to evaluate bradyarrhythmia.[9]
Q4: Can this compound be used in pregnant animals?
A4: Atropine has been shown to have negligible effects on the uterus and is not considered teratogenic.[3] However, one study in mice suggested that exposure during specific days of gestation was associated with an increase in skeletal anomalies.[2] It is advisable to use atropine cautiously and consult relevant literature for the specific animal model and research context.
Q5: What are the contraindications for using this compound in animal studies?
A5: Atropine should be used with caution or avoided in animals with glaucoma or a predisposition to it, as it can increase intraocular pressure.[10][11] Other contraindications include narrow-angle glaucoma, ileus, urinary obstruction, and pre-existing tachydysrhythmias.[9] It should also not be used in animals with known or suspected gastrointestinal infections, as it can prolong the infection by decreasing GI motility.[3]
Troubleshooting Guides
Issue 1: Managing Tachycardia and Cardiovascular Effects
Problem: The animal exhibits a significant increase in heart rate (tachycardia) or other cardiac irregularities after atropine administration.
Possible Causes:
-
Atropine's vagolytic effect, which blocks the parasympathetic influence on the heart, leading to an increased heart rate.[9]
-
Dosage may be too high for the specific animal or its condition.
Solutions:
-
Dose Adjustment: Start with the lowest effective dose and titrate upwards as needed. For non-emergent conditions in small animals, an IV dose of 0.01-0.02 mg/kg is often sufficient.[7]
-
Route of Administration: Intravenous administration has a rapid onset and a shorter duration of action (20-30 minutes), which can be advantageous for managing acute side effects.[7]
-
Alternative Medications: If tachycardia is a major concern and the primary goal is to manage bradycardia induced by other agents (e.g., α2-agonists), atropine is generally not recommended.[7] Consider alternative or adjunctive treatments.
-
Continuous Rate Infusion (CRI): In cases of severe toxicity (e.g., organophosphate poisoning), a CRI of atropine can allow for better titration and control of clinical signs, as demonstrated in a cat.[12]
Issue 2: Ocular Side Effects - Mydriasis and Increased Intraocular Pressure (IOP)
Problem: The animal shows excessive pupil dilation (mydriasis), photophobia, or there is a concern about increased intraocular pressure (IOP).
Possible Causes:
-
Atropine blocks muscarinic receptors in the iris sphincter muscle, leading to pupil dilation.[11]
-
Both topical and systemic administration of atropine can significantly increase IOP.[10]
Solutions:
-
Lower Concentration for Topical Use: Studies in cats have shown that a 0.1% atropine solution is better tolerated and causes a less significant increase in IOP compared to a 1% solution, while still being effective.[13]
-
Environmental Modification: For animals experiencing photophobia, reduce the intensity of ambient lighting in their housing.
-
Avoid in At-Risk Animals: Do not use atropine in animals with glaucoma or those predisposed to the condition.[10][11]
-
Monitor IOP: If atropine use is unavoidable in a borderline case, monitor IOP regularly. A study in dogs showed that a maximum increase in IOP occurred around 15-23 minutes post-treatment.[10]
Issue 3: Gastrointestinal and Urinary Complications
Problem: The animal develops constipation, signs of colic (especially in horses), or urinary retention.
Possible Causes:
Solutions:
-
Careful Dosing in Sensitive Species: In horses, do not exceed a subcutaneous dose of 0.01 mg/kg to avoid severe colic.[6]
-
Ensure Hydration: Adequate hydration can help mitigate the risk of constipation.
-
Monitor Clinical Signs: Closely monitor for signs of abdominal pain, reduced fecal output, or difficulty urinating.
-
Alternative Treatments for GI Spasm: While atropine can reduce GI spasms, it is not routinely recommended for this purpose due to the risk of hypomotility or ileus.[7] Consider alternative antispasmodic agents.
Data Summary Tables
Table 1: Systemic this compound Dosages and Observed Side Effects in Different Species
| Species | Route | Dose (mg/kg) | Observed Side Effects | Citation(s) |
| Dog | IV | 0.04 | Transient AV block, increased heart rate | [9] |
| Dog | IM | 0.06 | Increased intraocular pressure, mydriasis | [10] |
| Cat | IV/IM | 0.05-0.15 | Used to counteract organophosphate toxicity | [12] |
| Rat | Inhalation | 0.78 - 3.2/day | Mydriasis, reduced salivation, adrenal gland hypertrophy | [1] |
| Horse | SC | > 0.01 | Potential for severe colic | [6] |
Table 2: Topical this compound Effects on the Eye in Dogs and Cats
| Species | Concentration | Key Findings | Citation(s) |
| Dog | 1% | Significant increase in IOP (14.7%), maximal mydriasis at ~47 min | [10] |
| Cat | 1% | Significant elevation in IOP, more severe adverse effects | [13] |
| Cat | 0.1% | No significant elevation in IOP, better tolerated | [13] |
Experimental Protocols
Protocol: Assessing Cardiovascular and Ocular Side Effects of Systemic Atropine in Dogs
This protocol is a synthesized example based on methodologies described in the cited literature.[9][10]
1. Animal Subjects:
-
Use healthy adult dogs of varying breeds and sexes. Ensure animals are properly acclimatized to the laboratory environment.
2. Experimental Groups:
-
Treatment Group (n=10): Receives a single intramuscular (IM) injection of this compound at a dose of 0.04 mg/kg.
-
Control Group (n=10): Receives a corresponding volume of sterile saline via IM injection.
3. Baseline Measurements:
-
Prior to administration, record baseline values for:
-
Heart Rate (HR) and Electrocardiogram (ECG)
-
Intraocular Pressure (IOP) using a calibrated tonometer.
-
Horizontal Pupil Diameter (HPD) using a caliper.
-
4. Administration and Monitoring:
-
Administer this compound or saline.
-
Record HR, ECG, IOP, and HPD at 5-minute intervals for the first 60 minutes post-injection.
-
Continue monitoring at 30-minute intervals for up to 4 hours.
-
Observe animals for any other clinical signs such as changes in salivation, behavior, or urination.
5. Data Analysis:
-
Compare the changes from baseline in all measured parameters between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the time to maximum effect for each parameter in the treatment group.
Visualizations
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Caption: Workflow for assessing atropine side effects in an animal study.
References
- 1. A subchronic toxicity study of two inhaled aerosolized atropine sulfate formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Atropine Sulfate (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. wagwalking.com [wagwalking.com]
- 5. Atropine Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. researchgate.net [researchgate.net]
- 9. idexx.com [idexx.com]
- 10. Comparison of the effects of topical and systemic atropine sulfate on intraocular pressure and pupil diameter in the normal canine eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atropine sulfate as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Atropine Sulfate Resistance in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on atropine (B194438) sulfate (B86663) resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that contribute to atropine resistance in experimental models?
A1: Atropine resistance is a multifaceted phenomenon that can arise from several mechanisms. In the context of organophosphate poisoning, extremely high levels of acetylcholine (B1216132) (ACh) can competitively overcome the antagonistic effects of atropine at muscarinic receptors.[1][2] Beyond this competitive antagonism, non-cholinergic pathways play a significant role, particularly the purinergic signaling system. In tissues like the urinary bladder, nerve stimulation can release ATP alongside ACh. This ATP acts on P2X receptors on smooth muscle cells, inducing contractions that are independent of muscarinic receptor activation and therefore resistant to atropine.[3][4][5][6][7][8][9][10][11][12] Additionally, alterations in the expression or sensitivity of muscarinic receptor subtypes may also contribute to a reduced response to atropine.
Q2: My dose-response curve for atropine has shifted to the right, requiring higher concentrations to achieve the same level of inhibition. What could be the cause?
A2: A rightward shift in the atropine dose-response curve is the hallmark of competitive antagonism. This indicates that the agonist (e.g., acetylcholine or carbachol) and atropine are competing for the same binding site on the muscarinic receptor. In experimental models of organophosphate poisoning, the excessive accumulation of acetylcholine necessitates higher concentrations of atropine to achieve effective receptor blockade.[1] To quantify this shift and confirm competitive antagonism, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[1][13][14][15][16][17]
Q3: I am observing contractile responses in my isolated tissue preparation (e.g., bladder detrusor muscle) that are not fully inhibited by high concentrations of atropine. What is the likely explanation?
A3: This phenomenon is known as atropine-resistant contraction and is often mediated by non-cholinergic neurotransmitters. A primary candidate for this is ATP, which activates purinergic receptors (specifically P2X1 receptors in the bladder) to induce smooth muscle contraction.[3][4][5][6][7][8][9][10][11][12] This purinergic signaling pathway is independent of the cholinergic system that atropine targets. The contribution of purinergic signaling can be investigated by using P2X receptor antagonists, such as suramin (B1662206) or PPADS, or by desensitizing the receptors with α,β-methylene ATP.
Q4: Are there alternative anticholinergic agents that can be used in cases of suspected atropine resistance?
A4: Yes, other anticholinergic drugs have been investigated. Glycopyrrolate is a quaternary ammonium (B1175870) anticholinergic that, unlike atropine, does not readily cross the blood-brain barrier, which can reduce central nervous system side effects.[16] Anisodamine, a naturally occurring atropine derivative, has also been studied and is suggested to be less toxic than atropine.[18] Penehyclidine hydrochloride is another anticholinergic agent that has been compared to atropine in the context of organophosphate poisoning.[19] The choice of alternative agent will depend on the specific experimental goals and the model system being used.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in atropine resistance experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Animal Model | Ensure that the age, weight, and strain of the animals are consistent across all experimental groups. For induced models of resistance, verify the consistency of the induction protocol. |
| Inconsistent Drug Preparation | Prepare fresh solutions of atropine sulfate and other reagents for each experiment. Verify the final concentration of all solutions. |
| Tissue Viability Issues (for isolated tissue experiments) | Monitor the viability of the isolated tissue throughout the experiment. Ensure proper oxygenation and temperature control of the organ bath. |
| Incorrect Schild Plot Analysis | Ensure that the assumptions of the Schild analysis are met (e.g., parallel dose-response curves). Use appropriate software for non-linear regression analysis to accurately determine EC50 values.[1][15][16][17][20] |
Problem 2: Difficulty in establishing an atropine-resistant animal model.
| Possible Cause | Troubleshooting Step |
| Insufficient Induction Stimulus | If inducing resistance through chronic exposure, ensure the dose and duration of the inducing agent (e.g., an organophosphate) are sufficient to elicit a change in response. A pilot study to determine the optimal induction protocol may be necessary. |
| Inappropriate Animal Model | Some animal species or strains may be inherently more or less susceptible to developing atropine resistance. Review the literature to select an appropriate model for your research question. |
| Lack of a Clear Readout for Resistance | Define a clear and quantifiable endpoint to measure resistance, such as a significant rightward shift in the atropine dose-response curve or the emergence of atropine-resistant contractions in an isolated tissue preparation. |
Data Presentation
Table 1: pA2 and EC50 Values for Atropine and Acetylcholine in Various Isolated Tissue Preparations
| Tissue | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Agonist EC50 (Control) | Agonist EC50 (with Antagonist) | Reference |
| Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 | 1.06 µM | - | [3] |
| Goat Ileum | Acetylcholine | Atropine | 9.59 ± 0.022 | 1.71 µM | - | [3] |
| Human Colon (Circular Muscle) | Carbachol | Atropine | 8.72 ± 0.28 | 11.7 ± 2.3 µM | - | [4] |
| Human Colon (Longitudinal Muscle) | Carbachol | Atropine | 8.60 ± 0.08 | 12.6 ± 2.3 µM | - | [4] |
| Guinea Pig Gastric Fundus | Bethanechol | Atropine | 8.16 | - | - | [6] |
| Guinea Pig Gastric Smooth Muscle | Bethanechol | Atropine | 8.52 | - | - | [6] |
| Cat Pial Artery | Acetylcholine | Atropine | 10.43 (relaxation), 10.07 (contraction) | - | - | [10] |
| Guinea Pig Ileum | Acetylcholine | Atropine | - | 7.0 x 10⁻³ M | 6.2 x 10⁻⁶ M | [13] |
Note: EC50 and pA2 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Induction of an Animal Model of Organophosphate Poisoning
This protocol provides a general framework for inducing organophosphate poisoning in a rat model using diisopropylfluorophosphate (DFP). Researchers should adapt this protocol based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male Wistar rats (250-300g)
-
Diisopropylfluorophosphate (DFP)
-
Atropine sulfate
-
Pralidoxime (2-PAM)
-
Saline solution
-
Syringes and needles for injection
Procedure:
-
Administer a sub-lethal dose of DFP to the rats. A starting point could be 4 mg/kg, administered subcutaneously.[21] The exact dose may need to be optimized in a pilot study to achieve consistent signs of poisoning without excessive mortality.
-
Immediately following DFP administration, co-administer atropine sulfate (e.g., 2 mg/kg, intramuscularly) and 2-PAM (e.g., 25 mg/kg, intramuscularly) to mitigate the peripheral cholinergic effects and prevent mortality.[21]
-
Monitor the animals closely for signs of organophosphate poisoning, which may include tremors, salivation, lacrimation, and respiratory distress.
-
To investigate the development of atropine resistance, a chronic or repeated exposure paradigm with DFP may be necessary, followed by a challenge with a higher dose of atropine to assess for a diminished response.
Protocol 2: Quantification of Atropine Antagonism using Schild Analysis in Isolated Guinea Pig Ileum
This protocol describes the determination of the pA2 value for atropine's antagonism of acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution
-
Acetylcholine chloride
-
Atropine sulfate
-
Organ bath with a force transducer
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig according to approved institutional protocols and dissect a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30 minutes.
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of atropine for a predetermined period (e.g., 20-30 minutes).
-
Generate a second cumulative concentration-response curve for acetylcholine in the presence of atropine.
-
Repeat steps 5-7 with at least two other concentrations of atropine.
-
Calculate the EC50 values for acetylcholine in the absence and presence of each concentration of atropine.
-
Calculate the dose ratio (DR) for each atropine concentration (DR = EC50 with antagonist / EC50 without antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of atropine on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[1][15][16][17]
Mandatory Visualizations
Caption: Cholinergic Signaling Pathway and Atropine Antagonism.
Caption: Purinergic Signaling in Atropine-Resistant Contraction.
Caption: Workflow for Screening Compounds to Overcome Atropine Resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. rdrr.io [rdrr.io]
- 6. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinergic signalling in the urinary bladder – when function becomes dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. Possibilities for a cholinergic action on smooth musculature and on sympathetic axons in brain vessels mediated by muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Targetable purinergic receptors P2Y12 and A2b antagonistically regulate bladder function [insight.jci.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. rsisinternational.org [rsisinternational.org]
- 14. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 16. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 17. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. onemol.org.uk [onemol.org.uk]
- 21. NADPH Oxidase Inhibitor, Diapocynin, Counteracts Diisopropylfluorophosphate (DFP)-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulphate Experimental Artifacts: Technical Support Center
Welcome to the technical support center for researchers using atropine (B194438) sulphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of atropine sulphate?
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1][2][3] It binds to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response.[1][3] This blockade of the parasympathetic nervous system leads to effects such as increased heart rate, reduced salivation, and relaxation of smooth muscle.[1]
Q2: My experimental results are inconsistent when using this compound. What could be the cause?
Inconsistent results can arise from several factors:
-
This compound Degradation: this compound in aqueous solutions can degrade over time, especially at neutral or alkaline pH.[4][5] Degradation products include tropic acid, atropic acid, and apoatropine, which may have reduced or no activity at muscarinic receptors.
-
Solution Stability: The stability of this compound solutions is pH-dependent, with greater stability in acidic conditions (pH 3-4).[4] Unbuffered solutions are generally more stable than buffered ones. Aqueous solutions are best stored at 4°C and protected from light.[6]
-
Cell Line Variability: The expression levels of muscarinic receptors and downstream signaling components can differ between cell lines and even between different passages of the same cell line, leading to varied responses.
Q3: I am observing effects in my experiment that are not consistent with muscarinic receptor blockade. What could be the cause?
At higher concentrations, atropine can exhibit off-target effects. These may include:
-
Adrenergic Receptor Interaction: Atropine has been shown to have an affinity for α1-adrenoceptors, which could lead to unexpected physiological responses.[7]
-
Nicotinic Acetylcholine Receptor Modulation: Atropine can inhibit and, in some cases, potentiate neuronal nicotinic acetylcholine receptors, which could be a confounding factor in studies of the nervous system.[8]
-
Serotonin (B10506) Receptor Interaction: Atropine has been found to competitively antagonize the 5-HT3 receptor, a ligand-gated ion channel.[9]
-
Other Non-Muscarinic Effects: Studies in some animal models suggest that some effects of atropine on eye growth are not mediated by muscarinic receptors, indicating the possibility of other, yet to be fully characterized, off-target interactions.[7]
Q4: Can this compound interfere with my assay technology?
Yes, this compound can potentially interfere with certain assay methodologies:
-
Fluorescence-Based Assays: Atropine has intrinsic fluorescent properties, with an excitation wavelength of approximately 255 nm and an emission wavelength of around 285 nm.[10] This can lead to false-positive signals or quenching in fluorescence-based assays, such as calcium imaging or reporter gene assays that use fluorescent proteins.
-
Radioligand Binding Assays: High concentrations of atropine can lead to high non-specific binding, potentially obscuring the specific binding signal.
Troubleshooting Guides
Issue 1: Unexpected or Noisy Data in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Atropine's Intrinsic Fluorescence | 1. Run a control experiment with atropine alone (no cells or other reagents) to measure its background fluorescence at the wavelengths used in your assay. 2. Subtract the background fluorescence from your experimental data. 3. If possible, switch to a fluorophore with excitation and emission wavelengths that are further away from those of atropine. |
| Light Scattering | 1. Ensure that your this compound solution is fully dissolved and free of precipitates. 2. Centrifuge your solution before use to remove any aggregates. |
Issue 2: Inconsistent or Weaker-Than-Expected Antagonism
| Potential Cause | Troubleshooting Step |
| Atropine Degradation | 1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions at 4°C and protect them from light.[6] 3. Consider preparing solutions in a slightly acidic buffer (pH ~4-5) for enhanced stability. |
| Incorrect Concentration | 1. Verify the concentration of your stock solution using a spectrophotometer or other analytical method. 2. Use calibrated pipettes for all dilutions. |
| Low Receptor Expression | 1. Confirm the expression of the target muscarinic receptor subtype in your experimental system (e.g., via qPCR or Western blot). 2. Consider using a cell line with higher receptor expression. |
Issue 3: Off-Target Effects Obscuring On-Target Results
| Potential Cause | Troubleshooting Step |
| High Atropine Concentration | 1. Perform a dose-response curve to determine the lowest effective concentration of atropine for blocking the muscarinic response. 2. Consult the provided data tables for the Ki and IC50 values of atropine at different receptors to guide your concentration selection. |
| Presence of Off-Target Receptors | 1. Characterize your experimental system to identify the presence of other potential atropine targets (e.g., adrenergic, nicotinic, or serotonin receptors). 2. If off-target receptors are present, consider using a more selective antagonist for your target muscarinic receptor subtype, if available. |
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
Data compiled from a study using [3H]-NMS radioligand binding assays in CHO cells expressing human muscarinic receptors.[8]
Table 2: this compound Functional Inhibitory Concentrations (IC50) for Muscarinic Receptors
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
Data compiled from a functional assay measuring the inhibition of agonist-induced responses in cells expressing human muscarinic receptors.[8]
Table 3: this compound Off-Target Binding Affinities (Ki)
| Receptor | Ki |
| α1-Adrenoceptor | pKi = 5.33 |
| Neuronal Nicotinic Acetylcholine Receptor (α4β4) | Apparent affinity = 29.9 µM |
| 5-HT3 Receptor | Apparent KD = 1.8 µM |
Data compiled from various sources.[8][9]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Atropine Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the muscarinic receptor of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand solution in assay buffer at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine).
-
Displacement: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Inhibition of Agonist-Induced Calcium Mobilization
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader.
Methodology:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation and inhibition of neuronal nicotinic receptors by atropine: competitive and noncompetitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on atropine sulphate activity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663). The following information addresses common issues related to the impact of pH on the activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of atropine sulfate in aqueous solutions?
A1: Atropine sulfate is most stable in acidic conditions. The minimum hydrolysis, and therefore maximum stability, occurs at a pH of approximately 3.5.[1][2] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases, leading to the degradation of the atropine molecule.[3] Unbuffered solutions have been found to be more stable than buffered ones.[4]
Q2: What are the main degradation products of atropine sulfate and under what pH conditions do they form?
A2: The degradation of atropine sulfate primarily occurs through hydrolysis and dehydration. The main degradation products are:
-
Tropic acid and Tropine: These are formed via ester hydrolysis, which is the predominant degradation pathway in acidic conditions.[5]
-
Apoatropine: This is formed through dehydration (elimination of a water molecule) and is favored in neutral to basic (alkaline) conditions or when the solution is heated.[1][5]
-
Atropic acid: This can also be a degradation product.[5]
Q3: How does pH affect the activity of atropine sulfate at muscarinic receptors?
A3: The activity of atropine sulfate as a muscarinic receptor antagonist is dependent on its ionization state, which is governed by the pH of the medium and its pKa value (approximately 9.94).[6][7][8][9] Atropine is a weak base and is predominantly in its ionized (protonated) form at physiological pH (around 7.4).[10] For antagonist binding to muscarinic receptors, a positive charge on the titratable amine is favored, although binding with a lower affinity is still possible without this charge.[4] Therefore, significant deviations from physiological pH could potentially alter the binding affinity and thus the activity of atropine.
Q4: I am observing an unexpected peak in my HPLC analysis during a stability study. What could it be?
A4: An unexpected peak in your HPLC chromatogram could be a degradation product of atropine sulfate. The identity of the peak will depend on the pH and storage conditions of your sample.
-
If your sample was stored under acidic conditions , the peak is likely tropic acid or tropine .
-
If your sample was stored under neutral or basic conditions , or exposed to heat, the peak is likely apoatropine . To confirm the identity of the peak, you can perform co-elution by spiking your sample with a known standard of the suspected degradation product. A forced degradation study can also help in identifying potential degradation peaks.
Troubleshooting Guides
Issue 1: Rapid loss of atropine sulfate potency in a prepared solution.
-
Possible Cause: The pH of the solution is too high (neutral or alkaline), leading to rapid hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is above 6, adjust it to a more acidic range (ideally between 3.5 and 4.5) using a suitable buffer or by adding a small amount of a dilute acid like sulfuric acid.
-
Store the solution at a controlled, cool temperature, as elevated temperatures can accelerate degradation.
-
When preparing new solutions, ensure the final pH is within the optimal stability range.
-
Issue 2: Poor reproducibility of results in a muscarinic receptor binding assay.
-
Possible Cause: Inconsistent pH of the assay buffer.
-
Troubleshooting Steps:
-
Ensure that the pH of your assay buffer is accurately and consistently prepared for each experiment. A common assay buffer is 50 mM Tris-HCl, 5 mM MgCl2, with a pH of 7.4.[11]
-
Verify the calibration of your pH meter before preparing the buffer.
-
Consider the potential impact of the dissolved atropine sulfate solution on the final pH of the assay mixture and adjust if necessary.
-
Ensure all other assay components (cell membranes, radioligand) are stored and handled correctly.
-
Quantitative Data Summary
The stability and activity of atropine sulfate are significantly influenced by pH. The following tables summarize key quantitative data.
Table 1: Impact of pH on the Stability of Atropine Sulfate
| pH | Stability Characteristics |
| < 3.5 | Increased stability, with hydrolysis being the primary degradation pathway. |
| 3.5 | pH of minimum hydrolysis, representing the point of maximum stability.[1][2] |
| 3.5 - 6.0 | Generally considered the stable pH range for atropine sulfate solutions.[12] |
| > 6.0 | Stability decreases significantly due to increased rates of both hydroxyl ion-catalyzed hydrolysis and dehydration to apoatropine.[3] At neutral pH, atropine can degrade quickly.[13] |
Table 2: Influence of pH on the Activity of Atropine Sulfate
| Parameter | Value | Implication for Activity at Varying pH |
| pKa | ~9.94 | Atropine is a weak base.[6][7][8][9] At a pH below its pKa, it will be predominantly in its protonated (ionized) form. At a pH above its pKa, the un-ionized form will dominate. |
| Binding | Favored by positive charge | The binding of muscarinic antagonists like atropine is favored by a positive charge on the molecule.[4] Therefore, in acidic to neutral solutions where atropine is protonated, binding affinity to muscarinic receptors is expected to be optimal. In highly alkaline conditions (pH > 10), where the un-ionized form prevails, a decrease in binding affinity may be observed. |
Experimental Protocols
Protocol 1: Stability Testing of Atropine Sulfate by HPLC
This protocol outlines a stability-indicating HPLC method for the quantification of atropine sulfate and its degradation products.
1. Materials and Reagents:
-
Atropine sulfate reference standard
-
Degradation product reference standards (tropic acid, apoatropine, atropic acid)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Purified water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile. For example, a buffer of 20 mM potassium dihydrogen phosphate adjusted to pH 2.5 with orthophosphoric acid.[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
3. Standard Solution Preparation:
-
Prepare a stock solution of atropine sulfate reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 25-75 µg/mL).[15]
-
Prepare standard solutions of the degradation products in a similar manner.
4. Sample Preparation:
-
Dilute the atropine sulfate test solution with the mobile phase to fall within the concentration range of the standard solutions.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify atropine sulfate and its degradation products by comparing their retention times and peak areas to those of the standards.
Protocol 2: Forced Degradation Study of Atropine Sulfate
This protocol describes the conditions for intentionally degrading atropine sulfate to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of atropine sulfate (e.g., 1 mg/mL) in purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or heat to 60°C.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat to 60°C.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light.[1]
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 70-80°C).[1]
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).[1]
-
Analyze the samples by HPLC as described in Protocol 1 to identify and quantify the degradation products formed.
Protocol 3: Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of atropine sulfate for muscarinic receptors.
1. Materials and Reagents:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO or HEK cells)
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Atropine sulfate
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4[11]
-
Scintillation cocktail
2. Procedure:
-
Prepare a series of dilutions of atropine sulfate in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: A high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM atropine), radioligand, and cell membranes.[11]
-
Competition: A specific concentration of the atropine sulfate dilution, radioligand, and cell membranes.
-
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the atropine sulfate concentration.
-
Determine the IC50 value (the concentration of atropine sulfate that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Visualizations
Caption: Degradation pathway of atropine sulfate under different pH conditions.
Caption: General experimental workflow for assessing atropine sulfate stability and activity.
Caption: Atropine's mechanism of action as a muscarinic receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. medicoapps.org [medicoapps.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reviewofmm.com [reviewofmm.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. nnpub.org [nnpub.org]
Technical Support Center: Purity Analysis of Atropine Sulphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulphate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the purity of atropine sulphate for research purposes?
A1: The most common methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), non-aqueous titration, and UV-Vis spectrophotometry.[1][2] HPLC is widely used for separating and quantifying atropine from its impurities and degradation products.[3][4] Non-aqueous titration is a pharmacopoeial method for assaying the overall purity of this compound.[2][5] UV-Vis spectrophotometry offers a simpler and more rapid method for quantitative estimation.[1][6]
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities in this compound can originate from the manufacturing process or degradation. Common process-related impurities include other alkaloids from the plant source, such as hyoscyamine, scopolamine, and littorine. Degradation products can include tropic acid, apoatropine, and atropic acid.[7]
Q3: My HPLC chromatogram shows peak fronting or tailing for the this compound peak. What could be the cause and how can I fix it?
A3: Peak fronting or tailing in HPLC analysis of this compound can be caused by several factors:
-
Peak Tailing: This is often due to strong interactions between the basic atropine molecule and active sites on the silica-based column packing. It can also be caused by a blocked column frit or an inappropriate mobile phase pH. To resolve this, you can try using a mobile phase with a suitable buffer, adjusting the pH, or using a different type of column. Flushing the column in the reverse direction may also help if the frit is blocked.[8]
-
Peak Fronting: This can be a result of column overload (injecting too much sample), a sample solvent that is stronger than the mobile phase, or a collapsed column bed.[9][10] To address this, try diluting your sample, ensuring your sample is dissolved in the mobile phase, or replacing the column if it is damaged.[8][10]
Q4: I am performing a non-aqueous titration of this compound and the endpoint is not sharp. What could be the reason?
A4: A non-sharp endpoint in the non-aqueous titration of this compound can be due to the presence of moisture in the solvent (glacial acetic acid) or the titrant (perchloric acid). Water can compete with the weakly basic this compound, leading to a poor endpoint. Ensure all glassware is thoroughly dried and use anhydrous solvents. Another reason could be an inappropriate indicator; crystal violet is commonly used and should give a distinct color change from violet to yellowish-green.
Q5: Are there any known interferences in the spectrophotometric analysis of this compound?
A5: Yes, other substances that absorb at the same wavelength as the colored complex formed in the assay can interfere with the spectrophotometric analysis. For instance, in the Vitali-Morin reaction-based method, other tropane (B1204802) alkaloids could potentially interfere. It is also crucial to run a blank with all the reagents except this compound to account for any background absorbance.[11]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - No injection or incorrect injection volume.- Detector not turned on or not set to the correct wavelength.- Mobile phase flow issue. | - Verify injection volume and syringe placement.- Check detector settings and lamp status.- Ensure the pump is running and there are no leaks. Check mobile phase reservoir. |
| Ghost peaks | - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase.- Flush the injector and column.- Run blank injections between samples. |
| Retention time shifts | - Change in mobile phase composition or pH.- Fluctuation in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven for stable temperature control.- Equilibrate the column for a longer period or replace it if necessary. |
| Poor resolution between atropine and impurities | - Inappropriate mobile phase composition.- Column is not efficient.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Use a new column or a column with a different stationary phase.- Reduce the flow rate. |
Non-Aqueous Titration
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results | - Inaccurate weighing of the sample.- Improper standardization of the titrant (perchloric acid).- Presence of moisture. | - Use a calibrated analytical balance.- Standardize the perchloric acid solution accurately using potassium hydrogen phthalate (B1215562).- Use anhydrous solvents and protect the titration setup from atmospheric moisture. |
| Color change at the endpoint is fleeting | - Indicator concentration is too low.- Vigorous stirring causing CO2 absorption from the air. | - Add a few more drops of the indicator solution.- Stir gently, especially near the endpoint. |
UV-Vis Spectrophotometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Absorbance values are too high (> 2.0) | - The sample solution is too concentrated. | - Dilute the sample solution to bring the absorbance within the linear range of the instrument (typically 0.2 - 1.5). |
| Non-linear calibration curve | - The concentration of standards is outside the linear range of the assay.- Inaccurate preparation of standard solutions. | - Prepare a new set of standards within the expected linear range (e.g., 2-20 µg/ml for the Vitali-Morin reaction method).[1]- Use calibrated pipettes and volumetric flasks for preparing standards. |
| High background absorbance in the blank | - Contaminated reagents or solvent. | - Use high-purity reagents and solvents. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurities
This protocol is a general guideline and may need optimization based on the specific instrument and column used.
Objective: To separate and quantify this compound and its related substances.
Materials:
-
This compound reference standard and sample
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Phenomenex Kinetex C18 column (250 x 4.6mm, 5µm) or equivalent[4]
Procedure:
-
Mobile Phase Preparation:
-
Channel A: Prepare a pH 2.50 buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid. Mix this buffer with acetonitrile in a 950:50 (v/v) ratio.[4]
-
Channel B: Mix the pH 2.50 buffer with acetonitrile in a 200:800 (v/v) ratio.[4]
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (a suitable mixture of Channel A and B, e.g., the initial gradient conditions).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample equivalent to 25 mg into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions: [4]
-
Column: Phenomenex Kinetex C18 (250x4.6mm, 5µm)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 50°C
-
Sample Temperature: 5°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities. An example would be starting with a high percentage of Channel A and gradually increasing the percentage of Channel B.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the atropine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample and the percentage of each impurity using the peak areas.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Non-Aqueous Titration for Assay
Objective: To determine the percentage purity of this compound.
Materials:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (0.1 N in glacial acetic acid)
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potassium Hydrogen Phthalate (primary standard)
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate and dissolve it in 25 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.[2]
-
Calculate the normality of the perchloric acid solution.
-
-
Assay of this compound:
-
Accurately weigh about 0.25 g of the this compound sample.[12]
-
Dissolve the sample in 30 mL of glacial acetic acid, warming gently if necessary, and then cool to room temperature.[12]
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.[12]
-
Perform a blank titration with 30 mL of glacial acetic acid and make any necessary corrections.
-
-
Calculation:
-
Calculate the percentage purity of this compound. Each mL of 0.1 N perchloric acid is equivalent to 33.84 mg of (C₁₇H₂₃NO₃)₂·H₂SO₄.
-
Logical Flow for Non-Aqueous Titration
Caption: Logical steps for this compound assay by non-aqueous titration.
UV-Vis Spectrophotometry (Vitali-Morin Reaction)
Objective: To quantitatively estimate this compound.[1]
Materials:
-
This compound reference standard and sample
-
Concentrated Nitric Acid
-
Acetone
-
Pyridine
-
Methanolic Potassium Hydroxide (3%)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Color Development and Measurement:
-
Sample Analysis:
-
Prepare the sample solution in the same manner as the stock solution.
-
Dilute an appropriate volume of the sample stock solution to fall within the concentration range of the standard curve.
-
Develop the color and measure the absorbance as described above.
-
-
Calculation:
-
Plot a standard curve of absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the standard curve.
-
Atropine's Mechanism of Action: Muscarinic Receptor Antagonism
Atropine functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors that are normally activated by the neurotransmitter acetylcholine (ACh). Atropine binds to these receptors without activating them, thereby preventing ACh from binding and exerting its effects. There are several subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and have various downstream signaling pathways. For example, M1, M3, and M5 receptors are typically coupled to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium. M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP). By blocking these pathways, atropine produces a range of physiological effects.
Caption: Atropine competitively antagonizes the muscarinic acetylcholine receptor.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Assay of Atropine: Medicinal Chemistry Practical - Pharmacy Infoline [pharmacyinfoline.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. abap.co.in [abap.co.in]
- 5. scribd.com [scribd.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Robust Analytical Method for Atropine Sulphate Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting analytical methods for the assay of atropine (B194438) sulphate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of atropine sulphate using various analytical techniques.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Peak Tailing or Asymmetry | - Inappropriate mobile phase pH affecting analyte ionization.- Secondary interactions with residual silanols on the column.- Column degradation or contamination. | - Adjust mobile phase pH. Atropine has a pKa of ~9.9; a mobile phase pH around 5.5 is often effective.[1]- Use a mobile phase with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663).[2]- Employ a column with end-capping or a different stationary phase.- Flush the column with a strong solvent or replace it if necessary. |
| HPLC: Poor Resolution Between Atropine and Impurities | - Mobile phase composition is not optimal.- Inadequate column efficiency.- Inappropriate flow rate. | - Optimize the mobile phase ratio (e.g., methanol (B129727):buffer).[1][3]- Use a column with a smaller particle size (e.g., UHPLC) for improved separation.[4]- Adjust the flow rate; a lower flow rate can sometimes improve resolution.[5]- Consider a gradient elution method to separate atropine from its degradation products like tropic acid and apoatropine.[6][7] |
| HPLC: Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.[8]- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the mobile phase before injection.[7] |
| UV-Vis Spectrophotometry: Unstable Color Development | - The chromophore formed in colorimetric reactions (e.g., Vitali-Morin reaction) can be unstable.[9] | - Measure the absorbance at a fixed time after adding the reagents, as the maximum absorbance may be observed at a specific time point (e.g., 1 minute).[9][10] |
| UV-Vis Spectrophotometry: Interference from Excipients | - Other components in the formulation may absorb at the same wavelength. | - Perform a sample blank measurement.- Use a derivative spectrophotometry method to resolve overlapping spectra.[9] |
| Titration: Difficulty in Endpoint Detection | - The color change of the indicator may not be sharp. | - Use a potentiometric titration method for a more precise determination of the endpoint.[11]- Ensure the use of an appropriate indicator, such as crystal violet in non-aqueous titration with perchloric acid.[12][13][14] |
| General: Low Recovery/Accuracy | - Incomplete sample extraction.- Degradation of atropine during sample preparation.- Incorrect standard preparation. | - Optimize the extraction procedure; sonication can aid in dissolving the sample.[5]- Protect solutions from light as this compound can be light-sensitive.[12]- Use a certified reference standard (e.g., USP, EP, BP) for accurate quantification.[2][15] |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound assay?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and non-aqueous titration.[9][11] HPLC is often preferred for its specificity and ability to separate atropine from its degradation products and other impurities.[1][11][16]
Q2: Which HPLC column is suitable for this compound analysis?
A2: A reverse-phase C18 column is frequently used for the separation of this compound.[1][3][17] The specific dimensions and particle size can be chosen based on the desired resolution and analysis time (e.g., 150mm x 4.6mm, 3μm or 5μm).[1][5]
Q3: What is a typical mobile phase for HPLC analysis of this compound?
A3: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like methanol or acetonitrile.[1][3][5][17] The pH of the buffer is often adjusted to around 5.5.[1][2]
Q4: At what wavelength should I detect this compound in HPLC-UV?
A4: Detection is commonly performed at wavelengths ranging from 210 nm to 230 nm.[1][5][16] Other wavelengths, such as 264 nm, have also been reported.[3][17]
Q5: What are the key validation parameters to consider when developing an assay method?
A5: According to ICH guidelines, key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][5] Robustness should also be evaluated by making small, deliberate changes to method parameters.[8][18]
Q6: What are the main degradation products of atropine?
A6: The primary degradation products of atropine are tropic acid and apoatropine, which can result from hydrolysis and dehydration, respectively.[6][7][19] A robust analytical method should be able to separate atropine from these compounds.
Q7: Can I use titration for this compound assay?
A7: Yes, non-aqueous titration with perchloric acid in glacial acetic acid is a pharmacopoeial method for the assay of this compound.[11][12][13] The endpoint can be determined visually with an indicator like crystal violet or potentiometrically.[11][14]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example based on several validated methods.[1][8]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 20 mg of USP this compound Reference Standard.
-
Dissolve in the mobile phase and dilute to 100 mL in a volumetric flask to obtain a stock solution.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-120 µg/mL).[1]
-
-
Sample Solution Preparation (for Injection Formulation):
-
Accurately measure a volume of the injection equivalent to about 2 mg of this compound.
-
Transfer to a 25-mL volumetric flask and dilute to volume with water or mobile phase.[2]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
UV-Visible Spectrophotometry (Vitali-Morin Reaction)
This colorimetric method is based on the reaction of the tropic acid moiety of atropine.[9][10]
-
Reagents:
-
Fuming Nitric Acid
-
Methanolic Potassium Hydroxide (B78521) (3%)
-
Acetone
-
Pyridine
-
-
Standard Solution Preparation:
-
Dissolve 20 mg of this compound in 10 mL of concentrated nitric acid and evaporate to dryness on a water bath.
-
Cool the residue, dissolve it in 10 mL of acetone, and dilute to 100 mL with pyridine.
-
Prepare a series of dilutions (e.g., 2-20 µg/mL) from this stock solution using pyridine.[9]
-
-
Procedure:
-
To 1 mL of each standard dilution, add 0.2 mL of 3% methanolic potassium hydroxide and shake well.
-
Measure the absorbance of the resulting blue chromophore exactly one minute after adding the reagent at 570 nm against a reagent blank.[9][10]
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution in the same manner as the standard and determine its concentration from the calibration curve.
-
Non-Aqueous Titration
This is a classic pharmacopoeial method for bulk drug assay.[11][12][13]
-
Reagents:
-
0.1 M Perchloric Acid in glacial acetic acid
-
Glacial Acetic Acid
-
Crystal Violet indicator solution
-
-
Procedure:
-
Accurately weigh about 0.25 g of previously dried this compound.[12]
-
Dissolve the sample in 30 mL of anhydrous glacial acetic acid.[12][14]
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.[12]
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 M perchloric acid is equivalent to 0.06768 g of anhydrous this compound.[11]
-
Quantitative Data Summary
| Method | Parameter | Reported Values |
| HPLC | Linearity Range | 20-120 µg/mL[1], 25-75 µg/mL[5], 50-250 µg/mL[4] |
| LOD | 0.019 µg/mL[1], 23.07 ng/mL[3][17], 3.9 µg/mL[4] | |
| LOQ | 0.059 µg/mL[1], 69.91 ng/mL[3][17], 13.1 µg/mL[4] | |
| Accuracy (% Recovery) | 99.58% to 99.94%[1] | |
| Precision (%RSD) | < 2%[1] | |
| UV-Vis | Linearity Range | 2-20 µg/mL[9][10] |
| Wavelength (λmax) | 570 nm (colorimetric)[9][10], 416 nm (ion-pair extraction)[12] | |
| Titration | Equivalence Factor | 1 mL of 0.1 M HClO₄ ≡ 0.06768 g of (C₁₇H₂₃NO₃)₂·H₂SO₄[11] |
Visualizations
References
- 1. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. researchgate.net [researchgate.net]
- 4. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 5. nnpub.org [nnpub.org]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution [scirp.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. studylib.net [studylib.net]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. cdn.who.int [cdn.who.int]
- 16. High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC Method Development for Estimation of this compound in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In-Use Stability of Unpreserved Atropine Sulphate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in-use stability of unpreserved atropine (B194438) sulphate solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of unpreserved atropine sulphate solutions?
A1: The stability of unpreserved this compound solutions is primarily influenced by temperature, pH, dispenser type, and exposure to light. Refrigerated storage (e.g., 4°C) generally enhances chemical stability compared to room temperature (e.g., 23°C or 25°C).[1][2] The pH of the solution is also critical, with minimum hydrolysis occurring around pH 3.5.[3] The type of dispenser can significantly impact microbial stability, with conventional multi-dose containers being more susceptible to contamination than those with contamination-free dispensing systems.[1][4]
Q2: What is the expected shelf-life of an unpreserved this compound ophthalmic solution once opened?
A2: The in-use shelf-life depends heavily on the storage conditions and the type of container used. For unpreserved this compound 0.01% eye drops in a conventional multi-dose dispenser, the use is typically limited to 24 hours after opening due to the risk of microbial contamination.[1] However, when using advanced contamination-free dispenser (CFD) systems, these solutions have been shown to be chemically and microbially stable for up to 12 weeks when stored at 4°C.[1][2][4] Studies on unopened, diluted atropine eye drops have demonstrated stability for up to six months at both 5°C and 25°C.[5][6]
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: this compound can degrade via several pathways. Under slightly acidic conditions, the primary degradation pathway is ester hydrolysis, leading to the formation of tropine (B42219) and tropic acid.[7][8] Under basic conditions, atropine can undergo dehydration to form apoatropine (B194451), which can then hydrolyze to tropine and atropa acid.[7][8] Therefore, apoatropine is often considered a main degradation product.[7][8]
Q4: Can I store my unpreserved this compound solution at room temperature?
A4: While some studies have shown that unopened, diluted atropine solutions can be stable for extended periods at room temperature (25°C), refrigerated storage is generally recommended to ensure higher chemical stability and mitigate microbial proliferation, especially after the container has been opened.[1][5][6] For instance, 0.01% atropine solutions in certain formulations were found to be stable for up to 6 months unopened in a refrigerator, but stability dropped below 90% after 4 months at room temperature.[9]
Q5: How does the concentration of this compound affect its stability?
A5: Studies have evaluated a range of concentrations from 0.01% w/w up to 5.0 mg/mL. Within the tested ranges, the stability profile appears to be consistent, with the primary factors influencing stability being storage temperature and dispenser type rather than the specific concentration.[1][5][6] For example, this compound eye drops at concentrations of 0.1, 1.0, 2.5, and 5.0 mg/mL were all found to be physically and chemically stable for six months when stored at 5°C or 25°C in unopened polyethylene (B3416737) eyedropper bottles.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in this compound concentration or the appearance of unexpected peaks.
-
Possible Causes & Solutions:
-
Incorrect pH: The pH of the solution may be outside the optimal range for atropine stability (ideally around 3.5-6). A decrease in pH has been observed during in-use simulation.[1]
-
Action: Verify the pH of your solution. If preparing the solution in-house, ensure the buffering capacity is adequate.
-
-
High Storage Temperature: Storage at ambient or elevated temperatures accelerates hydrolysis.
-
Exposure to Light: Although less documented for in-use stability, prolonged exposure to light can contribute to degradation.
-
Action: Store solutions in light-protected containers or in the dark.
-
-
Contamination: Microbial contamination can alter the pH and chemical composition of the solution.
-
Action: Ensure aseptic handling techniques. If using a conventional multi-dose container, consider the short in-use period (e.g., 24 hours). For longer-term use, employ a validated contamination-free dispenser.[1]
-
-
Issue 2: Microbial Contamination Detected in the Solution
-
Symptom: Plate counts or direct inoculation methods show microbial growth in the unpreserved solution.
-
Possible Causes & Solutions:
-
Inadequate Dispenser System: Standard multi-dose droppers are prone to contamination upon repeated use.
-
Non-Aseptic Handling: Improper handling during use can introduce microorganisms.
-
Action: Reinforce aseptic handling protocols for all users. Ensure the tip of the dispenser does not touch any non-sterile surfaces.
-
-
Compromised Container Integrity: The container or its seal may be damaged.
-
Action: Inspect containers for any signs of damage before and during use.
-
-
Data Presentation
Table 1: Chemical Stability of Unpreserved this compound Eye Drops (0.01% w/w) After 12 Weeks of Simulated In-Use.
| Dispenser Type | Storage Temperature | This compound Content (% w/w) | pH Decrease | Reference |
| Contamination-Free Dispenser (CFD) | 4°C | 0.01 ± 0.0002 | ~10% | [1] |
| Contamination-Free Dispenser (CFD) | 23°C | 0.01 ± 0.0002 | ~8% | [1] |
Table 2: Physicochemical Stability of Unopened Diluted this compound Eye Drops over 6 Months.
| Concentration | Storage Temperature | Atropine Concentration Change | Physical Appearance | pH & Osmolality | Reference |
| 0.1 - 5.0 mg/mL | 5°C | < 3% decrease | No change | No change | [5][6] |
| 0.1 - 5.0 mg/mL | 25°C | < 3% decrease | No change | No change | [5][6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol is adapted from methodologies used in stability studies.[5][7]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Unison UK-C18, 50 mm × 3.0 mm, 3 µm).[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous buffer and an organic solvent. A common example is a 40:60 (v/v) mixture of 0.1% (v/v) formic acid in water and acetonitrile.[5] Another option is 80% 20mM phosphate (B84403) buffer (pH 2.5) and 20% acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection Wavelength: 215 nm.[7]
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 10-500 ng/mL) with sterilized water. Filter the sample through a 0.2 µm filter before injection.[5]
-
Quantification: Create a calibration curve using standard solutions of known this compound concentrations. The method should be validated for linearity, precision, and accuracy.[5]
Protocol 2: In-Use Microbial Stability Simulation
This protocol simulates the daily use of an ophthalmic solution to test for microbial ingress.[1]
-
Setup: Use the final packaged product (e.g., this compound solution in a multi-dose dispenser). Perform all manipulations in a standard laboratory environment to simulate real-world conditions.
-
Simulation Procedure:
-
For a defined period (e.g., 28 days or 12 weeks), simulate daily use by dispensing one or two drops from the container.
-
The frequency should mimic typical patient use.
-
-
Microbial Monitoring:
-
Plating: At regular intervals (e.g., day 7, 14, 21, 28), dispense a drop onto suitable agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Direct Inoculation: At the end of the study period (e.g., 4, 8, and 12 weeks), directly inoculate the remaining contents of the dispenser into a suitable growth medium.
-
-
Incubation and Analysis: Incubate the plates/media at appropriate temperatures and durations. Examine for any microbial growth. The absence of growth indicates the preservation of sterility during use.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Microbial and Chemical Stability of Unpreserved Atropine Sulfate 0.01% w/ w Eye Drops-A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
Validation & Comparative
Atropine Sulphate: A Comparative Guide to its Antagonistic Effect on M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atropine (B194438) sulphate's performance as a muscarinic M3 receptor antagonist against several alternatives. The information presented is supported by experimental data to validate its antagonistic effects, offering a comprehensive resource for researchers in pharmacology and drug development.
Atropine, a naturally occurring tertiary amine alkaloid, is a well-established non-selective muscarinic receptor antagonist. It competitively inhibits the binding of the endogenous neurotransmitter acetylcholine (B1216132) to all five muscarinic receptor subtypes (M1-M5).[1] The M3 receptor, predominantly found on smooth muscle cells and glandular tissues, plays a crucial role in mediating various physiological responses, including smooth muscle contraction and glandular secretion. Consequently, antagonism of the M3 receptor is a key mechanism for therapeutic agents used in conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[2] This guide evaluates the binding affinity and functional potency of atropine sulphate in comparison to other muscarinic antagonists, including ipratropium, tiotropium, and the M3-selective antagonist darifenacin.
Comparative Analysis of M3 Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (pA2 or pIC50) of this compound and its alternatives at the M3 muscarinic receptor. Lower Ki and higher pA2/pIC50 values indicate greater affinity and potency, respectively.
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists at the Human M3 Receptor
| Compound | pKi at human M3 Receptor | M3 vs M2 Selectivity (fold) | Reference |
| This compound | 8.9 | ~0.6 | [3] |
| Ipratropium Bromide | ~9.0 | Non-selective | [1] |
| Tiotropium Bromide | ~9.9 | Kinetically selective | [1] |
| Darifenacin | 9.1 | 14.8 | [3] |
| Oxybutynin | 8.9 | Non-selective | [3] |
| Tolterodine | 8.5 | ~0.2 (M2 selective) | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The M3 vs M2 selectivity is calculated from the ratio of Ki values (Ki(M2)/Ki(M3)).
Table 2: Functional Antagonism of M3 Receptor-Mediated Responses
| Compound | Assay Type | Tissue/Cell Line | Potency (pA2/pIC50) | Reference |
| This compound | Phosphoinositide turnover | CHO-m3 cells | 8.8 | [3] |
| Darifenacin | Phosphoinositide turnover | CHO-m3 cells | 9.0 | [3] |
| Oxybutynin | Phosphoinositide turnover | CHO-m3 cells | 8.6 | [3] |
| Tolterodine | Phosphoinositide turnover | CHO-m3 cells | 8.2 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of M3 receptor antagonism.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the M3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and other antagonists.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the M3 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Assay: Calcium Imaging
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a muscarinic agonist in cells expressing the M3 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3 cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.
-
Test Compounds: this compound and other antagonists.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: Capable of kinetic reading.
Protocol:
-
Cell Plating: Seed the M3-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).
Functional Assay: Isolated Smooth Muscle Contraction
This ex vivo assay assesses the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by a muscarinic agonist.
Materials:
-
Tissue: Isolated smooth muscle preparations rich in M3 receptors, such as guinea pig ileum or trachea.
-
Organ Bath System: A system with a tissue chamber, a force transducer to measure isometric contractions, and a data acquisition system.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Agonist: A muscarinic agonist such as carbachol or acetylcholine.
-
Test Compounds: this compound and other antagonists.
Protocol:
-
Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath containing PSS.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Dose-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath and record the contractile response to generate a dose-response curve.
-
Antagonist Incubation: Wash the tissue to return to baseline and then incubate with a fixed concentration of the antagonist for a predetermined time.
-
Repeat Agonist Dose-Response: In the presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile responses.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist dose-response curve. The magnitude of this shift can be used to calculate the antagonist's potency, often expressed as a pA2 value.
Visualizing the Mechanism of Action
The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for validating antagonism.
Caption: M3 receptor signaling pathway and antagonist action.
Caption: Workflow for validating M3 receptor antagonism.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
Atropine Sulphate vs. Glycopyrrolate: A Comparative Guide to Parasympatholytic Effects
For Researchers, Scientists, and Drug Development Professionals
Atropine (B194438) sulphate and glycopyrrolate (B1671915) are two of the most widely utilized anticholinergic agents in clinical practice, primarily for their parasympatholytic effects. Both competitively block the action of acetylcholine (B1216132) at muscarinic receptors, leading to a range of physiological responses.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for specific research and clinical applications.
Quantitative Comparison of Parasympatholytic Effects
The following tables summarize the key quantitative differences between atropine sulphate and glycopyrrolate based on clinical and experimental findings.
Table 1: General Properties and Potency
| Feature | This compound | Glycopyrrolate |
| Chemical Structure | Tertiary amine, lipid-soluble | Quaternary ammonium (B1175870) compound, poorly lipid-soluble |
| Blood-Brain Barrier Crossing | Readily crosses | Poorly crosses[1][2] |
| Relative Potency (Antisialogogue) | 1x | 5-6x more potent than atropine[3][4] |
| Relative Potency (General) | 1x | Approximately 2x more potent than atropine[1][5] |
| Elimination Half-Life | 2-4 hours[2] | Vagal blocking effects persist for 2-3 hours; antisialagogue effects up to 7 hours[6] |
Table 2: Cardiovascular Effects
| Parameter | This compound | Glycopyrrolate |
| Heart Rate (HR) | Significant increase, can be erratic[7][8] | Less pronounced and more stable increase in HR[7][8][9] |
| Arrhythmias | Higher incidence, especially nodal rhythms[5] | Lower incidence of arrhythmias[5] |
| Cardiovascular Stability | Associated with greater elevation of rate-pressure product and ST-segment depression in cardiac patients[10] | More stable cardiovascular system, making it more suitable for patients with cardiac disease[5][7][10] |
| Low-Dose Effect | Can cause initial bradycardia (parasympathomimetic effect)[11] | Less marked parasympathomimetic effect at low doses[11] |
Table 3: Effects on Salivary Secretion
| Parameter | This compound | Glycopyrrolate |
| Antisialogogue Effect | Effective in reducing salivary secretion[8][12] | More potent and has a more prolonged effect on salivary secretion[3][4][13] |
| Potency Comparison | Equally potent as an antisialogogue in some studies when administered intramuscularly at specific doses (0.6 mg atropine vs 0.2 mg glycopyrrolate)[8][14] | Generally considered a more potent antisialogogue[3][4][13] |
Signaling Pathway of Muscarinic Antagonists
Atropine and glycopyrrolate exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. This blockade prevents the activation of G-protein coupled signaling cascades, leading to the observed physiological responses.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 3. Comparison of the Effects of Atropine and Glycopyrrolate on various End-Organs1 | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The effect of glycopyrrolate vs. atropine in combination with neostigmine on cardiovascular system for reversal of residual neuromuscular blockade in the elderly: a randomized controlled trial | springermedizin.de [springermedizin.de]
- 10. Comparison of atropine and glycopyrronium in patients with pre-existing cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of glycopyrrolate and atropine on heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Intramuscular this compound and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Effect of Intramuscular this compound and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Atropine Sulphate and its Alternatives in Experimental Settings
For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results is paramount. This guide provides an objective comparison of the performance of atropine (B194438) sulphate with its common alternatives—glycopyrrolate (B1671915) and scopolamine (B1681570)—with a focus on the consistency of their experimental effects. The information presented is supported by experimental data and detailed protocols to aid in study design and interpretation.
Atropine sulphate, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a widely used compound in both clinical practice and biomedical research. Its effects on various physiological systems are well-documented; however, the reproducibility of these effects can be influenced by numerous factors. This guide explores the available data on the consistency of results obtained with this compound and compares it with glycopyrrolate and scopolamine, two other frequently used anticholinergic agents.
Comparative Analysis of Reproducibility
The reproducibility of a drug's effect is a critical factor in experimental design and data interpretation. Variability in response can arise from the inherent properties of the compound, the experimental model, and the specific protocol employed.
This compound: Studies on this compound reveal a generally consistent profile, particularly in its chemical stability and in vitro effects. For instance, stability analyses of this compound ophthalmic solutions demonstrate that with proper storage, the concentration remains within a narrow range, ensuring consistent dosing.[1][2][3][4][5] However, in vivo responses can show greater variability. For example, a review of studies on mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) with 1% this compound ophthalmic solution noted some variability in the magnitude and duration of the effect across different subject populations.[6][7] Factors such as age and eye color have been suggested to influence the response.[6]
Glycopyrrolate: Glycopyrrolate is often favored for its peripheral action and reduced central nervous system (CNS) side effects.[8] In comparative studies with atropine, glycopyrrolate has demonstrated more stable control over heart rate. One study found that glycopyrrolate produced less fluctuation in heart rate compared to atropine when used to counteract the muscarinic effects of neostigmine.[9] Another study on heart rate variability concluded that at higher doses, there are only small differences between atropine and glycopyrrolate in their effects on cardiac vagal outflow.[1][2] As an antisialagogue (a drug to reduce saliva), glycopyrrolate has been shown to be potent and effective, with consistent intramuscular absorption.[8][10]
Scopolamine: Scopolamine is known for its more potent central nervous system effects compared to atropine.[11] This central activity can also contribute to greater variability in experimental outcomes, particularly in cognitive and behavioral studies. Research has indicated that the cognitive effects of scopolamine can vary significantly among individuals.[4] This variability may be influenced by factors such as the route of administration and individual differences in cholinergic pathways.[4][11]
Data Presentation
The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound and its alternatives.
| Drug | Application | Key Finding on Reproducibility/Variability | Reference |
| This compound | Ophthalmic Solution Stability | Concentration remained within ±5% of the target value over six months.[3] | [3] |
| Mydriasis and Cycloplegia | Mean pupil dilation ranged from 6.5 to 8.3 mm, with some variability across studies.[6][7] | [6][7] | |
| Heart Rate Control | Associated with a significant increase in heart rate 30 minutes after administration.[8] | [8] | |
| Glycopyrrolate | Heart Rate Control | Produced a more stable heart rate with reduced frequency of tachycardia compared to atropine.[8] Heart rate changes were less pronounced compared to atropine.[9] | [8][9] |
| Antisialagogue Effect | Shown to be an effective antisialagogue with consistent intramuscular absorption.[10] | [10] | |
| Chemical Stability | Recovery of glycopyrrolate in a validated assay ranged from 98.9% to 100.8%.[10][11][12] | [10][11][12] | |
| Scopolamine | Cognitive Effects | Studies show variable amnestic effects, with some noting no significant impact on memory or attention.[4] | [4] |
| Central Nervous System Effects | Has more potent and variable central nervous system effects compared to atropine.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are protocols for key experiments involving this compound and other anticholinergic agents.
Isolated Organ Bath Experiment for Smooth Muscle Contractility
This protocol is adapted from studies investigating the effects of anticholinergic drugs on smooth muscle contractions in isolated tissue preparations.[13][14][15]
1. Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, guinea pig) following ethical guidelines.
-
Dissect the desired smooth muscle tissue (e.g., ileum, bladder).[13][14]
-
Cut the tissue into strips of appropriate size and suspend them in an organ bath.[13]
2. Organ Bath Setup:
-
The organ bath should contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3]
-
Attach one end of the tissue strip to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for a set period (e.g., 60 minutes), with periodic washing.[13]
3. Experimental Procedure:
-
Induce smooth muscle contraction using a muscarinic agonist (e.g., acetylcholine, carbachol).[13][16]
-
Once a stable contraction is achieved, add the antagonist (this compound, glycopyrrolate, or scopolamine) in increasing concentrations to the bath.
-
Record the relaxation of the smooth muscle at each antagonist concentration.
-
Wash the tissue thoroughly between drug applications.
4. Data Analysis:
-
Construct concentration-response curves for the antagonist's inhibitory effect.
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the antagonist.
Cell-Based Assay for Muscarinic Receptor Antagonism
This protocol describes a general method for assessing the antagonist activity of compounds at specific muscarinic receptor subtypes expressed in cultured cells.[1][2][17][18]
1. Cell Culture:
-
Culture a suitable cell line (e.g., CHO-K1, HEK293) stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).[2][17]
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.[2]
2. Assay Procedure:
-
On the day of the assay, wash the cells with an appropriate buffer.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound, glycopyrrolate, or scopolamine) for a defined period.[2]
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) that is known to elicit a submaximal response (e.g., EC80).[17]
-
Measure the cellular response, which will depend on the signaling pathway of the receptor subtype:
3. Data Analysis:
-
Plot the agonist-induced response as a function of the antagonist concentration.
-
Determine the IC50 of the antagonist to quantify its potency in blocking the receptor.
Mandatory Visualization
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound and its alternatives exert their effects by blocking muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological responses. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades.[19][20]
Caption: Muscarinic receptor signaling pathways and the inhibitory action of atropine.
Experimental Workflow for Assessing Reproducibility
A well-defined experimental workflow is essential for obtaining reproducible results. The following diagram illustrates a logical sequence of steps for comparing the effects of this compound and its alternatives.
Caption: Workflow for assessing the reproducibility of anticholinergic drug effects.
References
- 1. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 14. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolated organ/tissue test – organ bath [panlab.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution [scirp.org]
- 20. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for the Analysis of Atropine Sulphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative determination of atropine (B194438) sulphate. The information presented is collated from various validated methods to assist researchers in selecting the most suitable technique for their analytical needs, with a focus on method transfer and cross-validation. Experimental data, detailed protocols, and visual workflows are provided to support a comprehensive understanding.
Executive Summary
The transition from traditional HPLC to UPLC for the analysis of atropine sulphate offers significant advantages in terms of speed, sensitivity, and efficiency. UPLC methods demonstrate a substantial reduction in analysis time, often by a factor of five or more, leading to higher sample throughput and reduced solvent consumption.[1] This is achieved through the use of smaller particle size columns (sub-2 µm) which, while requiring higher operating pressures, result in narrower peaks, improved resolution, and enhanced sensitivity.[1] This guide details the cross-validation considerations when transferring a method from HPLC to UPLC, ensuring the integrity and consistency of analytical results.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a commonly cited isocratic RP-HPLC method for the estimation of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer. A typical composition is methanol:5 mmol potassium dihydrogen phosphate buffer (50:50, v/v).[4] Another validated method uses 0.02M Potassium dihydrogen ortho Phosphate Buffer (pH 4) and Methanol in a 75:25 v/v ratio.[2]
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Ambient or maintained at 25°C.[5]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. For example, 100 mg of this compound is dissolved in 100 ml of mobile phase to get a concentration of 1000 µg/ml. Working standards are prepared by further dilution.[2]
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to a concentration within the calibration range. The solution is typically sonicated and filtered through a 0.45 µm filter before injection.[2]
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol is based on a validated RP-UPLC method for the determination of this compound.
-
Instrumentation: A UPLC system with a PDA (Photodiode Array) or UV detector.
-
Column: A sub-2 µm particle size C18 column (e.g., Waters Acquity UPLC BEH C18 1.7 µm, 2.1 x 100 mm or Hiber HR Purospher Star C18, 100 mm x 2.1 mm, 2 µm).[6][7]
-
Mobile Phase: A gradient or isocratic elution can be used. One isocratic method uses a mixture of phosphate buffer and acetonitrile (B52724) (87:13, v/v) with the pH adjusted to 3.5.[7] A gradient method might employ solvent A (e.g., 0.1% H3PO4 in water) and solvent B (e.g., 0.1% H3PO4 in 90% acetonitrile and 10% water).[5][6]
-
Flow Rate: Typically in the range of 0.3 mL/min to 0.5 mL/min.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: Lower volumes are used, typically 1-5 µL.
-
Column Temperature: Maintained at a specific temperature, for instance, 30°C.[7]
-
Standard and Sample Preparation: Similar to the HPLC method, solutions are prepared using the mobile phase as the diluent to a concentration suitable for the UPLC system's sensitivity.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various validated HPLC and UPLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm)[2][3] | C18 (e.g., 100mm x 2.1mm, <2µm)[6][7] |
| Flow Rate | 1.0 - 1.5 mL/min[2][4] | 0.3 - 0.5 mL/min[7] |
| Run Time | ~10 - 40 minutes[2][6] | ~2.76 - 8 minutes[6][7] |
| Retention Time | ~4.8 minutes[4] | ~2.76 minutes[7] |
| Theoretical Plates | Not always reported | ~11802[7] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 20 - 120 µg/mL[8] | 2.5 - 17.5 µg/mL[7] |
| Correlation Coefficient (r²) | >0.998[9] | >0.999[7] |
| LOD | 23.07 ng/mL[4] | 3.3 ng/mL (0.0033 µg/mL)[7] |
| LOQ | 69.91 ng/mL[4] | 10.2 ng/mL (0.0102 µg/mL)[7] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of method transfer and a performance comparison between HPLC and UPLC.
Caption: Workflow for HPLC to UPLC Method Transfer and Cross-Validation.
Caption: Performance Comparison of HPLC and UPLC for this compound Analysis.
References
- 1. labcompare.com [labcompare.com]
- 2. nnpub.org [nnpub.org]
- 3. abap.co.in [abap.co.in]
- 4. RP-HPLC Method Development for Estimation of this compound in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 5. scirp.org [scirp.org]
- 6. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Atropine Sulphate: A Comparative Guide to its Specificity and Selectivity for Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of atropine (B194438) sulphate for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Atropine, a non-selective muscarinic antagonist, is a crucial tool in pharmacology for blocking the effects of acetylcholine and other muscarinic agonists.[1][2][3] Understanding its interaction with each receptor subtype is fundamental for both basic research and clinical applications. This document presents quantitative binding data, detailed experimental methodologies for its determination, and visual representations of the associated signaling pathways.
Quantitative Comparison of Atropine Sulphate Affinity
The selectivity of this compound for the different muscarinic receptor subtypes is relatively low, meaning it acts as a potent antagonist at all five subtypes with similar affinity.[1][4] The binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of atropine to displace a radiolabeled ligand from the receptor. The data, presented as inhibition constants (Kᵢ) and the concentration of a drug that inhibits a specific biological function by 50% (IC₅₀), are summarized below. Lower values indicate higher binding affinity.
| Receptor Subtype | Kᵢ (nM)[5] | IC₅₀ (nM)[5] |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of atropine's binding affinity for muscarinic receptor subtypes is commonly achieved using a competitive radioligand binding assay. This method measures the ability of unlabeled atropine to compete with a fixed concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to the receptors.[6]
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration approximately equal to its dissociation constant (Kd) for the specific receptor subtype.[6]
-
Test Compound: this compound, dissolved to create a range of concentrations.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled high-affinity muscarinic antagonist (e.g., unlabeled atropine) to determine non-specific binding.[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, and a cell harvester.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁴ M).[6]
-
Prepare the [³H]-NMS solution in Assay Buffer.
-
Prepare the NSB control solution.
-
-
Assay Plate Setup:
-
Set up the 96-well plate in triplicate for each condition:
-
-
Incubation:
-
To the appropriate wells, add 50 µL of Assay Buffer (for TB), NSB control, or atropine dilution.
-
Add 50 µL of the [³H]-NMS solution to all wells.
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane suspension to each well.[6]
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]
-
Wash the filters rapidly with ice-cold Wash Buffer (typically 3-4 times) to remove any remaining unbound radioligand.[6]
-
-
Radioactivity Counting:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the average TB CPM.
-
For each atropine concentration, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the atropine concentration to generate a competition curve.
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Signaling Pathways and Visualization
Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, initiate intracellular signaling cascades. Atropine, as an antagonist, blocks these pathways by preventing agonist binding. The five muscarinic receptor subtypes couple to different G-protein families. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6]
Gq Signaling Pathway (M1, M3, M5)
Activation of the Gq pathway leads to the stimulation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[1][4]
References
Comparative Efficacy of Atropine Sulphate Concentrations for Myopia Control: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of different atropine (B194438) sulphate concentrations in controlling myopia progression. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, detailed experimental protocols, and an overview of the underlying signaling pathways.
Data Presentation: Efficacy and Safety of Atropine Concentrations
The following tables summarize the quantitative data from key meta-analyses and clinical trials, comparing the effectiveness of various atropine concentrations in reducing the progression of myopia, as measured by changes in spherical equivalent (SE) and axial length (AL).
Table 1: Comparative Efficacy of Different Atropine Concentrations (Annualized Data)
| Atropine Concentration | Mean Annual Change in Spherical Equivalent (Diopters/Year) | Mean Annual Change in Axial Length (mm/Year) | Key Studies/Meta-Analyses |
| Placebo/Control | -0.81 | 0.41 | LAMP Study[1][2][3] |
| 0.01% | -0.59[1][3], -0.35 (WMD vs. control)[2][4] | 0.36[1][3], -0.11 (WMD vs. control)[2][4] | LAMP Study[1][2][3], Meta-analysis[2][4] |
| 0.02% | Slower SER progression than placebo[5] | -0.08 mm (LSM difference vs. placebo)[5] | CHAMP Study[5] |
| 0.025% | -0.46 | 0.29 | LAMP Study[1][2][3] |
| 0.05% | -0.27[1][3], -0.54 (WMD vs. control)[6] | 0.20[1][3], -0.21 (WMD vs. control)[6] | LAMP Study[1][2][3], Meta-analysis[6] |
| 0.1% | -0.65 (WMD vs. control)[2][4] | -0.37 (WMD vs. control)[2][4] | ATOM2 Study[7][8][9], Meta-analysis[4] |
| 0.5% | -0.70 (MD vs. control)[1] | -0.23 (MD vs. control)[1] | ATOM2 Study[10][7][8][9], Meta-analysis[1] |
| 1.0% | -0.81 (MD vs. control)[1] | -0.35 (MD vs. control)[1] | ATOM1 Study[7][9], Meta-analysis[1] |
WMD: Weighted Mean Difference; MD: Mean Difference; LSM: Least Squares Mean. Data is aggregated from multiple sources for a comprehensive overview.
Table 2: Comparison of Side Effects and Rebound Phenomenon
| Atropine Concentration | Common Side Effects | Rebound Effect on Cessation | Key Findings |
| 0.01% | Minimal photophobia and near blur.[11] | Minimal to no significant rebound reported in some studies.[12] | Considered to have the best balance of efficacy and tolerability.[13] |
| 0.02% / 0.025% | Well-tolerated with minimal adverse effects.[1][5] | Less rebound than higher concentrations.[8] | Shows a dose-dependent efficacy.[1][2][3] |
| 0.05% | Mild photophobia, manageable for most patients.[1][2][3] | Lower rebound effect compared to higher concentrations.[8] | Identified as a potentially optimal concentration for balancing efficacy and side effects.[3] |
| ≥0.1% | Significant mydriasis, photophobia, and blurred near vision.[7][9] | Pronounced rebound effect upon discontinuation.[7][9] | Higher efficacy but with a significant increase in adverse effects.[7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are the protocols for two landmark studies in atropine for myopia control.
Low-Concentration Atropine for Myopia Progression (LAMP) Study
-
Study Design: A randomized, placebo-controlled, double-masked trial.[1][3]
-
Participants: 438 children aged 4 to 12 years with a myopia of at least -1.0 diopter (D) and astigmatism of 2.5 D or less.[1][3]
-
Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to receive 0.05%, 0.025%, or 0.01% atropine eye drops, or a placebo eye drop, administered once nightly to both eyes for one year.[1][2][3]
-
Outcome Measures:
-
Measurement Protocol:
-
Cycloplegic Refraction: Measured at baseline and follow-up visits after administering a cycloplegic agent to paralyze accommodation.[1][3]
-
Axial Length: Measured using a non-contact optical biometer.[1][3]
-
Follow-up: Examinations were conducted at baseline, 2 weeks, 4 months, 8 months, and 12 months.[1][3]
-
Atropine for the Treatment of Myopia 2 (ATOM2) Study
-
Study Design: A single-center, double-masked, randomized clinical trial with a 2-year treatment phase, a 1-year washout phase, and a subsequent retreatment phase.[10][7]
-
Participants: 400 children aged 6 to 12 years with myopia of at least -2.0 D and astigmatism of -1.50 D or less.[10]
-
Intervention: Participants were randomly assigned in a 2:2:1 ratio to receive 0.5%, 0.1%, or 0.01% atropine eye drops once nightly in both eyes for two years.[10]
-
Outcome Measures:
-
Measurement Protocol:
-
Cycloplegic Refraction and Axial Length: Measured at regular intervals throughout the study phases.[8]
-
Washout and Retreatment: After the initial two-year treatment, medication was stopped for one year. Children who showed myopia progression of -0.50 D or more in at least one eye during the washout period were restarted on 0.01% atropine.[10]
-
Signaling Pathways and Experimental Workflows
The precise mechanism of atropine in myopia control is not fully elucidated but is believed to involve multiple signaling pathways within the retina, choroid, and sclera.
Proposed Signaling Pathway of Atropine in Myopia Control
Caption: Proposed mechanism of atropine in myopia control.
General Experimental Workflow for Atropine Clinical Trials
Caption: Generalized workflow of a clinical trial for atropine in myopia control.
Conclusion
The evidence strongly supports the efficacy of atropine sulphate in controlling myopia progression, with a clear dose-dependent response. Higher concentrations (0.5% and 1.0%) demonstrate greater efficacy in slowing spherical equivalent and axial length changes but are associated with more significant side effects and a pronounced rebound effect upon cessation.[1][7][9] Lower concentrations, particularly 0.05%, appear to offer a more favorable balance between efficacy and tolerability, making it a promising option for long-term management of myopia in children.[3] The 0.01% concentration, while having the most favorable side effect profile, has shown more modest and sometimes not statistically significant effects on axial length elongation in some studies.[1][2][3] The underlying mechanism is multifactorial, involving non-accommodative pathways through muscarinic receptors in the retina, choroid, and sclera.[13] Further research is needed to fully elucidate these pathways and to determine optimal long-term treatment strategies, including tapering protocols to minimize rebound effects.
References
- 1. cveye.com [cveye.com]
- 2. alisonsteer.com.au [alisonsteer.com.au]
- 3. Low-Concentration Atropine for Myopia Progression (LAMP) Study: A Randomized, Double-Blinded, Placebo-Controlled Trial of 0.05%, 0.025%, and 0.01% Atropine Eye Drops in Myopia Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myopiainstitute.org [myopiainstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Study links muscarinic M2 receptor to myopia via Kir3.4 channel activation in guinea pigs | BioWorld [bioworld.com]
- 7. contactlensupdate.com [contactlensupdate.com]
- 8. youtube.com [youtube.com]
- 9. Atropine and Myopia Control: The ATOM 2 Study - Eyedolatry [eyedolatryblog.com]
- 10. Topical Atropine for Childhood Myopia Control: The Atropine Treatment Long-Term Assessment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reviewofmm.com [reviewofmm.com]
- 12. cjeo-journal.org [cjeo-journal.org]
- 13. reviewofoptometry.com [reviewofoptometry.com]
A Comparative Guide to a New Sustained-Release Atropine Sulphate Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel sustained-release atropine (B194438) sulphate formulation utilizing sodium polystyrene sulfonate resin (ATS@SPSR) against an alternative formulation of atropine sulphate-loaded bovine serum albumin-chitosan microparticles (ATS-BSA-CSN). The information presented is based on preclinical data to assist in the evaluation and validation of new ophthalmic drug delivery systems.
Introduction
This compound is a cornerstone in ophthalmology for managing conditions like myopia and uveitis. However, conventional eye drop formulations are often limited by poor bioavailability and the need for frequent administration.[1] Sustained-release formulations offer a promising solution by maintaining therapeutic drug levels over an extended period, improving patient compliance and potentially reducing side effects. This guide focuses on the validation of a new this compound formulation and compares its performance with a relevant alternative.
Comparative Performance Data
The following tables summarize the in-vitro release and in-vivo pharmacokinetic data for the new ATS@SPSR formulation and the ATS-BSA-CSN microparticles.
Table 1: In-Vitro Cumulative Drug Release Profile
| Time (hours) | New Formulation (ATS@SPSR) Cumulative Release (%) | Alternative (ATS-BSA-CSN) Cumulative Release (%)[2] |
| 1 | ~20% | ~15% |
| 5 | ~45% | ~30% |
| 10 | ~65% | ~50% |
| 24 | >80% | ~70% |
| 25 | Not Reported | ~72% |
Note: The data for the new formulation (ATS@SPSR) is estimated from graphical representations in the source material and should be considered approximate.
Table 2: In-Vivo Pharmacokinetic Parameters in Rabbit Model
| Parameter | New Formulation (ATS@SPSR) | Conventional Eye Drops | Alternative (ATS-BSA-CSN) |
| Cmax (ng/mL) | Significantly Higher vs. Conventional | Lower | Not Explicitly Stated |
| Tmax (hours) | Prolonged vs. Conventional | Rapid | Not Explicitly Stated |
| AUC₀₋₁₂h (ng·h/mL) | Significantly Increased vs. Conventional[3] | Baseline | Not Explicitly Stated |
| Mean Residence Time (MRT) | Significantly Increased vs. Conventional[3] | Shorter | Longer Duration of Action[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In-Vitro Drug Release Study
This protocol is designed to assess the rate and extent of this compound release from the sustained-release formulation.
Apparatus:
-
USP Type 2 (Paddle) dissolution apparatus with dialysis sacs or a Franz diffusion cell apparatus.[3]
Methodology:
-
Preparation of Release Medium: Simulated tear fluid (STF) with a pH of 7.4 is prepared by dissolving 0.67 g of sodium chloride, 0.2 g of sodium bicarbonate, and 0.008 g of calcium chloride dihydrate in 100 mL of purified water.
-
Sample Preparation: A precisely weighed amount of the this compound formulation is enclosed in a dialysis bag or placed in the donor chamber of a Franz diffusion cell.
-
Dissolution: The dialysis bag is placed in the dissolution vessel containing STF, or the receptor chamber of the Franz cell is filled with STF. The apparatus is maintained at 37 ± 0.5°C with constant stirring.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the release medium are withdrawn. An equal volume of fresh, pre-warmed STF is immediately added to maintain a constant volume.
-
Analysis: The concentration of this compound in the collected samples is determined using a validated HPLC method.[4][5][6][7][8]
-
Data Calculation: The cumulative percentage of drug released is calculated at each time point.
Ocular Irritation Assessment (Draize Test)
This protocol evaluates the potential of the formulation to cause irritation to the eye.
Animal Model:
Methodology:
-
Acclimatization: Rabbits are acclimatized to the laboratory conditions before the study.
-
Formulation Instillation: A single dose of the test formulation (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives a saline solution.
-
Observation: The eyes are examined for any signs of irritation, such as redness, swelling, and discharge, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: The degree of irritation is scored for the cornea, iris, and conjunctiva based on a standardized scoring system.
-
Data Analysis: The scores for each animal are summed to obtain a total irritation score. The formulation is classified based on the mean score.
HPLC Analysis of this compound
This protocol outlines a validated method for the quantification of this compound in release media or biological samples.[4][5][6][7][8]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer solution (e.g., pH 2.5 buffer) and acetonitrile (B52724) in a specific ratio (e.g., 950:50 v/v for Channel A and 200:800 v/v for Channel B).[8]
-
Flow Rate: 2.0 mL/min.[8]
-
Detection Wavelength: 210 nm.[8]
-
Column Temperature: 50°C.[8]
-
Injection Volume: 20 µL.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[4]
Mandatory Visualizations
The following diagrams illustrate key aspects of the new this compound formulation and its validation process.
Caption: Proposed sustained-release mechanism of the new formulation.
Caption: Experimental workflow for validating the new formulation.
Caption: Simplified signaling pathway of Atropine's mechanism of action.
Conclusion
The new sustained-release this compound formulation utilizing sodium polystyrene sulfonate resin (ATS@SPSR) demonstrates promising characteristics for improved ophthalmic drug delivery. In-vitro studies indicate a sustained release profile over 24 hours.[3] Furthermore, in-vivo studies in a rabbit model suggest enhanced bioavailability, as evidenced by a significant increase in the area under the drug concentration-time curve (AUC) and mean residence time (MRT) compared to conventional eye drops.[3] The formulation was also found to be non-irritating in rabbit eyes.[3]
When compared to an alternative formulation of this compound-loaded bovine serum albumin-chitosan microparticles (ATS-BSA-CSN), both systems exhibit sustained-release properties. The ATS-BSA-CSN microparticles also showed a prolonged duration of action in comparison to conventional eye drops.[1][2]
The provided experimental protocols for in-vitro release, ocular irritation, and HPLC analysis offer a robust framework for the validation of these and other novel ophthalmic formulations. The visualized workflows and mechanisms of action aim to provide clarity for researchers in the field. Further head-to-head comparative studies under identical experimental conditions would be beneficial to definitively establish the superiority of one formulation over the other.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced ophthalmic bioavailability and stability of atropine sulfate via sustained release particles using polystyrene sulfonate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nnpub.org [nnpub.org]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. [PDF] Sensitive RP-HPLC Method for Estimation of this compound and Dexamethasone Sodium Phosphate in Ophthalmic Formulation. | Semantic Scholar [semanticscholar.org]
- 7. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution [scirp.org]
- 8. abap.co.in [abap.co.in]
- 9. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Inter-Analyst Reproducibility in Atropine Sulphate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of atropine (B194438) sulphate is paramount in pharmaceutical quality control, clinical monitoring, and drug development. This guide provides a comparative analysis of common analytical methods, focusing on inter-analyst reproducibility. The data presented is synthesized from various validation studies to offer insights into the robustness of these techniques when performed by different analysts.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize key performance parameters for various methods used in atropine sulphate quantification. These parameters, particularly inter-day precision and analyst-to-analyst comparisons, are crucial indicators of inter-analyst reproducibility.
| Method | Parameter | Result | Reference |
| Developed HPLC Method | Reproducibility between two analysts | 100.4% | [1] |
| Compendial HPLC Method | Reproducibility between two analysts | 98.4% | [1] |
| Developed HPLC Method | Repeatability (% RSD for six samples) | 0.4% | [1] |
| Compendial HPLC Method | Repeatability (% RSD for six samples) | 1.2% | [1] |
| Validated HPLC Method | Inter-day Precision (% RSD) | < 2% | [2] |
| LC-MS/MS | Between-run Precision (% RSD) | < 8% | [3] |
| LC-MS/MS with (Rac)-Atropine-d3 Internal Standard | Inter-day Precision (% RSD) | ≤ 6% | [4] |
| LC-MS/MS with Cocaine-d3 Internal Standard | Inter-day Precision (% RSD) | 2 - 13% | [4] |
| Capillary Electrophoresis | Precision (RSD of peak area, n=6) | 3.19% | [5] |
Table 1: Inter-Analyst and Inter-Day Precision Data
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC | 20 - 120 | Not Specified | 0.019 | 0.059 | [2] |
| HPLC | 25 - 75 | Not Specified | Not Specified | Not Specified | [6] |
| UHPLC | 50 - 250 | > 0.999 | 3.9 | 13.1 | [7][8] |
| RP-UPLC | 2.5 - 17.5 | 0.9998 | 0.0033 | 0.0102 | [9] |
| Capillary Electrophoresis | 0.08 - 20 | 0.9994 | 0.05 | Not Specified | [5] |
| LC-MS/MS | 1.0 - 1000 ng/mL | > 0.999 | Not Specified | 1.0 ng/mL | [3] |
Table 2: Method Validation Parameters
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from the cited studies.
Developed High-Performance Liquid Chromatography (HPLC) Method[1]
-
Instrumentation: HPLC system with a C18 column (3.0-mm × 150 mm; 5-µm packing).
-
Mobile Phase: A buffer solution of potassium dihydrogen phosphate (B84403) with pH adjusted to 7.02 with diluted sodium hydroxide (B78521) solution.
-
Detection: UV detector at 225 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: A standard stock solution is prepared, and samples are diluted to the desired concentration with purified water. For accuracy studies, placebo is spiked with the standard solution.
Ultra High-Performance Liquid Chromatography (UHPLC) Method[7][8]
-
Instrumentation: UHPLC system with a Waters Acquity UHPLC BEH C18 column (1.7 μm, 2.1 × 100 mm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% H₃PO₄ in water) and Solvent B (0.1% H₃PO₄ in 90% acetonitrile (B52724) and 10% water).
-
Detection: UV detector at 220 nm.
-
Flow Rate: Not explicitly stated, but run time is 8 minutes.
-
Column Temperature: 50°C.
-
Injection Volume: 1.0 µL.
-
Sample Preparation: Stock standard solutions are prepared by dissolving atropine sulfate (B86663) in Milli-Q water, followed by sonication and shaking. Calibration and quality control standards are prepared by serial dilution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[3]
-
Instrumentation: LC-MS/MS system.
-
Sample Preparation: Optimized for very small plasma volumes (10 μL).
-
Chromatography: Not detailed in the abstract.
-
Quantification: Based on a signal-to-concentration ratio.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound quantification and a logical comparison of method reproducibility.
Caption: Experimental workflow for this compound quantification.
Caption: Logical comparison of method reproducibility.
References
- 1. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution [scirp.org]
- 2. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 3. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nnpub.org [nnpub.org]
- 7. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
Preserved vs. Unpreserved Atropine Sulphate Eye Drops: A Comparative Guide for Researchers
For Immediate Release
In the landscape of ophthalmic research and drug development, particularly in the context of myopia control, the choice between preserved and unpreserved formulations of atropine (B194438) sulphate eye drops is a critical consideration. This guide provides a detailed comparison of these two formulations, drawing upon experimental data from published studies to inform researchers, scientists, and drug development professionals. The following sections delve into the stability, efficacy, and patient tolerance of preserved versus unpreserved atropine sulphate eye drops, supported by experimental protocols and visual representations of key biological pathways and workflows.
Chemical Stability and Physical Properties: A Head-to-Head Comparison
The long-term stability of this compound eye drops is paramount for ensuring consistent dosage and therapeutic effect. Studies have meticulously evaluated the physicochemical stability of both preserved and unpreserved formulations.
A key study directly compared a 0.1 mg/mL atropine solution with 0.01% cetrimide (B107326) as a preservative against an unpreserved solution, both stored in low-density polyethylene (B3416737) (LDPE) bottles at 25°C for six months. The results indicated that both formulations were physicochemically stable under these conditions.[1] Another study investigated the stability of unpreserved 0.01% w/w this compound eye drops in contamination-free LDPE dispenser units (CFDs) over 12 weeks at both 23°C and 4°C. This study also found the unpreserved solution to be stable, with atropine content remaining within a narrow range of the target concentration.[2]
The following tables summarize the quantitative data from these studies, providing a clear comparison of the stability profiles.
Table 1: Comparison of pH and Osmolality Over 6 Months at 25°C
| Formulation | Parameter | Initial | 1 Month | 3 Months | 6 Months |
| Preserved (0.01% Cetrimide) | pH | 6.1 | 6.1 | 6.1 | 6.0 |
| Osmolality (mOsm/kg) | 412 | 408 | 405 | 398 | |
| Unpreserved | pH | 6.1 | 6.1 | 6.0 | 6.0 |
| Osmolality (mOsm/kg) | 398 | 395 | 390 | 383 |
Data adapted from a 6-month stability study.[1]
Table 2: Atropine Concentration Over Time in Different Formulations and Conditions
| Formulation | Storage Condition | Initial Concentration | Concentration at 1 Month | Concentration at 3 Months | Concentration at 6 Months |
| Preserved (0.01% Cetrimide) | 25°C | 100% | >95% | >95% | >94.7% |
| Unpreserved | 25°C | 100% | >95% | >95% | >94.7% |
| Unpreserved (CFD) | 23°C (12 weeks) | 0.01% w/w | ~0.01% w/w | ~0.01% w/w | - |
| Unpreserved (CFD) | 4°C (12 weeks) | 0.01% w/w | ~0.01% w/w | ~0.01% w/w | - |
Data compiled from multiple stability studies.[1][2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed methodologies employed in the key stability studies are outlined below.
Protocol for Physicochemical Stability Testing[1]
-
Formulation Preparation:
-
Preserved Formulation: this compound was dissolved in a 0.9% sodium chloride solution. A hydrogenophosphate buffer was added, followed by the addition of cetrimide to a final concentration of 0.01%.
-
Unpreserved Formulation: Prepared similarly to the preserved formulation but without the addition of cetrimide.
-
-
Storage Conditions: Both formulations were stored in low-density polyethylene (LDPE) multidose eyedroppers at 25°C.
-
Analytical Methods:
-
Visual Inspection: Samples were visually inspected for any changes in color, clarity, or for the presence of particulate matter.
-
pH Measurement: The pH of the solutions was measured at specified time points.
-
Osmolality Measurement: Osmolality was determined to assess any changes in the solution's colligative properties.
-
Atropine Quantification (HPLC): A stability-indicating high-performance liquid chromatography (HPLC) method was used to quantify the concentration of this compound and detect any degradation products.
-
Forced Degradation Study: To validate the stability-indicating nature of the HPLC method, atropine solutions were subjected to stress conditions, including acidic, alkaline, oxidative, and photolytic degradation.
-
Protocol for In-Use Stability of Unpreserved Atropine[2]
-
Formulation and Dispenser: Unpreserved 0.01% w/w this compound eye drops were prepared and stored in contamination-free LDPE dispenser units (CFDs).
-
Simulated Use: A dripping simulation was performed daily for 12 weeks to mimic patient use.
-
Storage Conditions: The dispensers were stored at 23°C and 4°C between simulated uses.
-
Analytical Methods:
-
Microbial Stability: Samples were tested for microbial contamination at 4, 8, and 12 weeks through plating and direct inoculation.
-
Chemical Stability (HPLC): The concentration of this compound was determined using HPLC at the same time points.
-
pH Analysis: The pH of the solutions was monitored throughout the study.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for stability testing.
Efficacy and Patient Tolerance: A Clinical Perspective
While stability data is crucial, the ultimate measures of a drug's utility are its efficacy and how well it is tolerated by patients. Direct head-to-head clinical trials comparing the efficacy of preserved versus unpreserved atropine for myopia control are limited. However, existing studies provide valuable insights.
A review of multiple clinical trials on low-dose atropine suggests that formulation characteristics, including pH and the presence of preservatives, could influence the drug's penetration into the eye and, consequently, its effectiveness.[3] Conversely, an ex vivo study using pig eyes found that preservatives had a negligible effect on the corneal penetration of 0.01% atropine.[4] It is important to note that this ex vivo model has limitations, such as the absence of tear flow, which could impact the applicability of these findings to a clinical setting.[4]
Clinical trials of preservative-free atropine formulations have demonstrated their efficacy in slowing myopia progression. For instance, the LAMP study, which used a preservative-free formulation, showed a concentration-dependent response in myopia control. This indicates that unpreserved atropine is clinically effective.
Patient comfort is a significant factor, especially in pediatric populations where long-term adherence is necessary. While direct comparative studies on comfort are scarce, one study found that the source pharmacy of low-concentration atropine drops, implying differences in formulation, had a statistically significant impact on patient-reported comfort.[5] This suggests that excipients, including preservatives, could play a role in the tolerability of the eye drops. Preservatives like benzalkonium chloride are known to potentially cause ocular surface irritation with chronic use. Therefore, unpreserved formulations may offer a benefit in terms of long-term patient comfort and adherence.
Atropine's Mechanism of Action and the Potential Influence of Preservatives
Atropine exerts its effect in myopia control through a complex mechanism that is not yet fully understood. It is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. The proposed signaling pathways involve actions on the retina, retinal pigment epithelium (RPE), choroid, and sclera.
The direct impact of preservatives on these specific signaling pathways has not been extensively studied. However, some preservatives, such as benzalkonium chloride, have been shown to have biological effects, including cholinergic neurotoxicity in some experimental models. While these studies were not conducted in the context of atropine's action in the eye, they raise the possibility that preservatives could have unintended cellular effects. Further research is warranted to investigate whether preservatives in ophthalmic solutions can modulate the muscarinic receptor signaling targeted by atropine.
Conclusion
Both preserved and unpreserved this compound eye drops can be formulated to be physicochemically stable for extended periods. Unpreserved formulations, particularly in advanced dispenser systems, demonstrate excellent microbial and chemical stability, mitigating the risks of contamination associated with traditional unpreserved multidose containers.
While direct comparative efficacy data is limited, preservative-free formulations have proven effective in clinical trials for myopia control. The potential for improved patient comfort and tolerance with unpreserved drops is a significant advantage, especially for long-term treatment in children. The theoretical risk of preservatives interfering with the ocular surface or even cellular signaling pathways, though not definitively proven in the context of atropine's myopia control mechanism, provides a further rationale for considering preservative-free options.
For researchers and drug development professionals, the choice between preserved and unpreserved formulations will depend on the specific application, target patient population, and the delivery technology available. The data presented in this guide underscores the viability and potential benefits of unpreserved this compound eye drops, encouraging further investigation into their clinical advantages.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. mdpi.com [mdpi.com]
- 3. Actions of benzalkonium chloride as a potent depressant at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability assessment of preservative-free losartan potassium eye drops compounded for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different preparation methods for a preservative free triamcinolone acetonide preparation for intravitreal administration: a validated stability indicating HPLC-method - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulphate: A Comparative Guide for its Use as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Atropine (B194438) sulphate is a well-established and widely utilized reference standard in the pharmaceutical industry. Its stability, well-characterized physicochemical properties, and extensive history of use in various pharmacopeial methods make it a reliable choice for the identification and quantification of atropine in raw materials and finished pharmaceutical products. This guide provides a comprehensive comparison of atropine sulphate with other related tropane (B1204802) alkaloids, namely scopolamine (B1681570) hydrobromide and homatropine (B1218969) hydrobromide, which are sometimes used in similar analytical contexts. The information presented herein is supported by experimental data from various analytical studies.
Physicochemical Properties and Purity
A reference standard must be of high purity and well-characterized. This compound is commercially available as a pharmaceutical secondary standard, traceable to major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). The quality of a reference standard is critical for the accuracy and validity of analytical results.
Table 1: Physicochemical Properties of this compound and Alternative Tropane Alkaloids
| Property | This compound Monohydrate | Scopolamine Hydrobromide | Homatropine Hydrobromide |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | C₁₇H₂₁NO₄·HBr·3H₂O | C₁₆H₂₁NO₃·HBr |
| Molecular Weight | 694.83 g/mol [1][2] | 438.31 g/mol | 356.25 g/mol [3] |
| Appearance | Colorless crystals or white crystalline powder[2][3] | Colorless or white crystals or a white, granular powder | White, crystalline powder |
| Solubility | Very soluble in water, freely soluble in ethanol[2][3] | Freely soluble in water, soluble in ethanol | Freely soluble in water, sparingly soluble in ethanol |
| Melting Point | ~190-194 °C (with decomposition)[3] | ~195-199 °C (with decomposition) | ~214-217 °C (with decomposition)[3] |
Comparative Analysis of Performance in Analytical Methods
The suitability of a reference standard is ultimately determined by its performance in specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of atropine and related compounds. The following tables summarize validation parameters for this compound and scopolamine hydrobromide from a study on their simultaneous determination, offering an indirect comparison of their analytical performance under the same chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
Table 2: Comparison of HPLC Method Validation Parameters for this compound and Scopolamine Hydrobromide
| Parameter | This compound | Scopolamine Hydrobromide |
| Linearity Range | 10.38 - 1038 µg/mL[4] | 10.00 - 1034 µg/mL[4] |
| Limit of Quantification (LOQ) | 10.38 µg/mL[4] | 10.00 µg/mL[4] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.7% - 101.5% |
| Precision (% RSD) | < 2% | < 2% |
Data extrapolated from a simultaneous determination method. For full experimental details, refer to the cited literature.
A study comparing a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method with the compendial USP HPLC method for this compound demonstrated significant improvements in analytical efficiency.
Table 3: Comparison of a Novel UHPLC Method with the USP Compendial HPLC Method for this compound Analysis
| Parameter | Developed UHPLC Method | USP Compendial HPLC Method |
| Analysis Time | 8 minutes[3] | 40 minutes[3] |
| Limit of Detection (LOD) | 3.9 µg/mL[3] | Not specified in the comparative study |
| Limit of Quantification (LOQ) | 13.1 µg/mL[3] | Not specified in the comparative study |
| Linearity Range | 50 - 250 µg/mL[3] | Not specified in the comparative study |
| Correlation Coefficient (r²) | > 0.999[3] | Not specified in the comparative study |
This comparison highlights the advancements in analytical methodology for this compound, showcasing the potential for faster and more sensitive analyses.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for key experiments involving this compound.
Non-Aqueous Titration of this compound
This method is a classic approach for the assay of this compound.
Protocol:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 0.5 g of potassium hydrogen phthalate (B1215562) (primary standard), previously dried at 120°C for 2 hours.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Calculate the molarity of the perchloric acid solution.
-
-
Assay of this compound:
-
Accurately weigh about 0.5 g of this compound.
-
Dissolve in 50 mL of anhydrous glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to a blue-green endpoint.
-
Each mL of 0.1 M perchloric acid is equivalent to 0.06948 g of (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O.
-
Spectrophotometric Analysis (Vitali-Morin Test)
This colorimetric method is based on the reaction of the tropic acid moiety of atropine.
Protocol:
-
Sample Preparation:
-
Take a quantity of the sample containing this compound.
-
Add a few drops of fuming nitric acid and evaporate to dryness on a water bath.
-
-
Color Development:
-
To the cooled residue, add 2 mL of acetone (B3395972) and a few drops of 3% methanolic potassium hydroxide (B78521) solution.
-
A deep violet color develops in the presence of atropine.
-
-
Quantification:
-
Measure the absorbance of the solution at the wavelength of maximum absorption (around 560 nm).
-
Quantify the amount of this compound by comparing the absorbance with that of a standard solution prepared in the same manner.
-
Visualizations
Atropine's Mechanism of Action: Antagonism of Muscarinic Acetylcholine (B1216132) Receptors
Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), atropine inhibits the downstream signaling cascades initiated by these G protein-coupled receptors.
Caption: Atropine competitively blocks the binding of acetylcholine to muscarinic receptors.
General Workflow for HPLC Analysis Using a Reference Standard
The following diagram illustrates a typical workflow for the quantitative analysis of a pharmaceutical product using a reference standard like this compound.
Caption: A standard workflow for quantitative analysis by HPLC.
Logical Comparison of Reference Standard Candidates
When selecting a reference standard for a specific tropane alkaloid, several factors should be considered. This diagram outlines the logical relationship between these factors and the selection of an appropriate standard.
Caption: Key criteria for selecting a suitable reference standard.
References
Safety Operating Guide
Safe Disposal of Atropine Sulphate: A Procedural Guide
The proper disposal of atropine (B194438) sulphate is critical for ensuring laboratory safety and environmental protection. As a highly toxic alkaloid, all materials contaminated with this substance must be managed as hazardous waste.[1] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely handle and dispose of atropine sulphate waste.
Immediate Safety and Handling Protocols
Before beginning any procedure that will generate this compound waste, it is essential to have a designated and properly labeled hazardous waste container ready. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[2]
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, including unused solutions and contaminated wash water, use a separate, compatible, and labeled hazardous waste container.[4]
-
Ensure all containers are kept tightly closed when not in use.[5]
-
-
Labeling of Hazardous Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste accumulation and any other information required by your institution or local regulations.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizers.[6]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
This compound waste must be disposed of through a licensed and approved waste disposal contractor.[2][7]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination. [1][6]
-
Spill Management
In the event of a spill, evacuate non-essential personnel from the area immediately.[1] Wearing appropriate PPE, contain the spill to prevent it from spreading.[4] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to soak up the substance.[7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6] All cleanup materials must be collected and placed in a labeled hazardous waste container for disposal.[8][9]
Quantitative Data and Hazard Classification
While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes the key hazard classifications for this compound, underscoring the need for its management as hazardous waste.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Fatal if swallowed. | [5] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [5][10] |
| UN Number | 1544 | [5] |
| Proper Shipping Name | Alkaloid salts, solid, n.o.s. (this compound monohydrate) | [5] |
| Hazard Class | 6.1 (Toxic Substances) | [5] |
Experimental Protocols
The standard and required procedure for the disposal of this compound does not involve in-lab chemical neutralization or deactivation. The universally accepted protocol is the collection, proper labeling, and transfer of the hazardous waste to a licensed disposal facility. This ensures compliance with regulatory standards and minimizes the risk of exposure and environmental contamination.[10][11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. msd.com [msd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanregent.com [americanregent.com]
- 7. medline.com [medline.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. somersetpharma.com [somersetpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
